molecular formula C7H5Cl2N3 B1454215 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 754211-02-4

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Número de catálogo: B1454215
Número CAS: 754211-02-4
Peso molecular: 202.04 g/mol
Clave InChI: GVBFQCRXNZJBFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBFQCRXNZJBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678375
Record name 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754211-02-4
Record name 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS: 754211-02-4): A Keystone Intermediate in Modern Drug Discovery

Abstract

This compound, identified by CAS number 754211-02-4, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, fused bicyclic structure provides a robust scaffold that has proven exceptionally fruitful for the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in several clinically successful drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib, underscoring its therapeutic relevance.[3][4][5] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic application in the development of novel kinase inhibitors, offering a technical resource for researchers and professionals in drug discovery and development.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is a solid at room temperature and serves as a key precursor in organic synthesis.[6] Its core characteristics are summarized below.

PropertyValueSource
CAS Number 754211-02-4[][8][9]
Molecular Formula C₇H₅Cl₂N₃[6][10]
Molecular Weight 202.04 g/mol [6]
IUPAC Name This compound[]
SMILES CC1=NN2C(=C1)N=C(C=C2Cl)Cl[][10]
InChI Key GVBFQCRXNZJBFB-UHFFFAOYSA-N[]
MDL Number MFCD09909823[6]

Characterization is typically achieved using standard analytical techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the identity and purity of the synthesized compound, with spectral data often available from commercial suppliers.[8][11]

Synthesis and Mechanistic Rationale

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established process in heterocyclic chemistry. The most common and efficient synthesis of this compound is a two-step procedure starting from 5-Amino-3-methylpyrazole.[11]

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Reactant1 5-Amino-3-methylpyrazole Intermediate 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Reactant1->Intermediate EtONa, Reflux Reactant2 Diethyl Malonate Reactant2->Intermediate Product 5,7-Dichloro-2-methylpyrazolo [1,5-a]pyrimidine Intermediate->Product POCl₃, Reflux

Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) [11]

  • To a solution of sodium ethoxide (EtONa), prepared from sodium metal in absolute ethanol, add 5-Amino-3-methylpyrazole.

  • Add diethyl malonate to the mixture.

  • Heat the reaction mixture to reflux for 24 hours. The formation of a precipitate indicates product formation.

  • After cooling to room temperature, filter the solid, wash with ethanol, and dry to yield the dihydroxy-heterocycle intermediate. An 89% yield has been reported for this step.[11]

  • Expert Insight: The use of diethyl malonate is a classic and cost-effective choice for constructing a pyrimidine ring via condensation with an aminopyrazole.[12] Sodium ethoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, initiating the nucleophilic attack and subsequent cyclization.

Step 2: Synthesis of this compound (2) [11]

  • Suspend the intermediate diol (1) in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 24 hours. The solution will become clear as the reaction progresses.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate under reduced pressure, and purify (e.g., via column chromatography) to obtain the final product. A 61% yield has been reported for this chlorination step.[11]

  • Trustworthiness Validation: This chlorination step is critical. POCl₃ is a powerful reagent that converts the hydroxyl groups (which exist in tautomeric equilibrium with the keto form) into chlorides. This transformation is essential as it activates the C5 and C7 positions for subsequent nucleophilic substitution reactions, which are the cornerstone of this molecule's utility in drug discovery.

Chemical Reactivity: The Key to Molecular Diversity

A defining feature of this compound is the differential reactivity of its two chlorine atoms. The chlorine atom at the C7 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C5 position.[11] This selectivity is a powerful tool for medicinal chemists, allowing for the sequential and controlled introduction of different functional groups.

Workflow for Selective Functionalization

Selective_Functionalization Start 5,7-Dichloro-2-methylpyrazolo [1,5-a]pyrimidine Intermediate 4-{5-Chloro-2-methylpyrazolo [1,5-a]pyrimidin-7-yl}morpholine Start->Intermediate Nucleophilic Substitution at C7 (e.g., Morpholine, K₂CO₃, RT) Final Diverse C5-Substituted Analogs Intermediate->Final Cross-Coupling at C5 (e.g., Suzuki or Buchwald-Hartwig)

Caption: Regioselective functionalization strategy.

Protocol for Selective C7-Substitution[11]
  • Dissolve this compound in a suitable solvent such as acetone.

  • Add potassium carbonate (K₂CO₃) as a base, followed by the nucleophile (e.g., morpholine).

  • Stir the reaction at room temperature for 1.5 hours. The high reactivity of the C7 position allows for mild reaction conditions.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter off the base and concentrate the solvent.

  • The resulting intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, can be isolated with high purity and yield (e.g., 94%).[11]

  • Authoritative Grounding: This selectively functionalized intermediate retains the chlorine at the C5 position, which can then be targeted in a subsequent reaction. This is commonly a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce aryl or heteroaryl groups, thereby building molecular complexity.[1][11]

Application in Kinase Inhibitor Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][2] Its rigid structure effectively orients substituents to interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Case Study: PI3Kδ Inhibitors for Inflammatory Disease

Phosphoinositide 3-kinase δ (PI3Kδ) is a critical signaling protein in immune cells, and its overactivity is linked to inflammatory diseases like asthma.[11] Researchers have successfully used this compound as a starting point to develop potent and selective PI3Kδ inhibitors.[11]

The synthetic strategy involved:

  • Selective substitution at C7 with morpholine, a group known to confer PI3Kδ activity.[11]

  • Suzuki coupling at C5 with various indole-boronic acid esters to explore structure-activity relationships (SAR).[11]

  • This approach led to the discovery of compounds with low nanomolar IC₅₀ values against PI3Kδ, demonstrating the power of this scaffold and synthetic strategy.[11]

PI3K Signaling Pathway Context

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates PI3K->PIP2 phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., CPL302253) Inhibitor->PI3K INHIBITS Downstream Cell Proliferation, Survival, Migration AKT->Downstream promotes

Caption: Simplified PI3K signaling pathway and point of inhibition.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated and highly versatile platform for the rational design of targeted therapeutics. Its straightforward synthesis and, most importantly, the differential reactivity of its chloro-substituents provide a reliable and strategic route to complex molecular architectures. As the demand for novel, selective, and potent kinase inhibitors continues to grow in oncology and immunology, the strategic application of this pyrazolo[1,5-a]pyrimidine building block will undoubtedly continue to fuel the discovery of next-generation medicines.

References

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its synthetic versatility allows for structural modifications across its periphery, making it a foundational component for combinatorial library design.[1][2] Compounds bearing this motif have demonstrated a wide array of biological activities, including roles as selective protein kinase inhibitors, anticancer agents, and psychopharmacological drugs.[2][3]

This technical guide provides a comprehensive overview of this compound, a key intermediate used in the synthesis of complex pharmaceutical compounds. We will delve into its physicochemical properties, detailed synthetic protocols, chemical reactivity, and its pivotal role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important molecule.

Physicochemical and Structural Properties

This compound is a crucial starting material in multi-step organic syntheses.[4] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 202.04 g/mol [4],[]
Molecular Formula C₇H₅Cl₂N₃[4],[],[6]
CAS Number 754211-02-4[4],[],[7]
IUPAC Name This compound[]
SMILES CC1=NN2C(=C1)N=C(C=C2Cl)Cl[6]
InChI Key GVBFQCRXNZJBFB-UHFFFAOYSA-N[]
MDL Number MFCD09909823[4],[8]
Primary Hazards Harmful if swallowed, Causes skin and eye irritation[9],[10]

Diagram: Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound involves a two-step process starting from 5-amino-3-methylpyrazole.[11] This method first constructs the dihydroxy pyrazolo[1,5-a]pyrimidine ring system, followed by a robust chlorination step.

Synthetic Workflow

Diagram: Two-Step Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 5-Amino-3-methylpyrazole + Diethyl Malonate B 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->B  NaOEt, Reflux   C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol D This compound C->D  POCl₃, 80°C  

Caption: Synthetic pathway from aminopyrazole to the target dichloro compound.

Experimental Protocol

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) [11]

  • To a solution of sodium ethanolate (prepared from sodium in absolute ethanol), add 5-amino-3-methylpyrazole.

  • Add diethyl malonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling, the resulting precipitate is filtered, washed with ethanol, and dried to yield the dihydroxy intermediate.

    • Causality Note : The base (sodium ethanolate) is crucial for deprotonating the active methylene group of diethyl malonate, enabling its nucleophilic attack on the aminopyrazole, which drives the cyclocondensation reaction to form the pyrimidine ring.

Step 2: Synthesis of this compound (2) [11]

  • Suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) in phosphorus oxychloride (POCl₃).

  • Heat the mixture to 80°C and stir for 5 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • The resulting precipitate is filtered, washed with water, and dried to afford the final product, this compound.

    • Causality Note : Phosphorus oxychloride is a powerful and standard chlorinating agent used to convert hydroxyl groups on electron-deficient heteroaromatic rings into chlorides. This transformation is essential for activating the C5 and C7 positions for subsequent nucleophilic substitution reactions.[11]

Purification and Characterization

The crude product can be purified using standard techniques such as recrystallization or column chromatography on silica gel. Structure confirmation is typically achieved through:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight (m/z).

  • Infrared (IR) Spectroscopy: To identify functional groups.

Chemical Reactivity and Role as a Synthetic Intermediate

A critical aspect of the chemistry of this compound is the differential reactivity of the two chlorine atoms. The chlorine atom at the C7 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C5 position.[11] This regioselectivity is a powerful tool in drug design, allowing for the sequential and controlled introduction of different functional groups.

For instance, reacting the dichloro compound with a nucleophile like morpholine in the presence of a mild base (e.g., K₂CO₃) at room temperature results in the selective substitution of the C7-chloro group, yielding 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine.[11] This monochloro intermediate is a versatile platform for further diversification at the C5 position using cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[11]

Diagram: Regioselective Substitution and Diversification

G cluster_0 Selective C7 Substitution cluster_1 C5 Functionalization A 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine B 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine A->B  Morpholine, K₂CO₃, RT   C Diverse Kinase Inhibitors (e.g., PI3Kδ Inhibitors) B->C  Suzuki or Buchwald-Hartwig Coupling Reactions  

Caption: Pathway showing selective C7 substitution followed by C5 diversification.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors, which are critical in targeted cancer therapy.[3][12] this compound serves as an essential building block for creating libraries of these inhibitors.[4]

A prominent example is its use in the synthesis of selective Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors.[11] PI3Kδ is a key signaling protein in immune cells, and its overactivity is linked to inflammatory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[11] Researchers have successfully used the dichloro-intermediate to synthesize potent PI3Kδ inhibitors, where a morpholine group is installed at the C7 position and various aryl groups (such as indole) are introduced at the C5 position.[11] This substitution pattern has proven crucial for achieving high potency and selectivity for the PI3Kδ isoform.[11]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Statements :

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.[9][10]

    • H319: Causes serious eye irritation.[9][10]

    • H335: May cause respiratory irritation.[9][10]

  • Precautionary Measures :

    • Use only in a well-ventilated area or under a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][13]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Wash hands thoroughly after handling.[10]

    • Do not eat, drink, or smoke when using this product.[9]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[13]

    • Keep containers tightly sealed to prevent moisture contamination.[13] For long-term stability, storage in a freezer (under -20°C) is recommended.[8]

    • Store away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is more than just a chemical compound with a defined molecular weight; it is a highly valuable and versatile intermediate for advanced organic synthesis. Its well-defined reactivity, particularly the regioselective substitution of its chlorine atoms, provides a reliable and strategic platform for constructing complex molecules. For researchers and scientists in drug development, this compound is a key enabler in the quest for novel and selective kinase inhibitors, holding significant promise for the treatment of cancer and inflammatory diseases.

References

The Strategic Intermediate: A Technical Guide to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Significance of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. This fused bicyclic system serves as a foundational structure for a multitude of therapeutic agents, particularly in the realm of oncology and inflammatory diseases. Its rigid framework and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and target-specific interactions. Within this important class of compounds, this compound has emerged as a critical intermediate, offering synthetic chemists a versatile platform for the development of potent and selective kinase inhibitors.[1] This guide provides a comprehensive technical overview of its chemical structure, synthesis, reactivity, and application in the synthesis of advanced pharmaceutical candidates.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₇H₅Cl₂N₃ and a molecular weight of 202.04 g/mol .[2] The core structure consists of a pyrazole ring fused to a pyrimidine ring. The key structural features are the two chlorine atoms at positions 5 and 7, and a methyl group at position 2. These chlorine atoms are highly reactive and serve as key functionalization points for introducing various substituents through nucleophilic substitution reactions.[1]

PropertyValueSource
IUPAC Name This compound[]
CAS Number 754211-02-4[2]
Molecular Formula C₇H₅Cl₂N₃[2]
Molecular Weight 202.04 g/mol [2]
Canonical SMILES CC1=NN2C(=C1)N=C(C=C2Cl)Cl[4]
InChI Key GVBFQCRXNZJBFB-UHFFFAOYSA-N[]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is based on established literature procedures for the synthesis of this key intermediate.[1]

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This initial step involves the cyclocondensation of an aminopyrazole with a malonic ester derivative.

  • Reactants:

    • 5-Amino-3-methylpyrazole

    • Diethyl malonate

    • Sodium ethoxide (prepared in situ from sodium and ethanol)

  • Procedure:

    • A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

    • To this solution, 5-amino-3-methylpyrazole and diethyl malonate are added.

    • The reaction mixture is heated at reflux for 24 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

  • Yield: Approximately 89%.[1]

Step 2: Chlorination to Yield this compound

The diol intermediate is then chlorinated to introduce the reactive chloro groups.

  • Reactant:

    • 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Chlorinating Agent:

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is treated with an excess of phosphorus oxychloride.

    • The mixture is heated at reflux for 24 hours.[1]

    • After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure.

    • The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).

    • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

    • Purification by column chromatography on silica gel yields pure 5,7-Dichloro-2-methylpyrazolo[1,a]pyrimidine.

  • Yield: Approximately 61%.[1]

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 5-Amino-3-methylpyrazole D 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->D Reflux, 24h B Diethyl malonate B->D Reflux, 24h C Sodium Ethoxide C->D Reflux, 24h F This compound D->F Reflux, 24h E Phosphorus Oxychloride (POCl3) E->F

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 7-position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the 5-position.[1] This regioselectivity allows for a stepwise and controlled introduction of different functional groups, making it a powerful tool for building molecular diversity.

Common transformations include:

  • Nucleophilic Aromatic Substitution (SNA_r): Reaction with various nucleophiles such as amines, alcohols, and thiols allows for the introduction of a wide range of substituents at the 7- and subsequently at the 5-position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro groups can participate in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds, further expanding the accessible chemical space.[1]

Application in the Synthesis of Kinase Inhibitors

This compound is a key building block in the synthesis of a variety of kinase inhibitors, which are crucial in the treatment of cancer and other diseases.[5]

PI3Kδ Inhibitors

Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the signaling pathways of immune cells, and its inhibition is a promising strategy for treating inflammatory diseases and certain hematological malignancies.[1] this compound serves as a starting material for the synthesis of potent and selective PI3Kδ inhibitors. For instance, selective substitution at the 7-position with a morpholine group, followed by further functionalization at the 5-position, has led to the development of compounds with high inhibitory activity.[1]

Trk Kinase Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a role in the development and function of the nervous system. Dysregulation of Trk signaling is implicated in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several Trk inhibitors, and this compound is a valuable intermediate in their synthesis.

CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. Researchers have designed and synthesized novel series of pyrazolo[1,5-a]pyrimidine derivatives as potent CDK2 inhibitors, with some analogues showing IC₅₀ values in the nanomolar range.[6]

Applications A This compound B PI3Kδ Inhibitors A->B Key Intermediate C Trk Kinase Inhibitors A->C Key Intermediate D CDK2 Inhibitors A->D Key Intermediate E TTK Inhibitors A->E Key Intermediate

References

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of this compound, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple datasheet. It details the critical analytical methodologies required for the structural verification and purity assessment of this compound. We will explore its molecular characteristics, solubility, and spectroscopic profile, grounding the discussion in the context of its synthesis and chemical reactivity. The protocols described herein form a self-validating framework for ensuring the quality and consistency of this compound for research and development applications, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Chemical Identity and Synthetic Context

This compound is a bicyclic heteroaromatic compound. Its structure is foundational for building more complex molecules due to the differential reactivity of its two chlorine atoms, making it a versatile scaffold in medicinal chemistry.

PropertyValueSource
IUPAC Name This compoundBOC Sciences
CAS Number 754211-02-4[1][2]
Molecular Formula C₇H₅Cl₂N₃[1]
Molecular Weight 202.04 g/mol [1]
Canonical SMILES CC1=NN2C(=C1)N=C(C=C2Cl)ClPubChemLite
Causality in Synthesis: The Chlorination Pathway

Understanding the synthesis of the title compound is paramount to appreciating its physical properties and anticipating potential impurities. It is typically synthesized via the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3]

  • Expertise & Experience: The choice of POCl₃ is deliberate; it is highly effective for converting hydroxyl groups on heteroaromatic rings to chlorides. The reaction is often run at reflux for an extended period (e.g., 24 hours) to ensure complete conversion.[3] Incomplete reaction is a primary source of impurities, such as mono-chlorinated intermediates or unreacted diol starting material. These impurities would significantly alter the observed physical properties, particularly the melting point.

Synthesis_Workflow SM 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol reagent POCl₃ (Phosphorus Oxychloride) Reflux, 24h SM->reagent product 5,7-Dichloro-2-methylpyrazolo [1,5-a]pyrimidine reagent->product Chlorination (61% yield)

Caption: Synthesis of the title compound via chlorination.

Core Physicochemical Properties

The macroscopic physical properties of a compound are the first line of assessment for its identity and purity.

PropertyExpected ObservationProtocol Reference
Appearance White to off-white or light yellow crystalline solidSection 2.1
Melting Point To be determined experimentally; a sharp range indicates high purity.Section 2.2
Solubility Soluble in chlorinated solvents (DCM, chloroform), sparingly soluble in ethers and esters, insoluble in water.Section 2.3
Appearance

Visual inspection is a qualitative but crucial first step. Pure this compound is expected to be a crystalline solid. Any significant deviation in color (e.g., dark brown) or form (e.g., oily residue) suggests the presence of impurities, likely from the high-temperature chlorination reaction.

Melting Point Analysis for Purity Verification

A sharp, well-defined melting point is a classic indicator of a pure crystalline compound. Impurities depress and broaden the melting range.

Protocol for Melting Point Determination:

  • Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the sealed end.

  • Instrumentation: Place the capillary into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting range. Repeat with a fresh sample, heating slowly (1-2 °C/min) when approaching the approximate range to determine the precise melting point.

  • Validation: A melting range of less than 2 °C is indicative of high purity.

Solubility Profile for Reaction and Purification

Determining the compound's solubility is essential for selecting appropriate solvent systems for subsequent reactions, purification (e.g., recrystallization, chromatography), and analytical sample preparation.

Protocol for Solubility Determination:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane, DMSO).

  • Material Addition: Add a pre-weighed amount (e.g., 10 mg) of the compound to each vial.

  • Observation: Vigorously stir or sonicate each vial at room temperature for 2-3 minutes.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Sparingly Soluble: Some solid dissolves, but a significant portion remains.

    • Insoluble: No visible dissolution occurs.

  • Trustworthiness: This systematic approach ensures that solvent choices for future experiments are based on empirical data, preventing failed reactions or difficult purifications due to poor solubility.

Spectroscopic and Structural Verification

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. For a dichlorinated compound, the isotopic pattern is a definitive diagnostic feature.

  • Expertise & Experience: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks:

    • M peak: (containing two ³⁵Cl atoms)

    • M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) - roughly 66% the intensity of the M peak.

    • M+4 peak: (containing two ³⁷Cl atoms) - roughly 10% the intensity of the M peak. Observing this specific ratio is a powerful confirmation of the compound's identity.

Predicted Mass Spectrometry Data: [4]

Adduct Formula Predicted m/z
[M+H]⁺ [C₇H₆Cl₂N₃]⁺ 201.9933
[M+Na]⁺ [C₇H₅Cl₂N₃Na]⁺ 223.9753

| [M-H]⁻ | [C₇H₄Cl₂N₃]⁻ | 199.9788 |

Protocol for ESI-MS Sample Preparation:

  • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

  • ~2.5 ppm (singlet, 3H): Corresponds to the protons of the methyl (-CH₃) group at the C2 position.

  • ~6.5 ppm (singlet, 1H): Corresponds to the proton at the C3 position.

  • ~7.0 ppm (singlet, 1H): Corresponds to the proton at the C6 position.

Predicted ¹³C NMR Signals (in CDCl₃, 101 MHz): Seven distinct carbon signals are expected, corresponding to the seven unique carbon atoms in the molecule.

Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the tube and invert several times to ensure complete dissolution.

  • Place the tube in the NMR spectrometer for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • 1620-1450 cm⁻¹: C=N and C=C bond stretching within the fused aromatic rings (fingerprint region).

  • 850-750 cm⁻¹: C-Cl stretching vibrations.

Integrated Characterization Workflow

A robust quality control process involves a logical flow of these analytical techniques to build a complete and trustworthy profile of the compound.

QC_Workflow cluster_preliminary Preliminary Checks cluster_structural Structural Verification cluster_final Final Validation start Sample Received visual Visual Inspection (Appearance, Color) start->visual mp Melting Point (Purity Check) visual->mp ms Mass Spectrometry (Confirm MW & Isotopic Pattern) mp->ms nmr NMR Spectroscopy (¹H & ¹³C for Structure) ms->nmr ir IR Spectroscopy (Functional Groups) nmr->ir solubility Solubility Test (Application Data) nmr->solubility pass Sample Validated ir->pass solubility->pass

Caption: Comprehensive workflow for quality control and characterization.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers recommend storage conditions ranging from room temperature to freezer temperatures (-20°C).[1][5] It is prudent to store it in a cool, dry, and dark place to prevent degradation.

  • Safety: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value intermediate whose utility is directly dependent on its purity and confirmed structural identity. The physical properties and analytical protocols outlined in this guide provide a robust framework for its characterization. By systematically applying these methods—from basic melting point analysis to definitive NMR and MS structural confirmation—researchers can ensure the quality of their material, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Starting Materials for 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds, particularly kinase inhibitors for therapeutic applications.[1] Its rigid, planar structure is amenable to functionalization at various positions, enabling the fine-tuning of pharmacological properties.[2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the requisite starting materials, reaction mechanisms, and experimental protocols. The causality behind experimental choices is elucidated to provide field-proven insights for researchers in drug discovery and development.

Introduction to the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine framework is a fused bicyclic system composed of a pyrazole ring and a pyrimidine ring.[2] This privileged scaffold is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, inflammatory conditions, and viral infections.[3][4] The dichloro-substituted derivative, this compound, is particularly valuable due to the reactivity of the chlorine atoms at the 5 and 7 positions, which allows for selective nucleophilic substitution reactions to introduce diverse functionalities.[5] The methyl group at the 2-position is a common feature in many active derivatives.

Primary Synthetic Pathway: A Multi-Step Approach

The most prevalent and well-established synthesis of this compound is a multi-step process that begins with readily available starting materials. This pathway offers high yields and a self-validating system for producing the target compound.[5]

Core Directive: The Cyclocondensation Reaction

The cornerstone of this synthesis is the cyclocondensation reaction between a 3-amino-5-methylpyrazole and a β-dicarbonyl compound or its equivalent to construct the pyrazolo[1,5-a]pyrimidine core.[3][6] This reaction is typically followed by a chlorination step to yield the final product.

Synthesis_Workflow A 3-Amino-5-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C Cyclocondensation (Base-catalyzed) B Diethyl Malonate B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: General synthetic workflow for this compound.

Starting Material 1: 3-Amino-5-methylpyrazole

The synthesis commences with 3-amino-5-methylpyrazole, a commercially available or readily synthesized heterocyclic amine.

  • Chemical Structure: C₄H₇N₃

  • Molecular Weight: 97.12 g/mol

  • Appearance: White to light yellow crystalline powder[7]

Synthesis of 3-Amino-5-methylpyrazole: For researchers opting to synthesize this starting material, a common method involves the reaction of cyanoacetone or its alkali metal salt with hydrazine or a hydrazine salt.[8][9][10]

Aminopyrazole_Synthesis A Cyanoacetone C 3-Amino-5-methylpyrazole A->C Cyclization B Hydrazine Hydrate B->C

Caption: Synthesis of the key starting material, 3-amino-5-methylpyrazole.

Starting Material 2: Diethyl Malonate

Diethyl malonate serves as the 1,3-bielectrophilic partner in the cyclocondensation reaction.[6] It is a widely available and relatively inexpensive reagent.

  • Chemical Structure: C₇H₁₂O₄

  • Molecular Weight: 160.17 g/mol

  • Appearance: Colorless liquid

Alternative 1,3-Biselectrophilic Systems: While diethyl malonate is common, other malonic acid derivatives or malondialdehyde equivalents can also be employed.[6][11] The choice of the biselectrophilic system can influence the reaction conditions and the substitution pattern of the resulting pyrazolo[1,5-a]pyrimidine.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This procedure details the crucial cyclocondensation step.

Protocol:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 3-amino-5-methylpyrazole.

  • To this mixture, add diethyl malonate dropwise with stirring.

  • Reflux the reaction mixture for 24 hours.[5]

  • After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Causality: The use of a strong base like sodium ethoxide is essential to deprotonate the active methylene group of diethyl malonate, facilitating its nucleophilic attack on the amino group of the pyrazole, and to catalyze the subsequent cyclization and aromatization.[5]

Synthesis of this compound

This protocol describes the chlorination of the diol intermediate.

Protocol:

  • Suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 24 hours.[5]

  • After completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. It replaces the hydroxyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core with chlorine atoms.[5] The use of excess POCl₃ often serves as both the reagent and the solvent.

Data Presentation

Compound Starting Materials Reagents Typical Yield Reference
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol3-Amino-5-methylpyrazole, Diethyl malonateSodium ethoxide, Ethanol89%[5]
This compound2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychloride61%[5]

Alternative Synthetic Strategies

While the multi-step synthesis is the most common, other methods for constructing the pyrazolo[1,5-a]pyrimidine core exist. These can include one-pot reactions and the use of different starting materials.

Three-Component Reactions

In some instances, a three-component reaction involving a 3-aminopyrazole, an aldehyde, and an active methylene compound can be utilized to directly form a functionalized pyrazolo[1,5-a]pyrimidine ring system.[2]

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto a pyrazole ring, which can then be further elaborated to construct the pyrimidine ring.[12][13][14] This approach offers an alternative route to functionalized pyrazoles that can serve as precursors.

Conclusion

The synthesis of this compound is a well-established and reliable process that hinges on the judicious selection of starting materials and reaction conditions. A thorough understanding of the underlying chemical principles, as detailed in this guide, is paramount for researchers aiming to utilize this versatile intermediate in their drug discovery and development endeavors. The provided protocols and mechanistic insights serve as a robust foundation for the successful and efficient synthesis of this key heterocyclic building block.

References

The Strategic Intermediate: A Technical Guide to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While not an active pharmaceutical ingredient itself, its strategic importance lies in its role as a key building block for a new generation of targeted therapeutics, particularly protein kinase inhibitors. This document details its chemical identity, a robust and scalable synthetic protocol, characteristic analytical methodologies, and its crucial reactivity profile. Furthermore, we explore its primary application in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and optimization of novel small molecule drugs.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various protein kinases.[1] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The structural rigidity and specific arrangement of nitrogen atoms in the fused ring system allow for the formation of key hydrogen bonds and other non-covalent interactions within kinase active sites.

This compound (Figure 1) has emerged as a particularly valuable intermediate. The two chlorine atoms serve as versatile synthetic handles, allowing for sequential and regioselective functionalization. This property enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, accelerating the journey from a screening hit to a clinical candidate. This guide will elucidate the foundational chemistry and strategic applications of this pivotal molecule.

Core Compound Identification

A precise understanding of the molecule's fundamental properties is the bedrock of its effective utilization in any research or development setting.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 754211-02-4
Molecular Formula C₇H₅Cl₂N₃
Molecular Weight 202.04 g/mol
Canonical SMILES CC1=NN2C(=C1)N=C(C=C2Cl)Cl
InChI Key GVBFQCRXNZJBFB-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of this compound is a well-established, multi-step process that is amenable to scale-up.[2] The causality behind this synthetic route is the strategic construction of the fused heterocyclic core followed by a robust chlorination step to install the reactive handles.

Synthetic Workflow

The overall synthetic pathway involves two primary transformations: the cyclocondensation to form the pyrazolo[1,5-a]pyrimidine-5,7-diol, followed by a chlorination reaction.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 5-Amino-3-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C EtONa, Reflux (Yield: 89%) B Diethyl Malonate B->C EtONa, Reflux (Yield: 89%) E 5,7-Dichloro-2-methylpyrazolo [1,5-a]pyrimidine C->E Reflux (Yield: 61%) D Phosphorus Oxychloride (POCl₃) Reactivity cluster_step1 Stage 1: Selective C7 Functionalization (SNAr) cluster_step2 Stage 2: C5 Functionalization (Cross-Coupling) Start 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine Intermediate 7-Nu-5-chloro-2-methyl- pyrazolo[1,5-a]pyrimidine Start->Intermediate Nucleophile 1 (Nu-H) (Highly Regioselective) Final 7-Nu-5-R-2-methyl- pyrazolo[1,5-a]pyrimidine (Diverse Final Product) Intermediate->Final Pd Catalyst + Reagent 2 (e.g., R-B(OH)₂) PI3K_Pathway cluster_inhibition Therapeutic Intervention GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) Inhibitor Pyrazolo[1,5-a]pyrimidine -based Inhibitor Inhibitor->PI3K Inhibits

References

The Alchemist's Guide to a Privileged Scaffold: Safety, Handling, and Application of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure, a framework upon which a multitude of potent and selective therapeutics are built. Its rigid, bicyclic nature and the strategic placement of nitrogen atoms provide an ideal foundation for creating molecules that can interact with high affinity and specificity with biological targets, particularly protein kinases.[1][2] Within this important class of compounds, this compound (CAS No. 754211-02-4) stands out as a critical building block. Its two chlorine atoms, differentially activated for substitution, offer a versatile handle for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the safe handling, key reactivity, and strategic application of this valuable synthetic intermediate, grounded in both established chemical principles and practical, field-tested protocols.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 754211-02-4[3][4][5][6]
Molecular Formula C₇H₅Cl₂N₃[6]
Molecular Weight 202.04 g/mol [6]
Appearance White to off-white solidN/A
Purity Typically >95%[6]
InChI Key GVBFQCRXNZJBFB-UHFFFAOYSA-NN/A
SMILES CC1=NN2C(Cl)=CC(Cl)=N2C=1N/A

Hazard Identification and Safety Precautions

While the toxicological properties of this compound have not been exhaustively investigated, the available data indicates that it should be handled with care as a potentially hazardous substance.[3] It is classified as an irritant and may be harmful if ingested or inhaled.[3]

GHS Hazard Classification (based on available data):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Given the identified hazards, a stringent personal protective equipment regimen is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[3]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, additional protective clothing and chemical-resistant boots should be considered.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

  • Handling:

    • Use this compound only in a well-ventilated area, preferably a chemical fume hood.[3]

    • Avoid breathing dust or vapors.[3]

    • Do not get in eyes, on skin, or on clothing.[3]

    • Keep containers tightly closed when not in use.[3]

    • Have a safety shower and eye wash station readily available.[3]

  • Storage:

    • Store in a cool, dry, well-ventilated place.[3]

    • Keep the container tightly closed.[3]

    • This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Store away from these materials.

Emergency Procedures

In the event of accidental exposure or a spill, the following procedures should be followed immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of clean, running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with large quantities of running water and non-abrasive soap. Seek medical attention.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a sealed container for disposal.

Fire-Fighting Measures

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam to extinguish a fire involving this compound.[3]

  • Special Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.

  • Hazardous Combustion Products: Under fire conditions, this compound may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]

Disposal Considerations

As a halogenated organic compound, this compound and its waste materials must be disposed of as hazardous waste.[7][8]

  • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Do not mix with non-halogenated waste.[7]

  • Dispose of the waste in accordance with all local, state, and federal regulations. This typically involves incineration at high temperatures to prevent the formation of toxic byproducts like dioxins and furans.[9]

The Chemistry of a Versatile Intermediate: Synthesis and Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which allows for sequential, regioselective functionalization.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The construction of the this compound core is a well-established process, typically involving a multi-step synthesis.[10]

Synthesis_Workflow cluster_0 Step 1: Pyrazolopyrimidine Diol Formation cluster_1 Step 2: Dichlorination 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Cyclocondensation Cyclocondensation 3-Amino-5-methylpyrazole->Cyclocondensation Diethyl malonate Diethyl malonate Diethyl malonate->Cyclocondensation Sodium ethoxide Sodium ethoxide Sodium ethoxide->Cyclocondensation Base 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine Chlorination Chlorination 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine->Chlorination Cyclocondensation->5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine Reflux POCl3 POCl3 POCl3->Chlorination Chlorinating agent Target_Compound This compound Chlorination->Target_Compound Reflux

Synthetic workflow for this compound.

Causality in the Synthesis:

  • Step 1: The synthesis begins with the cyclocondensation of 3-amino-5-methylpyrazole with diethyl malonate in the presence of a strong base like sodium ethoxide.[10] The base deprotonates the active methylene group of diethyl malonate, initiating a series of condensation and cyclization reactions to form the pyrazolo[1,5-a]pyrimidine-5,7-diol.

  • Step 2: The diol is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding the desired this compound.[10]

Reactivity and Application in Kinase Inhibitor Synthesis

The key to the utility of this compound in drug discovery is the higher reactivity of the chlorine atom at the C7 position towards nucleophilic aromatic substitution compared to the chlorine at the C5 position.[10] This differential reactivity allows for the selective introduction of a nucleophile at the C7 position, followed by a second, different functionalization at the C5 position, often via a palladium-catalyzed cross-coupling reaction like the Suzuki or Buchwald-Hartwig reaction.[10] This stepwise approach is fundamental to building the complex molecules required for potent and selective kinase inhibition.[11][12]

Reactivity_and_Application Target_Compound 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine SNAr SNAr Target_Compound->SNAr Nucleophile_1 Nucleophile 1 (e.g., amine) Nucleophile_1->SNAr Selective Substitution Intermediate C7-Substituted Intermediate Coupling Coupling Intermediate->Coupling Nucleophile_2 Nucleophile 2 (e.g., boronic acid) Nucleophile_2->Coupling Pd-catalyzed Cross-Coupling Final_Product Complex Kinase Inhibitor SNAr->Intermediate at C7 Coupling->Final_Product at C5

General scheme for the sequential functionalization of the core scaffold.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures.[10]

Step 1: 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine

  • To a solution of sodium ethoxide (prepared from 4.73 g of sodium in 175 mL of ethanol), add a solution of 3-amino-5-methylpyrazole (10.0 g) in ethanol (100 mL) followed by diethyl malonate (23.5 mL).

  • Heat the reaction mixture at reflux for 24 hours.

  • Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water (approximately 1200 mL) and acidify with concentrated hydrochloric acid to a pH of ~2.

  • Filter the resulting creamy solid, wash with water, and dry to yield 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine.

Step 2: this compound

  • Cool phosphorus oxychloride (POCl₃, 90 mL) to 0 °C in an ice bath.

  • Carefully add 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine (15.0 g) portion-wise to the cooled POCl₃.

  • Heat the reaction mixture at reflux for 24 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain this compound.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a new generation of targeted therapeutics. Its value lies not only in the privileged nature of its core scaffold but also in the nuanced reactivity that allows for controlled, sequential elaboration into complex and highly functionalized molecules. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is paramount for any researcher or drug development professional seeking to harness the synthetic potential of this important building block. By approaching this compound with the respect its reactivity and potential hazards demand, scientists can continue to unlock its potential in the quest for novel and effective medicines.

References

Storage conditions for 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Optimal Storage of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Introduction: The Critical Role of Compound Integrity in Research

This compound is a heterocyclic building block pivotal in the synthesis of compounds for pharmaceutical and agrochemical research.[1] Its molecular structure is particularly valuable for developing kinase inhibitors, which are significant in oncology and the treatment of other diseases.[1] As with any highly functionalized chemical intermediate, maintaining the purity and stability of this compound is paramount. Degradation not only results in economic loss but, more critically, can introduce impurities that may lead to ambiguous experimental results, failed syntheses, or misleading biological data. This guide provides a comprehensive, experience-driven framework for the optimal storage and handling of this compound, ensuring its integrity for reproducible and reliable scientific outcomes.

Pillar 1: Understanding the Chemical Vulnerabilities of this compound

The stability of this compound is intrinsically linked to its chemical structure. The pyrazolo[1,5-a]pyrimidine core is an electron-deficient aromatic system, and the two chlorine atoms at positions 5 and 7 are susceptible to nucleophilic substitution. This inherent reactivity is the primary driver of potential degradation.

Key Factors Influencing Stability:

  • Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the chloro substituents, replacing them with hydroxyl groups. This reaction is often catalyzed by acidic or basic conditions. The resulting hydroxy-pyrazolo[1,5-a]pyrimidine derivatives are common impurities. Safety data for analogous chlorinated pyrimidines explicitly warns that they can be "Moisture sensitive".[2]

  • Atmosphere (Oxidation & Air Sensitivity): While specific data for this compound is not prevalent, related heterocyclic compounds can be sensitive to atmospheric oxygen, especially over long-term storage. Some chlorinated pyrimidine derivatives are noted to be "Air sensitive," necessitating storage under an inert atmosphere.[2][3]

  • Temperature: Chemical reactions, including degradation pathways, are accelerated at higher temperatures. While some suppliers suggest "room temperature" storage for short-term use[1], this may not be suitable for preserving high purity over months or years. More stringent recommendations for long-term storage include freezing at temperatures under -20°C.[4]

  • Light: Photodegradation can be a concern for many complex organic molecules. While not explicitly documented for this specific compound, it is a prudent general practice to protect it from light.

  • Chemical Incompatibility: Contact with strong oxidizing agents, strong acids, and strong bases can rapidly degrade the compound.[2][3] These substances can catalyze hydrolysis or other decomposition reactions.

The following diagram illustrates the primary degradation pathway of concern: hydrolysis.

main_compound This compound hydrolysis_product Hydroxylated Impurities main_compound->hydrolysis_product Hydrolysis moisture Moisture (H₂O) moisture->hydrolysis_product catalysts Acid/Base Catalysts catalysts->hydrolysis_product

Caption: Potential hydrolysis degradation pathway.

Pillar 2: Evidence-Based Storage Recommendations

Given the conflicting information from various suppliers[1][4], a risk-based approach to storage is recommended. The choice of storage condition should align with the intended duration of storage and the required purity of the material for its application.

Summary of Storage Conditions:

Storage ConditionTemperatureAtmosphereContainerRecommended DurationRationale
Short-Term Room Temperature (15-25°C)StandardTightly sealed, opaque< 3 monthsAdequate for immediate use where minor degradation is tolerable. Minimizes thermal cycling.
Medium-Term RefrigeratedStandard or Inert GasTightly sealed, opaque, with desiccant3-12 monthsReduces the rate of potential degradation. Recommended as a standard practice.
Long-Term / Archival Freezer (≤ -20°C)Inert Gas (Argon or Nitrogen)Tightly sealed, opaque, with desiccant, in a secondary container> 12 monthsOffers maximum protection against all degradation pathways for preserving high-purity reference material.[4]

Pillar 3: Self-Validating Protocols for Handling and Storage

To ensure the integrity of this compound, the following step-by-step protocols should be implemented. These procedures are designed to minimize exposure to detrimental environmental factors.

Protocol 1: Initial Receipt and Aliquoting
  • Inspection: Upon receipt, inspect the container seal for any breaches.

  • Inert Atmosphere Handling: If long-term storage is intended, perform the initial opening and any aliquoting inside a glove box or glove bag filled with an inert gas like argon or nitrogen. This is the most critical step to prevent the introduction of moisture and air.[2]

  • Aliquot Strategy: Avoid repeatedly opening and closing the main stock bottle. Aliquot the compound into smaller, single-use vials appropriate for the scale of typical experiments. This minimizes the exposure of the bulk material to the environment.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.

  • Labeling: Clearly label each aliquot with the compound name, CAS number (754211-02-4), date of aliquoting, and concentration (if in solution).

Protocol 2: Routine Storage and Use
  • Equilibration: Before opening any refrigerated or frozen vial, allow it to warm to room temperature for at least 30-60 minutes in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Weigh the required amount of the compound quickly in a well-ventilated area or fume hood.[5] Do not leave the vial open for an extended period.

  • Resealing: Immediately after dispensing, securely reseal the vial. If possible, flush the headspace with inert gas before tightening the cap.

  • Return to Storage: Promptly return the vial to its designated storage condition (refrigerator or freezer).

The logical flow for proper handling is depicted below.

start Start: Need Compound remove Remove Vial from Cold Storage start->remove desiccator Equilibrate to Room Temp in Desiccator remove->desiccator weigh Open, Weigh Quickly, and Dispense desiccator->weigh reseal Flush with Inert Gas & Reseal Tightly weigh->reseal end End: Use Compound weigh->end return_storage Return Vial to Cold Storage reseal->return_storage

Caption: Workflow for accessing and handling the stored compound.

Conclusion

The optimal storage of this compound is not a one-size-fits-all prescription. It requires a scientific understanding of the compound's potential instabilities. For ensuring the highest integrity and reproducibility in research, especially for long-term studies and sensitive applications, storage at or below -20°C under an inert atmosphere is the most authoritative recommendation.[4] By implementing the rigorous handling protocols detailed in this guide, researchers can safeguard their investment in this valuable chemical intermediate and build a foundation of trustworthy, high-quality experimental data.

References

Methodological & Application

The Versatile Scaffold: Application Notes and Protocols for 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This fused heterocyclic system is a key structural motif in numerous therapeutic agents, including anti-cancer drugs like Larotrectinib and Repotrectinib, as well as compounds targeting inflammation and anxiety.[4][5] Its value lies in its rigid, planar structure and the synthetic versatility that allows for precise decoration of its periphery to modulate biological activity.

At the heart of this synthetic versatility lies 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine , a pivotal chemical intermediate.[6][7] The two chlorine atoms on the pyrimidine ring serve as reactive handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the synthesis and application of this intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Chemical Properties and Reactivity

The synthetic utility of this compound is dictated by the differential reactivity of its two chlorine substituents. The chlorine atom at the C7 position is significantly more susceptible to nucleophilic attack than the chlorine at the C5 position.[6] This regioselectivity is attributed to the electronic properties of the fused ring system, where the C7 position is more electron-deficient. This inherent reactivity allows for a stepwise and controlled functionalization of the scaffold, a critical feature for building molecular complexity in a predictable manner.

Synthesis of this compound

The preparation of the title compound is a well-established two-step process commencing from commercially available starting materials.[6][8]

Workflow for Synthesis

A 5-Amino-3-methylpyrazole + Diethyl malonate B 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->B  Cyclocondensation  (Base, e.g., EtONa) C This compound B->C  Chlorination  (POCl₃)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate 1)

This protocol details the cyclocondensation reaction to form the dihydroxy pyrazolopyrimidine core.

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethoxide (EtONa) or other suitable base

  • Ethanol (anhydrous)

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-amino-3-methylpyrazole (1.0 eq) and anhydrous ethanol.

  • Add sodium ethoxide (a slight excess) to the stirred solution.

  • Introduce diethyl malonate (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

  • The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. A typical yield for this step is around 89%.[6]

Protocol 2: Synthesis of this compound (Target Compound)

This protocol describes the chlorination of the dihydroxy intermediate.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Standard laboratory glassware for reflux with appropriate scrubbing for acidic gases

Procedure:

  • In a fume hood, carefully add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) to a flask containing an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 3-24 hours. The reaction should be monitored by TLC or LC-MS.[6][9]

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude this compound.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product. A typical yield for this chlorination step is approximately 61%.[6]

Application as a Chemical Intermediate: Nucleophilic Aromatic Substitution

The differential reactivity of the two chlorine atoms is the cornerstone of this intermediate's utility. By carefully selecting the reaction conditions (temperature, stoichiometry of the nucleophile), chemists can achieve selective mono-substitution at the C7 position, followed by a subsequent substitution at the C5 position if desired.

Logical Flow for Stepwise Functionalization

Start 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine MonoSub 5-Chloro-7-(nucleophile)-2-methyl- pyrazolo[1,5-a]pyrimidine Start->MonoSub  Nucleophile 1 (1.0 eq)  Mild Conditions (e.g., RT) DiSub 5,7-Di(nucleophile)-2-methyl- pyrazolo[1,5-a]pyrimidine MonoSub->DiSub  Nucleophile 2 (excess)  Harsher Conditions (e.g., Heat)

Caption: Stepwise nucleophilic substitution on the dichlorinated scaffold.

Protocol 3: Selective Mono-substitution at the C7-Position with an Amine

This protocol provides a general method for the selective reaction of an amine at the more reactive C7 position, using morpholine as an example.[6]

Materials:

  • This compound

  • Morpholine (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., DIPEA)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • Add potassium carbonate (1.5-2.0 eq) to the solution.

  • Add morpholine (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 1.5-3 hours. Monitor the reaction by TLC to ensure consumption of the starting material and formation of the mono-substituted product.

  • Upon completion, filter off the base and evaporate the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to yield 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. This reaction is highly efficient, with reported yields often exceeding 90%.[6]

Causality Behind Experimental Choices:

  • Stoichiometry: Using a near-equimolar amount of the nucleophile is crucial for minimizing the formation of the di-substituted product.

  • Temperature: Running the reaction at room temperature exploits the higher reactivity of the C7-chloro group, allowing for selective substitution. Higher temperatures would increase the rate of substitution at the C5 position as well.

  • Base: The inorganic base (K₂CO₃) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Protocol 4: Subsequent C5-Position Functionalization via Palladium-Catalyzed Cross-Coupling

The mono-substituted intermediate from Protocol 3 is a versatile building block for further diversification. The remaining chlorine at C5 can be displaced using various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling.

A. Buchwald-Hartwig Amination

Materials:

  • 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (from Protocol 3)

  • Amine (e.g., benzene-1,2-diamine) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)

  • Phosphine ligand (e.g., Xantphos) (0.1 eq)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk flask or microwave vial

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the palladium catalyst, ligand, and base to a Schlenk flask or microwave vial.

  • Add the 5-chloro intermediate (1.0 eq), the desired amine (1.5 eq), and the solvent.

  • Seal the vessel and heat the reaction mixture to 100-150 °C. For conventional heating, this may take 18-24 hours.[6] Microwave irradiation can significantly reduce reaction times.[10]

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

B. Suzuki Coupling

Materials:

  • 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

  • Boronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aqueous base (e.g., 2M Na₂CO₃)

  • Solvent (e.g., DME or 1,4-dioxane)

Procedure:

  • To a flask, add the 5-chloro intermediate (1.0 eq), the boronic acid derivative (1.2 eq), and the palladium catalyst.

  • Add the solvent followed by the aqueous base solution.

  • Heat the mixture to reflux overnight, monitoring by TLC or LC-MS.

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the C5-arylated or C5-vinylated product.[6]

Summary of Key Transformations and Yields

StepTransformationKey ReagentsTypical YieldReference
1Cyclocondensation5-Amino-3-methylpyrazole, Diethyl malonate, EtONa~89%[6]
2ChlorinationPOCl₃~61%[6]
3C7-Mono-aminationMorpholine, K₂CO₃, Acetone~94%[6]
4aC5-Buchwald-HartwigAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃50-70%[6][10]
4bC5-Suzuki CouplingBoronic acid, Pd(PPh₃)₄, Na₂CO₃55-65%[6]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. Its predictable, stepwise reactivity allows for the controlled introduction of diverse functionalities at the C7 and C5 positions. The protocols outlined in this guide provide a robust foundation for researchers to leverage this powerful building block in their synthetic campaigns, enabling the efficient construction of novel compounds based on the privileged pyrazolo[1,5-a]pyrimidine scaffold.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1] The ability to selectively functionalize this core at various positions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a key building block that offers two distinct reactive sites for diversification through cross-coupling reactions.[2][3]

Among the myriad of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing regioselective Suzuki coupling reactions on this compound. We will delve into the underlying principles governing the reaction's regioselectivity and provide step-by-step protocols for the selective functionalization at both the C7 and C5 positions.

Understanding Regioselectivity: The Key to Controlled Synthesis

The this compound substrate possesses two chlorine atoms at positions C5 and C7. A critical aspect of synthesizing desired analogues is the ability to control which position reacts first. In the pyrazolo[1,5-a]pyrimidine system, the C7 position is analogous to the C4 position in pyrimidines. It is well-established that in dihalopyrimidines, the C4/C6 positions are generally more reactive towards palladium-catalyzed cross-coupling reactions than the C2 or C5 positions.[5] This preferential reactivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C-Cl bond at the more electron-deficient C7 position.[5]

Experimental evidence confirms this theoretical underpinning. Studies on 5,7-disubstituted pyrazolo[1,5-a]pyrimidines have shown that the chlorine atom at the C7 position exhibits significantly higher reactivity towards nucleophilic substitution and, by extension, cross-coupling reactions compared to the chlorine at C5.[2] This inherent difference in reactivity is the cornerstone of a selective and stepwise functionalization strategy.

Visualizing the Reaction Pathway

Suzuki_Coupling_Pathway cluster_start Starting Material cluster_c7 Step 1: C7-Arylation cluster_c5 Step 2: C5-Arylation Start 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine C7_Coupling Suzuki Coupling (Protocol 1) Start->C7_Coupling Arylboronic Acid (1.1 eq) Pd Catalyst, Base C7_Product 5-Chloro-7-aryl-2-methyl- pyrazolo[1,5-a]pyrimidine C7_Coupling->C7_Product C5_Coupling Suzuki Coupling (Protocol 2) C7_Product->C5_Coupling Arylboronic Acid (1.2 eq) Pd Catalyst, Base, Higher Temp. Final_Product 5,7-Diaryl-2-methyl- pyrazolo[1,5-a]pyrimidine C5_Coupling->Final_Product

Caption: Stepwise Suzuki coupling workflow for this compound.

Protocol 1: Regioselective Suzuki Coupling at the C7 Position

This protocol details the selective mono-arylation at the more reactive C7 position of this compound. The conditions are optimized to favor the reaction at C7 while minimizing the formation of the di-substituted product.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-chloro-7-aryl-2-methylpyrazolo[1,5-a]pyrimidine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, particularly with heteroaromatic chlorides.

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step of the Suzuki catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions, as it facilitates the dissolution of both organic and inorganic reagents.

  • Temperature: The reaction is conducted at a moderate temperature (80-90 °C) to ensure a reasonable reaction rate while maintaining high selectivity for the C7 position.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂ (3 mol%)Efficient for heteroaryl chlorides.
Base Na₂CO₃ (2.0 eq)Promotes transmetalation.
Solvent 1,4-Dioxane/Water (4:1)Good solubility for all components.
Temperature 80-90 °CBalances reaction rate and selectivity.
Boronic Acid 1.1 equivalentsSlight excess to drive the reaction to completion.

Protocol 2: Suzuki Coupling at the C5 Position

This protocol is designed for the arylation of the less reactive C5 position on the 5-chloro-7-aryl-2-methylpyrazolo[1,5-a]pyrimidine intermediate obtained from Protocol 1. More forcing conditions are generally required to achieve this transformation.

Materials:

  • 5-Chloro-7-aryl-2-methylpyrazolo[1,5-a]pyrimidine

  • Arylboronic acid (1.2-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Microwave reactor (optional, but recommended for improved yields and shorter reaction times)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 5-chloro-7-aryl-2-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol), the second arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon.

  • Solvent Addition: Add dry 1,4-dioxane or DMF (5 mL) via syringe.

  • Reaction (Microwave): Heat the reaction mixture in a microwave reactor to 120-140 °C for 30-90 minutes.

  • Reaction (Conventional Heating): If a microwave is unavailable, heat the mixture at 110-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Suzuki couplings. For the less reactive C5-Cl bond, a slightly higher catalyst loading may be beneficial.

  • Base: Potassium phosphate is a stronger base than sodium carbonate and is often used for more challenging Suzuki couplings, including those with less reactive aryl chlorides.

  • Solvent: Dioxane or DMF are high-boiling point aprotic polar solvents suitable for higher temperature reactions.

  • Temperature: Higher temperatures are necessary to overcome the higher activation energy for the oxidative addition of palladium to the C5-Cl bond. Microwave irradiation can be particularly effective in achieving the required temperatures rapidly and uniformly, often leading to cleaner reactions and better yields.[5]

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard catalyst, higher loading for less reactive site.
Base K₃PO₄ (3.0 eq)Stronger base for a more challenging coupling.
Solvent 1,4-Dioxane or DMFHigh-boiling point for elevated temperatures.
Temperature 120-140 °C (Microwave)Overcomes higher activation energy of C5-Cl bond.
Boronic Acid 1.2-1.5 equivalentsIncreased excess to drive the second coupling.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Dichloro-substrate - Boronic Acid - Pd Catalyst - Base B Add Solvent A->B C Purge with N₂/Ar B->C D Heat to specified temp. (Conventional or Microwave) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization I->J

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust and reliable framework for the regioselective synthesis of mono- and di-arylated 2-methylpyrazolo[1,5-a]pyrimidines. By leveraging the inherent reactivity difference between the C7 and C5 positions, researchers can strategically access a wide array of novel compounds for biological screening and lead optimization. The provided methodologies, grounded in established chemical principles, offer a clear path to accelerate discovery programs that utilize the valuable pyrazolo[1,5-a]pyrimidine scaffold. Further optimization of ligands and reaction conditions may allow for even milder conditions or broader substrate scopes, continuing to expand the synthetic utility of this important heterocyclic building block.

References

Application Note & Protocols: Strategic Nucleophilic Substitution on 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Molecules incorporating this bicyclic heterocycle have demonstrated significant therapeutic potential, functioning as anticancer, antiviral, and anti-inflammatory agents, as well as potent kinase inhibitors.[1][2] The ability to strategically functionalize this core is paramount for the development of novel therapeutics, including selective inhibitors for targets like PI3Kδ and Tropomyosin Receptor Kinase (Trk).[4][5]

The subject of this guide, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, is a versatile starting material for the synthesis of diverse compound libraries.[6] Its two chlorine atoms serve as reactive handles for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups. This application note provides a detailed exploration of the nucleophilic substitution reactions on this scaffold, with a focus on the underlying principles of regioselectivity and practical, field-proven protocols for its synthetic manipulation.

Understanding the Reactivity: The Principles of SNAr on the Pyrazolo[1,5-a]pyrimidine Core

The functionalization of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction is facilitated in electron-deficient aromatic systems where a good leaving group is present.[7][8] The pyrazolo[1,5-a]pyrimidine ring system is inherently electron-deficient, making it highly susceptible to nucleophilic attack.

A critical aspect of the reactivity of this scaffold is the pronounced difference in the electrophilicity of the C5 and C7 positions. The chlorine atom at the C7 position is significantly more reactive towards nucleophiles than the chlorine at the C5 position.[4] This regioselectivity can be attributed to the electronic properties of the fused ring system, where the C7 position bears a greater partial positive charge, making it the kinetically favored site for nucleophilic attack. Computational studies on similar dichlorinated heterocyclic systems often utilize LUMO (Lowest Unoccupied Molecular Orbital) analysis to predict the site of nucleophilic attack, with the position having the larger LUMO lobe being more susceptible.[9][10]

This inherent C7 selectivity is a powerful tool for synthetic chemists, as it allows for a sequential and controlled functionalization of the molecule. The initial, typically milder, nucleophilic substitution occurs at the C7 position, leaving the C5-chloro group intact for subsequent, often different, chemical transformations such as palladium-catalyzed cross-coupling reactions.[4]

Visualizing the Reaction Pathway

To illustrate the process, the following diagram outlines the general workflow for the sequential functionalization of this compound.

G start 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine step1 Selective C7 Nucleophilic Substitution (e.g., Amination, Alkoxylation) start->step1 Nucleophile 1 (Nu1-H) intermediate 7-Substituted-5-chloro-2-methyl- pyrazolo[1,5-a]pyrimidine step1->intermediate step2 C5 Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) intermediate->step2 Coupling Partner (e.g., Boronic Acid or Amine) product 5,7-Disubstituted-2-methyl- pyrazolo[1,5-a]pyrimidine Library step2->product G cluster_0 C5 Functionalization Strategies intermediate 7-Substituted-5-chloro-2-methyl- pyrazolo[1,5-a]pyrimidine suzuki Suzuki Coupling intermediate->suzuki Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination intermediate->buchwald Amine, Pd Catalyst, Base, Ligand suzuki_product 5-Aryl/Heteroaryl Product suzuki->suzuki_product buchwald_product 5-Amino Product buchwald->buchwald_product

References

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1][2][3] Its fused heterocyclic structure provides a rigid framework that is amenable to a variety of chemical modifications, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[2][4] Several approved anti-cancer drugs, such as Larotrectinib and Repotrectinib, feature this core structure, underscoring its therapeutic relevance.[1][5]

This guide focuses on a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine , and its application in the synthesis of novel kinase inhibitors. The two chlorine atoms at the 5 and 7 positions serve as versatile synthetic handles, allowing for sequential and regioselective displacement. This differential reactivity is the cornerstone of building diverse chemical libraries for screening against various kinase targets.

The Chemistry: Leveraging Differential Reactivity

The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is significantly more reactive towards nucleophilic substitution than the chlorine at the C5 position.[6] This allows for a stepwise approach to diversification, as illustrated in the workflow below.

G A 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine B Step 1: Nucleophilic Aromatic Substitution at C7 A->B  Primary Amine (R1-NH2)  or Alcohol (R1-OH) C Monosubstituted Intermediate (C7-Functionalized) B->C D Step 2: Nucleophilic Aromatic Substitution or Cross-Coupling at C5 C->D  Secondary Amine (R2-NHR3),  Arylboronic Acid, etc. E Disubstituted Product (Kinase Inhibitor Candidate) D->E F Diverse Library of Kinase Inhibitors E->F  Varying R1 and R2

Caption: General synthetic workflow for diversifying the this compound scaffold.

Protocol 1: Synthesis of a C7-Aminated Intermediate

This protocol details the selective substitution at the C7 position with a primary amine.

Materials:

  • This compound

  • Desired primary amine (e.g., aniline, benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the C7-aminated product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Disubstituted Kinase Inhibitor Candidate via Suzuki Coupling

This protocol describes the subsequent functionalization at the C5 position using a palladium-catalyzed Suzuki cross-coupling reaction. This is a powerful method for introducing aryl or heteroaryl moieties, which are common in kinase inhibitors for establishing key interactions within the ATP-binding pocket.[4]

Materials:

  • C7-aminated intermediate from Protocol 1

  • Arylboronic acid or arylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the C7-aminated intermediate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the final disubstituted pyrazolo[1,5-a]pyrimidine.

  • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold typically orients itself within the ATP-binding site of kinases to form hydrogen bonds with the hinge region.[7] The substituents at the C5 and C7 positions project into the solvent-exposed region and the hydrophobic pocket, respectively, allowing for modulation of potency and selectivity.

PositionTypical SubstituentRationale
C7 Small amines, morpholine, piperazineOften interacts with the solvent-exposed region, influencing solubility and pharmacokinetic properties.[6]
C5 Aryl or heteroaryl groupsCan form key interactions within the hydrophobic pocket of the kinase, impacting potency and selectivity.[8]
C3 Halogens, amidesCan be modified to further enhance binding affinity and selectivity.[1]

For example, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for hinge-binding interactions.[1]

Application Example: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as inhibitors of kinases within this pathway, such as PI3Kδ.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrimidine-based compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The distinct reactivity of the two chlorine atoms allows for a robust and modular synthetic strategy to generate diverse libraries of compounds for drug discovery. The protocols and insights provided herein serve as a practical guide for researchers in the field.

References

Application of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, also known as SMI-4a, in cancer research. This guide offers in-depth scientific context, validated experimental protocols, and data interpretation insights to facilitate the investigation of this potent kinase inhibitor.

Introduction: Targeting PIM Kinases in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is frequently observed in a wide range of hematologic malignancies and solid tumors, correlating with tumor progression and poor prognosis.[1][3] This makes them attractive targets for therapeutic intervention in oncology.[2][4]

This compound (SMI-4a) is a potent, selective, and cell-permeable ATP-competitive inhibitor of PIM-1 kinase.[5] It also demonstrates inhibitory activity against PIM-2 kinase, while showing minimal effects on other serine/threonine or tyrosine kinases.[5][6] These characteristics make SMI-4a a valuable tool for dissecting the role of PIM kinases in cancer biology and for evaluating their potential as therapeutic targets.

Mechanism of Action: How SMI-4a Exerts its Anti-Cancer Effects

SMI-4a exerts its antitumor activity by inhibiting PIM-1 kinase, which in turn modulates several downstream signaling pathways crucial for cancer cell survival and proliferation. The primary mechanism involves the competitive binding of SMI-4a to the ATP-binding pocket of PIM-1, preventing the phosphorylation of its downstream substrates.

Key downstream effects of SMI-4a treatment include:

  • Inhibition of the mTOR Pathway: SMI-4a treatment has been shown to inhibit the mTOR pathway, a central regulator of cell growth and metabolism.[6][7] This is evidenced by the reduced phosphorylation of downstream mTOR targets like the translational repressor 4E-BP1.[5][6]

  • Induction of Cell Cycle Arrest: By inhibiting PIM-1, SMI-4a can induce cell cycle arrest, primarily in the G1 phase.[7] This is often associated with an increase in the nuclear levels of the cyclin-dependent kinase inhibitor p27Kip1.[6]

  • Promotion of Apoptosis: SMI-4a promotes apoptosis in cancer cells through the mitochondrial pathway.[7] This is achieved by modulating the expression of key apoptosis regulators, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8][9]

  • Modulation of the GSK-3β/β-catenin Pathway: In chronic myeloid leukemia (CML) cells, SMI-4a has been shown to decrease the phosphorylation of glycogen synthase kinase 3β (GSK-3β) at Ser9, leading to its activation.[8][9] This, in turn, inhibits the nuclear translocation of β-catenin, a key player in cell proliferation and survival.[8][9]

  • Reduction of MYC Expression: PIM kinases are known to stabilize the MYC oncoprotein. Treatment with SMI-4a can lead to a reduction in MYC protein expression, further contributing to its anti-proliferative effects.[6]

The following diagram illustrates the signaling pathway affected by SMI-4a:

SMI4a_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinases (e.g., FLT3) PIM1 PIM-1 Kinase Receptor->PIM1 Activates pGSK3b p-GSK-3β (Ser9) (Inactive) PIM1->pGSK3b Inhibits Phosphorylation mTOR mTOR PIM1->mTOR Activates pBad p-Bad (Inactive) PIM1->pBad Phosphorylates Bcl2 Bcl-2 PIM1->Bcl2 Downregulates Bax Bax PIM1->Bax Upregulates MYC MYC PIM1->MYC Stabilizes p27 p27Kip1 PIM1->p27 Downregulates SMI4a SMI-4a (5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine) SMI4a->PIM1 Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation pGSK3b->GSK3b pEBP1 p-4E-BP1 mTOR->pEBP1 Phosphorylates EBP1 4E-BP1 Proliferation Proliferation pEBP1->Proliferation Promotes Translation Bad Bad Apoptosis Apoptosis pBad->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes beta_catenin->Proliferation MYC->Proliferation CellCycle Cell Cycle Progression p27->CellCycle Inhibits CellCycle->Proliferation Experimental_Workflow start Start: Select Cancer Cell Line viability Protocol 1: Cell Viability Assay (WST-8/MTS) start->viability ic50 Determine IC50 viability->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration western Protocol 3: Western Blot Analysis ic50->western Use IC50 concentration pathway Analyze Key Signaling Pathways apoptosis->pathway western->pathway invivo In Vivo Xenograft Model (Optional) pathway->invivo end Conclusion: Elucidate Anti-Cancer Mechanism of SMI-4a pathway->end invivo->end

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising pyrazole and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability allow for precise, multi-vector structural modifications, making it an ideal framework for designing potent and selective modulators of various biological targets.[1] This versatility has led to the development of numerous bioactive compounds, including approved drugs and clinical candidates targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2]

Initially recognized for its utility in developing hypnotic agents like Zaleplon, the scaffold's true potential has been realized in the era of targeted therapy, particularly in oncology.[3][4] Pyrazolo[1,5-a]pyrimidine derivatives have proven to be exceptional inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer.[3][5] This has culminated in the FDA approval of groundbreaking drugs like Larotrectinib and Repotrectinib, which target Tropomyosin Receptor Kinase (Trk) fusions, heralding a new age of "tissue-agnostic" cancer therapy.[2]

This technical guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into the mechanism of action of key derivatives.

I. Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[2] The choice of reagents and reaction conditions allows for the introduction of diverse substituents, which is crucial for tuning the pharmacological properties of the final compounds.

General Synthetic Workflow

The fundamental synthetic logic involves the formation of the pyrimidine ring onto a pre-existing pyrazole core. This approach provides a robust and flexible platform for generating extensive chemical libraries.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product A 3-Aminopyrazole Derivative C Cyclocondensation Reaction A->C B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound, β-Enaminone, Chalcone) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines via β-Enaminone Intermediate

This protocol is a reliable method for synthesizing 7-substituted derivatives, which often play a key role in modulating kinase selectivity and potency. The causality behind this two-step approach lies in the controlled formation of the β-enaminone, which then undergoes a clean cyclization with the aminopyrazole, often leading to higher yields and fewer side products compared to a one-pot reaction with a simple dicarbonyl compound.

Step 1: Synthesis of β-Enaminone

  • In a microwave-safe vial, combine the appropriate methyl ketone (1.0 mmol, 1.0 eq) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol, 1.5 eq).

  • Seal the vial and irradiate in a microwave reactor at 160 °C for 15 minutes. The reaction is performed solvent-free.

  • After cooling, the resulting residue, which is the desired β-enaminone, can often be used in the next step without further purification. Typical yields are high (83–97%).[2]

Step 2: Cyclocondensation

  • Dissolve the crude β-enaminone from Step 1 in glacial acetic acid.

  • Add 3-methyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This method provides a more direct route to compounds with substitutions at both the 5 and 7 positions, which are critical for interaction with the hinge region and the solvent-front of many kinases. The use of a base like sodium ethanolate facilitates the initial condensation and subsequent cyclization in a single pot.

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethanolate (EtONa)

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dihydroxy-heterocycle formation: React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate and reflux for 24 hours to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[6]

  • Chlorination: Subject the diol intermediate to a reaction with phosphorus oxychloride (POCl₃) at 80 °C for 5 hours to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[6]

  • Selective Nucleophilic Substitution: Prepare the key intermediate, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, by reacting the dichloro-compound with morpholine in the presence of potassium carbonate at room temperature for 1.5 hours. The chlorine at position 7 is significantly more reactive, allowing for selective substitution.[6]

  • Further Derivatization: The remaining chlorine at position 5 can be substituted using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl or heteroaryl groups, yielding diverse 5,7-disubstituted derivatives.[6]

II. Biological Evaluation: From Enzyme Inhibition to Cellular Activity

Evaluating the biological activity of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives is a multi-tiered process. It begins with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess efficacy in a more physiologically relevant context.

G A Synthesized Pyrazolo[1,5-a]pyrimidine Derivatives Library B Biochemical Kinase Assays (e.g., TrkA, EGFR, PI3Kδ) A->B C Determine IC50 Values (Potency & Selectivity) B->C D Cell-Based Assays C->D Promising Hits E Cell Viability/Cytotoxicity (e.g., MTT Assay) D->E F Target Engagement (e.g., Western Blot for p-Trk, p-Akt) D->F G Determine Cellular IC50 (Efficacy) E->G F->G H Lead Compound Identification G->H

Caption: Hierarchical workflow for the biological evaluation of pyrazolo[1,5-a]pyrimidine inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay is a robust, high-throughput method for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a self-validating system as the signal directly correlates with enzyme activity.

Materials:

  • Recombinant kinase (e.g., TrkA, EGFR)

  • Kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for TrkA)

  • ATP solution

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7][8]

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.

  • Kinase Reaction:

    • Add 2 µL of the kinase solution (prepared in Kinase Reaction Buffer) to each well.

    • Initiate the reaction by adding 2 µL of the ATP/Substrate mixture. The final reaction volume is 5 µL.

  • Incubation: Cover the plate and incubate at room temperature (or 30°C) for 60 minutes.[7]

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 4: Cell Viability/Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] This protocol is essential for determining the on-target effect of kinase inhibitors in cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT-116 for colon cancer, A549 for lung cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)[10][11]

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 4 hours. Purple formazan crystals should be visible under a microscope in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[10][11] Shake the plate gently for 5-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ or GI₅₀ (half-maximal growth inhibition) values.

III. Mechanism of Action: Targeting Key Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives exert their therapeutic effects by inhibiting specific kinases involved in oncogenic signaling. Understanding these pathways is crucial for rational drug design and for predicting potential resistance mechanisms.

Trk Signaling Pathway and Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are critical for neuronal development.[1] In certain cancers, chromosomal rearrangements lead to NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor growth through downstream pathways like MAPK and PI3K-AKT.[1]

Larotrectinib , a selective Trk inhibitor with a pyrazolo[1,5-a]pyrimidine core, binds to the ATP-binding pocket of Trk fusion proteins, blocking their kinase activity and shutting down these oncogenic signals.[1][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Trk Fusion Protein Kinase Domain RAS RAS TRK:f0->RAS Activates PI3K PI3K TRK:f0->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Larotrectinib Larotrectinib Larotrectinib->TRK:f1 Inhibits

Caption: Simplified Trk signaling pathway and the inhibitory action of Larotrectinib.

PI3K/Akt Signaling Pathway and Inhibition

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[13] The PI3Kδ isoform is highly expressed in immune cells, making it a key target for inflammatory diseases. Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective PI3Kδ inhibitors.[13] These inhibitors typically interact with key residues like Val-828 in the hinge region of the kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Kinase Domain RTK->PI3K:f0 Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K converts PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K:f1 Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by a pyrazolo[1,5-a]pyrimidine derivative.

IV. Data Summary: A Snapshot of Bioactivity

The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines have generated a vast amount of quantitative data. The tables below summarize the inhibitory activities of representative compounds against key kinase targets.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

Compound ReferenceTarget KinaseIC₅₀ (nM)Assay TypeSource
Larotrectinib TrkA, TrkB, TrkC5, 11, 6Biochemical[2][14]
Repotrectinib TrkA, TrkB, TrkC0.83, 0.05, 0.1Biochemical[15]
Compound 8 TrkA1.7Enzymatic[7]
Compound 9 TrkA1.7Enzymatic[7]
Compound 23 TrkA (KM12 Cell)0.1Cell-based[2]
Compound 24 TrkA (KM12 Cell)0.2Cell-based[2]

Table 2: Inhibitory Activity against Other Key Kinases

Compound ReferenceTarget KinaseIC₅₀ (nM)Assay TypeSource
Repotrectinib ROS10.07Biochemical[15]
Repotrectinib ALK1.01Biochemical[15]
CPL302253 (54) PI3Kδ2.8Biochemical
Compound 1 Pim-145Biochemical[16]
Benzimidazole Conjugate 6k EGFR110Kinase Assay[9]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally demonstrated its value in drug discovery, transitioning from a simple heterocyclic core to the centerpiece of FDA-approved targeted therapies. Its synthetic accessibility and the rich SAR data available provide a solid foundation for further exploration.

Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: As seen with first-generation inhibitors, acquired resistance is a significant clinical challenge. The design of next-generation pyrazolo[1,5-a]pyrimidines will need to address resistance mutations.[2]

  • Enhancing Selectivity: While many potent inhibitors exist, improving selectivity remains crucial to minimize off-target effects and enhance safety profiles.[3]

  • Exploring New Therapeutic Areas: Beyond oncology, the scaffold's ability to modulate various kinases and other enzymes presents opportunities in inflammatory diseases, neurodegenerative disorders, and infectious diseases.[2][7]

By leveraging the established protocols and mechanistic understanding detailed in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold, paving the way for the next generation of innovative medicines.

References

Application Notes & Protocols for 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and, increasingly, in the agrochemical sector.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal backbone for the design of novel bioactive molecules. This document focuses on a key derivative, 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, not as an end-product, but as a crucial and highly versatile intermediate for the synthesis of next-generation fungicides, herbicides, and nematicides.[3] We provide a comprehensive guide covering its synthesis, mechanistic insights into the biological activities of its derivatives, and detailed protocols for its strategic functionalization and subsequent biological screening.

The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of pyrazole and pyrimidine rings creates a unique electronic and structural environment, leading to a wide spectrum of biological activities.[4] Derivatives have been patented for herbicidal, insecticidal, and fungicidal uses.[5] The core value of this compound lies in its two chlorine atoms, which serve as reactive handles for introducing chemical diversity. The chlorine at the C7 position is particularly susceptible to nucleophilic substitution, while the C5 chlorine can be functionalized through cross-coupling reactions, allowing for a stepwise and controlled synthesis of compound libraries.[6][7]

Synthesis of the Core Intermediate: this compound

The synthesis of this key intermediate is a multi-step process that begins with commercially available starting materials. The procedure outlined below is a standard and reliable method for obtaining the dichloro-scaffold, which is the foundational step for all subsequent agrochemical development.

Synthetic Workflow

The synthesis proceeds in two main stages: initial cyclization to form the pyrazolo[1,5-a]pyrimidine-5,7-diol, followed by a chlorination reaction.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 5-Amino-3-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C  Base (e.g., EtONa) Reflux B Diethyl Malonate B->C  Base (e.g., EtONa) Reflux E This compound C->E  Acetonitrile 80°C D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

Protocol Objective: To synthesize the 5,7-dichloro intermediate from 5-amino-3-methylpyrazole.

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethanolate (EtONa) or similar base

  • Ethanol (absolute)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Standard glassware for reflux and inert atmosphere reactions

  • Rotary evaporator and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

Part A: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Set up a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • In the flask, dissolve 5-amino-3-methylpyrazole in absolute ethanol.

  • Add diethyl malonate to the solution.

  • Carefully add a base, such as sodium ethanolate, to catalyze the condensation reaction.

  • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. Neutralize with an appropriate acid (e.g., acetic acid) to precipitate the product.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum. This yields the dihydroxy-heterocycle with high purity (typically 85-95% yield).[6]

Part B: Chlorination to this compound

  • CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • In a flask suitable for heating, suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol from Part A in acetonitrile.

  • Slowly add phosphorus oxychloride (POCl₃) to the suspension.

  • Heat the reaction mixture to 80°C and maintain for approximately 5 hours.[6] The diol will be converted to the dichloro derivative.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final this compound (typical yields around 60-65%).[6]

Agrochemical Potential & Derivative Applications

While the dichloro-intermediate itself is not the final active ingredient, it is the launching point for creating potent agrochemicals. Research on its derivatives has revealed significant fungicidal and nematicidal activities.[8] The broader class of pyrimidine-containing compounds is also well-known for herbicidal properties.[9]

Fungicidal and Nematicidal Activity

Recent studies have shown that derivatives synthesized from the pyrazolo[1,5-a]pyrimidine core exhibit powerful dual-action capabilities. For instance, certain derivatives have demonstrated superior fungicidal activity against Botryosphaeria dothidea (EC₅₀ = 2.0 mg/L) compared to the commercial fungicide azoxystrobin (EC₅₀ = 44.9 mg/L).[8] The same compounds also showed potent nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus.[8]

Proposed Mechanism of Action: The primary fungicidal mechanism involves the disruption of the fungal cell membrane's integrity.[8] This leads to increased permeability, leakage of essential cellular contents, and ultimately, cell death. A secondary effect is the elevation of intracellular reactive oxygen species (ROS), which causes severe oxidative stress and damages the mycelium.[8]

G Compound Pyrazolo[1,5-a]pyrimidine Derivative Membrane Fungal Cell Membrane Compound->Membrane Interacts with ROS Increased Intracellular ROS Levels Compound->ROS Induces Permeability Increased Membrane Permeability Membrane->Permeability Disruption leads to Leakage Leakage of Cellular Contents Permeability->Leakage Death Fungal Cell Death Leakage->Death Damage Mycelium Surface Damage ROS->Damage Damage->Death

Caption: Proposed fungicidal mechanism of pyrazolo[1,5-a]pyrimidine derivatives.

Herbicidal Potential

Phenylpyrimidine derivatives are known to act as herbicides by inhibiting key enzymes involved in plant growth.[9] While specific studies on the herbicidal action of this compound derivatives are emerging, the scaffold represents a promising area for discovering new herbicidal modes of action. Screening against both monocotyledonous and dicotyledonous plants is a logical next step.[10]

Protocols for Derivative Synthesis and Screening

The true utility of the dichloro-intermediate is realized through its derivatization. The following protocols provide a framework for creating and testing a library of novel compounds.

General Derivatization Workflow

The differential reactivity of the C7 and C5 chlorine atoms allows for a sequential modification strategy.

G Start 5,7-Dichloro-2-methyl -pyrazolo[1,5-a]pyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) at C7 Start->Step1 Reagent: Amine, Thiol, etc. Base: K2CO3 Intermediate 5-Chloro-7-substituted -pyrazolo[1,5-a]pyrimidine Step1->Intermediate Step2 Suzuki or Buchwald-Hartwig Cross-Coupling at C5 Intermediate->Step2 Reagent: Boronic Acid / Ester Catalyst: Pd(PPh3)4 Final 5,7-Disubstituted -pyrazolo[1,5-a]pyrimidine (Final Product Library) Step2->Final

Caption: Sequential functionalization workflow for agrochemical library synthesis.

Protocol: Nucleophilic Substitution at C7

Protocol Objective: To replace the C7 chlorine with a variety of nucleophiles (e.g., amines, thiols) to generate a primary library of compounds. The C7 chlorine is highly reactive, making this a high-yield reaction.[6]

Materials:

  • This compound

  • Selected nucleophile (e.g., morpholine, piperidine, thiophenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or a similar polar aprotic solvent

Step-by-Step Methodology:

  • Dissolve the dichloro-intermediate in acetone in a round-bottom flask.

  • Add the desired nucleophile (typically 1.1 equivalents).

  • Add potassium carbonate (typically 2.0 equivalents) to act as a base.

  • Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-2 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, filter off the base and evaporate the solvent.

  • Purify the resulting 5-chloro-7-substituted product, typically by recrystallization or a short silica plug, to achieve high purity (yields often >90%).[6]

Protocol: In Vitro Antifungal Screening

Protocol Objective: To evaluate the antifungal efficacy of newly synthesized derivatives against key plant pathogens using the mycelial growth rate method.[5][11]

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidine derivatives

  • Potato Dextrose Agar (PDA) medium

  • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium solani, Alternaria solani)

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Incubator

Step-by-Step Methodology:

  • Prepare stock solutions of each test compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the PDA to approximately 50-60°C.

  • Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 10, 5, 1 μg/mL). A control plate should be prepared with an equivalent amount of DMSO.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture plate.

  • Place this mycelial disc in the center of each test and control plate.

  • Seal the plates and incubate at a suitable temperature (e.g., 25°C) until the mycelium in the control plate has grown to nearly cover the plate.

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • Use the inhibition data across multiple concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition) for each compound.

Data Presentation: The results should be summarized in a table for clear comparison of activity.

Compound IDSubstituent at C7Substituent at C5EC₅₀ (μg/mL) vs. B. cinereaEC₅₀ (μg/mL) vs. F. solani
Control -->100>100
AZOXY (Azoxystrobin)(Azoxystrobin)44.9-
LIB-001 Morpholine-Cl15.228.4
LIB-002 Piperidine-Cl21.735.1
LIB-003 MorpholinePhenyl8.912.5

Conclusion and Future Outlook

This compound is a high-value synthetic building block for the discovery of novel agrochemicals. Its straightforward synthesis and predictable reactivity at the C5 and C7 positions make it an ideal scaffold for generating diverse chemical libraries. The potent fungicidal and nematicidal activity observed in its derivatives, driven by mechanisms like cell membrane disruption, underscores the immense potential of this chemical class.[8] Future research should focus on expanding the diversity of substitutions at both positions to further explore structure-activity relationships (SAR) and to develop new compounds with enhanced potency and broader-spectrum herbicidal activity.

References

Application Notes and Protocols for the Synthesis of PI3Kδ Inhibitors from 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting PI3Kδ

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[1][3] Within Class I, the δ (delta) isoform, PI3Kδ, is predominantly expressed in leukocytes, making it a highly attractive therapeutic target for a range of hematological malignancies and autoimmune and inflammatory conditions.[4][5] Dysregulation of the PI3Kδ pathway is a hallmark of various B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL).[6] Consequently, the development of selective PI3Kδ inhibitors has been a major focus of medicinal chemistry efforts.[5][7]

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase domain.[7][8] This application note provides a detailed protocol for the synthesis of a potent and selective PI3Kδ inhibitor based on the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine core, a key intermediate in the construction of a diverse library of potential therapeutic agents.[3]

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub in Cellular Regulation

The PI3Kδ signaling cascade is initiated by the activation of various cell surface receptors, leading to the recruitment and activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][9] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B) and PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Once activated, AKT proceeds to phosphorylate a multitude of downstream targets, culminating in the regulation of key cellular functions. A simplified representation of this pivotal pathway is illustrated below.

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase / G-Protein Coupled Receptor PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cellular_Responses Cell Growth, Proliferation, Survival, Migration Downstream->Cellular_Responses Regulates

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Synthetic Workflow: From Pyrazole to Potent Inhibitor

The synthesis of PI3Kδ inhibitors from the this compound core involves a multi-step process that begins with the construction of the heterocyclic scaffold. The following diagram provides a high-level overview of the synthetic strategy.

Synthetic_Workflow Start 3-Amino-5-methylpyrazole + Diethyl Malonate Step1 Cyclocondensation Start->Step1 Intermediate1 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 Intermediate3 Monosubstituted Intermediate Step3->Intermediate3 Step4 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate3->Step4 Final_Product PI3Kδ Inhibitor Step4->Final_Product

Caption: High-level synthetic workflow for PI3Kδ inhibitors.

Detailed Experimental Protocols

Part 1: Synthesis of this compound (Key Intermediate)

This protocol outlines the synthesis of the crucial dichlorinated intermediate, starting from commercially available reagents.

Step 1.1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Rationale: This initial cyclocondensation reaction forms the core pyrazolopyrimidine ring system. The use of a strong base like sodium ethoxide facilitates the reaction between the aminopyrazole and diethyl malonate.

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully adding sodium metal (4.73 g, 0.21 mol) to absolute ethanol (175 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • To the sodium ethoxide solution, add a solution of 3-amino-5-methylpyrazole (10.0 g, 0.10 mol) in ethanol (100 mL), followed by diethyl malonate (23.5 mL, 0.15 mol).

    • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water (1200 mL) and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • A creamy solid will precipitate. Filter the solid, wash thoroughly with water, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[10]

Step 1.2: Synthesis of this compound

  • Rationale: The hydroxyl groups of the diol are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step activates the scaffold for subsequent nucleophilic substitution reactions.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (15.2 g, 0.08 mol) in phosphorus oxychloride (150 mL).

    • Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • A solid precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[3]

Reagent/SolventMolar Mass ( g/mol )Amount UsedRole
3-Amino-5-methylpyrazole97.1210.0 gStarting Material
Diethyl Malonate160.1723.5 mLReagent
Sodium22.994.73 gBase Catalyst
Ethanol46.07275 mLSolvent
Phosphorus Oxychloride153.33150 mLChlorinating Agent
Part 2: Synthesis of a Representative PI3Kδ Inhibitor

This section details the subsequent functionalization of the dichlorinated intermediate to generate a potent PI3Kδ inhibitor. The example provided is a generic representation of the synthetic strategy.

Step 2.1: Selective Monosubstitution at the C7 Position

  • Rationale: The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is more reactive towards nucleophilic substitution than the chlorine at the C5 position.[3] This inherent selectivity allows for the controlled introduction of a desired substituent. In this example, morpholine is used, a common moiety in many PI3K inhibitors that often interacts with the hinge region of the kinase.[3]

  • Procedure:

    • To a solution of this compound (10.0 g, 0.049 mol) in acetone (200 mL), add potassium carbonate (13.5 g, 0.098 mol) and morpholine (4.7 mL, 0.054 mol).

    • Stir the reaction mixture at room temperature for 1.5 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine.[3]

Step 2.2: Suzuki Coupling at the C5 Position

  • Rationale: The remaining chlorine at the C5 position can be functionalized using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This allows for the introduction of a variety of aryl or heteroaryl groups, which can be tailored to optimize potency and selectivity for PI3Kδ.

  • Procedure:

    • In a reaction vessel, combine 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (5.0 g, 0.020 mol), the desired boronic acid or boronic acid pinacol ester (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

    • Add 1,2-dimethoxyethane (DME) as the solvent, followed by a 2M aqueous solution of sodium carbonate (2.5 equivalents).

    • Heat the reaction mixture to reflux and stir overnight under an inert atmosphere.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the final PI3Kδ inhibitor.[10]

Trustworthiness and Self-Validation

The protocols described herein are based on established and published synthetic methodologies.[3][10] To ensure the integrity of the synthesis and the identity of the synthesized compounds, the following analytical techniques are essential at each step:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.

By rigorously applying these analytical methods, researchers can validate the successful synthesis of the target PI3Kδ inhibitor and ensure its suitability for further biological evaluation.

References

Application Notes and Protocols for the Solubilization of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.[1] These application notes are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology for the preparation of stock and working solutions suitable for a variety of experimental settings, including biochemical assays and cell-based studies. The protocol emphasizes best practices to ensure the compound's stability, integrity, and accurate concentration for reproducible experimental outcomes.

Introduction: Understanding the Compound

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. Its chemical structure, characterized by two chlorine substituents, makes it a valuable building block in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" known to interact with a range of biological targets, most notably protein kinases.[2] Therefore, the reliable and consistent preparation of solutions of this compound is a critical first step in drug discovery and development workflows.

The inherent physicochemical properties of such heterocyclic compounds, often characterized by aromaticity and the presence of heteroatoms, dictate their solubility.[3] While empirical testing is always recommended, a general understanding of these properties allows for a logical approach to solvent selection and solution preparation.

Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C₇H₅Cl₂N₃MySkinRecipes[1]
Molecular Weight 202.04 g/mol MySkinRecipes[1]
CAS Number 754211-02-4MySkinRecipes[1]
Appearance Typically a solidInferred from handling protocols

Core Principles of Solubilization for In Vitro Assays

The primary goal when dissolving a compound for biological testing is to create a stable, concentrated stock solution that can be accurately diluted to a final working concentration in an aqueous-based experimental system (e.g., assay buffer, cell culture medium). For many small molecule inhibitors, which are often hydrophobic, direct dissolution in aqueous solutions is not feasible.[4]

The recommended solvent for preparing primary stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).

Rationale for Selecting DMSO:

  • High Solubilizing Power: DMSO is a potent polar aprotic solvent capable of dissolving a wide range of organic compounds, including many heterocyclic kinase inhibitors.[4][5]

  • Miscibility with Water: DMSO is fully miscible with water and aqueous buffers, which facilitates the preparation of working solutions from the concentrated stock.

  • Established Use in Biological Assays: It is a widely accepted solvent in cell culture and biochemical assays. However, it is crucial to control its final concentration, as DMSO can have cytotoxic effects at higher concentrations (typically above 0.5%).[6][7]

Experimental Protocols

Safety Precautions

Before handling the compound, consult the relevant Safety Data Sheet (SDS). As a general precaution for chlorinated heterocyclic compounds, the following personal protective equipment (PPE) should be used:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and weights as needed for your specific requirements.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.7% purity)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the Required Mass:

    • Molecular Weight (MW) = 202.04 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass = 0.010 mol/L * 0.001 L * 202.04 g/mol * 1000 mg/g = 2.02 mg

  • Weighing the Compound:

    • Tare the sterile vial on the analytical balance.

    • Carefully weigh 2.02 mg of this compound directly into the tared vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • Expert Tip: If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid solubilization.[5] Always visually inspect the solution to ensure no particulates are present.

  • Storage of the Stock Solution:

    • To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[4][5]

    • Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are typically stable for several months.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the concentrated DMSO stock into the appropriate aqueous medium.

Key Consideration: Final DMSO Concentration The final concentration of DMSO in your assay should be kept to a minimum, ideally ≤0.5% , to avoid solvent-induced artifacts or cytotoxicity.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Example: Preparing a 10 µM Working Solution

  • Thaw the Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Perform Serial Dilutions: A direct dilution from 10 mM to 10 µM (a 1:1000 dilution) can lead to precipitation. A two-step serial dilution is recommended.

    • Step A: Intermediate Dilution (e.g., to 100 µM):

      • Add 2 µL of the 10 mM stock solution to 198 µL of your experimental buffer or cell culture medium.

      • Mix thoroughly by gentle vortexing or pipetting. This results in a 100 µM intermediate solution with 1% DMSO.

    • Step B: Final Dilution (to 10 µM):

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of your experimental buffer or cell culture medium.

      • Mix thoroughly. This yields the final 10 µM working solution. The final DMSO concentration will be 0.1%.

Visualization of the Workflow

The following diagram illustrates the logical flow from receiving the solid compound to its application in an experiment.

Dissolution_Protocol cluster_prep Stock Solution Preparation (in Fume Hood) cluster_working Working Solution Preparation (Sterile Hood) cluster_controls Essential Controls A Weigh 2.02 mg of solid compound B Add 1 mL Anhydrous DMSO A->B Molarity Calculation C Vortex / Gentle Warming (37°C) B->C D Visually Confirm Complete Dissolution C->D E Aliquot into single-use volumes D->E F Store at -20°C / -80°C E->F G Thaw one aliquot of 10 mM Stock F->G For each experiment H Prepare Intermediate Dilution (e.g., 100 µM) in Aqueous Buffer/Medium G->H I Prepare Final Dilution (e.g., 10 µM) in Aqueous Buffer/Medium H->I J Add to Experimental System (Final DMSO ≤0.5%) I->J K Vehicle Control (Medium + equivalent DMSO %)

References

Experimental setup for reactions involving 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine in Synthetic Chemistry

Introduction: The Versatility of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is a significant "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[3][4][5] Within this important class of compounds, this compound (Molecular Formula: C₇H₅Cl₂N₃, Molecular Weight: 202.04 g/mol ) serves as a crucial and versatile building block for the synthesis of diverse compound libraries.[6][7][]

This guide provides a detailed overview of the experimental setup and protocols for key reactions involving this compound. A central theme in its synthetic application is the differential reactivity of the two chlorine atoms. The chlorine atom at the C7 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C5 position.[6] This inherent electronic difference allows for a sequential and highly controlled functionalization strategy, making it an ideal starting material for developing complex molecules.

Synthesis of the Starting Material: this compound

The title compound is typically prepared via a robust two-step synthesis starting from commercially available 5-amino-3-methylpyrazole.[6]

  • Step 1: Cyclocondensation. The initial step involves a cyclocondensation reaction between 5-amino-3-methylpyrazole and a malonate derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. This reaction forms the bicyclic ring system, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[6]

  • Step 2: Chlorination. The resulting diol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorine atoms, affording the desired this compound.[6][9] Some protocols note that this reaction can be accelerated by using a catalytic amount of pyridine.[10]

Synthesis_Workflow cluster_0 Synthesis of this compound start 5-Amino-3-methylpyrazole + Diethyl Malonate intermediate 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol start->intermediate EtONa, Reflux product This compound intermediate->product POCl3, Reflux

Caption: Synthesis of the dichloro starting material.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C7 Position

The enhanced electrophilicity of the C7 carbon makes it the primary site for nucleophilic attack. This allows for the selective mono-functionalization of the scaffold, creating a key intermediate for further diversification at the C5 position.[6] A wide range of nucleophiles, particularly amines, can be employed in this step.[2]

Step-by-Step Protocol: Synthesis of 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

This protocol provides a representative example using morpholine as the nucleophile.[6]

  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable solvent such as acetone or DMF, followed by a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Nucleophile Addition: Add morpholine (1.1-1.2 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1.5 to 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ParameterCondition
Substrate This compound
Nucleophile Morpholine
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone
Temperature Room Temperature
Typical Yield >90%[6]

digraph "SNAr_Reaction" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

reactant [label="5,7-Dichloro-2-methyl\n-pyrazolo[1,5-a]pyrimidine"]; product [label="7-Substituted-5-chloro\n-2-methylpyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant -> product [label=" + Nucleophile (e.g., R₂NH)\n K₂CO₃, Acetone, RT "]; }

Caption: Selective SNAr reaction at the C7 position.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the C5 Position

With the C7 position selectively functionalized, the remaining C5-chloro group becomes the target for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting the C5-chloro intermediate with an organoboron compound, such as a boronic acid or its pinacol ester.[6][11][12] This reaction is tolerant of a wide range of functional groups.[13]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the C7-substituted-5-chloro intermediate (e.g., 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine) (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst/Ligand: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (Nitrogen or Argon) overnight (12-16 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

ParameterCondition
Electrophile 7-Substituted-5-chloro intermediate
Nucleophile Arylboronic acid or pinacol ester
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base 2M aq. Na₂CO₃
Solvent 1,2-Dimethoxyethane (DME)
Temperature Reflux
Typical Yield 55-65%[6]

digraph "Suzuki_Coupling" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

reactant [label="7-Substituted-5-chloro\n-pyrazolo[1,5-a]pyrimidine"]; product [label="5-Aryl-7-substituted\n-pyrazolo[1,5-a]pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

reactant -> product [label=" + Ar-B(OH)₂\n Pd(PPh₃)₄, Na₂CO₃, DME, Reflux "]; }

Caption: Suzuki-Miyaura C-C coupling at the C5 position.

Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of C5-amino derivatives, the Buchwald-Hartwig amination is the premier method.[14] This reaction couples the C5-chloro intermediate with a primary or secondary amine using a palladium catalyst and a specialized phosphine ligand.[15][16][17]

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the C7-substituted-5-chloro intermediate (1.0 eq), the desired amine (1.2-1.5 eq), a strong base like cesium carbonate (Cs₂CO₃, 2.0 eq), the palladium source (e.g., Pd₂(dba)₃, 0.05 eq), and the phosphine ligand (e.g., Xantphos, 0.10 eq) to a Schlenk tube.

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 18-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues and the inorganic base. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Electrophile 7-Substituted-5-chloro intermediate
Nucleophile Primary or Secondary Amine
Catalyst System Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] / Xantphos
Base Cesium Carbonate (Cs₂CO₃)
Solvent Toluene
Temperature 100-110 °C
Typical Yield 50-65%[6]

digraph "Buchwald_Hartwig_Amination" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

reactant [label="7-Substituted-5-chloro\n-pyrazolo[1,5-a]pyrimidine"]; product [label="5-Amino-7-substituted\n-pyrazolo[1,5-a]pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"];

reactant -> product [label=" + R'₂NH\n Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C "]; }

Caption: Buchwald-Hartwig C-N coupling at the C5 position.

Overall Synthetic Strategy

The sequential functionalization of this compound provides a powerful and modular approach to synthesizing complex derivatives. The workflow allows for the introduction of a wide diversity of chemical motifs at two distinct positions on the heterocyclic core.

Overall_Strategy cluster_products C5 Functionalization start 5,7-Dichloro-2-methyl pyrazolo[1,5-a]pyrimidine intermediate 7-Nu-5-Chloro Intermediate start->intermediate SₙAr at C7 + Nucleophile (Nu-H) suzuki_prod 5-Aryl-7-Nu Derivative intermediate->suzuki_prod Suzuki Coupling + Ar-B(OH)₂ buchwald_prod 5-Amino-7-Nu Derivative intermediate->buchwald_prod Buchwald-Hartwig + Amine (R'₂NH)

Caption: Modular synthetic workflow for derivative synthesis.

Characterization and Safety

Analytical Characterization: The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants provide definitive information about the substitution pattern.[18][19]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of intermediates and final products.[6]

  • Chromatography: TLC is used for reaction monitoring, while HPLC can be used for purity analysis.

Safety and Handling:

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Palladium catalysts can be toxic and pyrophoric. Strong bases like cesium carbonate are corrosive and hygroscopic.

  • Storage: this compound should be stored at room temperature in a tightly sealed container.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block. As a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors, achieving a high yield and purity of this compound is paramount.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes. We will focus on the most common and reliable two-step synthesis, which involves the cyclocondensation of an aminopyrazole followed by chlorination.

Overview of the Primary Synthetic Pathway

The synthesis is typically performed in two main steps:

  • Cyclocondensation: Reaction of 5-amino-3-methylpyrazole with a malonate ester, such as diethyl malonate, in the presence of a base to form the dihydroxy intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[1]

  • Chlorination: Conversion of the diol intermediate to the final 5,7-dichloro product using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Synthesis_Pathway A 5-Amino-3-methylpyrazole + Diethyl Malonate B Step 1: Cyclocondensation (Base, Reflux) A->B Reagents C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol B->C Yield: ~89% D Step 2: Chlorination (POCl₃) C->D Intermediate E This compound D->E Yield: ~40-61%

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Cyclocondensation

Q1: My yield for the diol intermediate (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) is significantly lower than the reported ~89%. What are the common causes?

A: A low yield in this step is typically traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Causality - Reagent & Conditions: The cyclocondensation reaction is a base-catalyzed process that requires anhydrous (water-free) conditions.[1] The base, typically sodium ethoxide, is highly reactive towards water. Any moisture in your ethanol, diethyl malonate, or reaction flask will consume the base, rendering it ineffective for the condensation. Furthermore, ensure your 5-amino-3-methylpyrazole is of high purity, as impurities can interfere with the reaction.

  • Expert Recommendation:

    • Ensure Anhydrous Conditions: Use freshly dried ethanol and ensure all glassware is oven-dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Base Preparation: If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure all the sodium has reacted before adding the other reagents.

    • Reaction Time: This reaction often requires prolonged heating. A typical duration is refluxing for 24 hours.[1] Shortening this time may lead to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Causality - Workup: The workup involves dissolving the crude salt in water and acidifying to precipitate the diol product.[1] If the pH is not lowered sufficiently (target pH of ~2), the product, which is amphoteric, may remain partially dissolved in the aqueous solution, leading to a lower isolated yield. Conversely, using an excessively strong acid concentration without cooling can sometimes lead to degradation.

Step 2: Chlorination

Q2: The chlorination reaction with POCl₃ turned into a dark, intractable tar with little to no desired product. Why did this happen?

A: This is a very common issue. Phosphorus oxychloride (POCl₃) is a highly reactive and aggressive reagent. The reaction to convert the diol (or its tautomeric diketone form) to the dichloro product is highly exothermic. Uncontrolled temperature is the most frequent cause of reaction failure.

  • Causality - Thermal Runaway: If POCl₃ is added too quickly or without sufficient cooling, the reaction temperature can rise rapidly. This thermal runaway leads to uncontrolled side reactions, polymerization, and ultimately, the decomposition of your starting material and product into tar.

  • Expert Recommendation:

    • Temperature Control is Critical: The protocol requires cooling the POCl₃ to 0 °C (ice bath) before slowly adding the diol intermediate in portions.[1] Maintain this temperature throughout the addition.

    • Reagent Quality: Use fresh, clear, and colorless POCl₃. Old bottles of POCl₃ can absorb atmospheric moisture, forming HCl and phosphoric acid, which reduces its efficacy and can introduce unwanted side reactions.

    • Quenching: The workup is also hazardous. The reaction must be quenched by slowly and carefully pouring the mixture onto crushed ice. This must be done in a well-ventilated fume hood, as large volumes of HCl gas are evolved.

Q3: My chlorination reaction stalled and did not go to completion, leaving significant amounts of starting material or a mono-chlorinated intermediate. How can I improve conversion?

A: Incomplete conversion points to issues with stoichiometry, temperature, or reaction time. While the initial phase is exothermic and requires cooling, driving the reaction to completion often requires gentle heating.

  • Causality - Reaction Kinetics: After the initial controlled addition at 0 °C, the reaction may need thermal energy to proceed to full conversion. The literature often reports heating the reaction after the addition is complete. For a similar chlorination, heating to 100 °C for 3 hours was necessary.[3]

  • Expert Recommendation:

    • Two-Stage Temperature Profile: After the controlled addition of the diol to POCl₃ at 0 °C, allow the mixture to stir at room temperature for a short period, then gently heat it to reflux (the boiling point of POCl₃ is ~106 °C) for 2-5 hours.

    • Stoichiometry: POCl₃ is often used in large excess, acting as both the reagent and the solvent.[1] Using a limited amount may not be sufficient to drive the reaction to completion.

    • Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material. If the reaction has stalled even with heating, a longer reaction time may be required.

Troubleshooting_Workflow start Low Yield in Chlorination (Step 2) cause1 Problem: Reaction turned to tar start->cause1 cause2 Problem: Incomplete conversion start->cause2 reason1a Root Cause: Thermal runaway cause1->reason1a reason1b Root Cause: Poor POCl₃ quality cause1->reason1b reason2a Root Cause: Insufficient heating cause2->reason2a reason2b Root Cause: Insufficient POCl₃ cause2->reason2b reason2c Root Cause: Moisture contamination cause2->reason2c solution1 Solution: 1. Add diol slowly at 0°C. 2. Ensure efficient stirring. reason1a->solution1 solution2 Solution: Use fresh, colorless POCl₃. reason1b->solution2 solution3 Solution: 1. Heat to reflux after addition. 2. Monitor by TLC/LC-MS. reason2a->solution3 solution4 Solution: Use POCl₃ as solvent (large excess). reason2b->solution4 reason2c->solution2

Caption: Troubleshooting workflow for the chlorination step.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Step 1 cyclocondensation? A: This reaction is a classic example of forming a pyrimidine ring. It proceeds via a nucleophilic attack from the exocyclic amino group (-NH₂) of the 5-amino-3-methylpyrazole onto one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the second ester group, eliminating ethanol and forming the fused bicyclic system.[4][5]

Q: Are there alternatives to POCl₃ for the chlorination step? A: While POCl₃ is the most common and potent reagent for this type of transformation, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or a mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) can sometimes be used for converting hydroxyl groups to chlorides. However, for converting the keto-enol tautomers of the diol intermediate, POCl₃ is particularly effective and widely documented.[3] Any alternative would require significant optimization.

Q: What analytical methods are best for monitoring these reactions and characterizing the products? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time tracking of the consumption of starting materials and the appearance of products. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Product Characterization: The structure of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular weight.[1]

Q: How critical is the purity of the 5-amino-3-methylpyrazole starting material? A: Extremely critical. The cyclocondensation relies on the specific nucleophilicity of the amino groups on the pyrazole ring.[6] Isomeric impurities or other nucleophilic contaminants can lead to a mixture of undesired side products that can be very difficult to separate from the desired diol intermediate, complicating the subsequent chlorination step.

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis, adapted from literature values.[1]

ParameterStep 1: CyclocondensationStep 2: Chlorination
Key Reagents 5-Amino-3-methylpyrazole, Diethyl Malonate, Sodium Ethoxide2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃
Molar Ratio (approx.) 1 : 1.5 : 2.1 (Pyrazole:Malonate:Base)1 : 15 (Diol:POCl₃, POCl₃ used as solvent)
Solvent Anhydrous EthanolPhosphorus Oxychloride (POCl₃)
Temperature Reflux (~78 °C)0 °C for addition, then heat to reflux (~106 °C)
Reaction Time 24 hours3-5 hours
Reported Yield ~89%~61% (can vary, 38% also reported in similar systems)[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Adapted from Stypik, M. et al., 2022.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in anhydrous ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the sodium ethoxide solution, add 5-amino-3-methylpyrazole (1.0 eq) followed by diethyl malonate (1.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and cool the solution in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

  • Isolation: A creamy or off-white solid will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it to yield the title compound.

Protocol 2: Synthesis of this compound

Adapted from Stypik, M. et al., 2022.[1]

  • Setup: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, place phosphorus oxychloride (POCl₃, ~15 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Reagent Addition: Cool the POCl₃ to 0 °C using an ice-salt bath. Slowly add the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Workup (Caution): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will release large amounts of HCl gas.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it extensively with water, and then dry it.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes mixture).

References

Technical Support Center: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a robust process, typically achieved in two primary stages. However, each stage presents unique challenges that can impact the overall success of the synthesis.

Workflow Diagram: General Synthesis

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 3-Amino-5-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C Base (e.g., NaOEt) Heat B Diethyl Malonate B->C Base (e.g., NaOEt) Heat E 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine C->E Heat D POCl3 D->E

Caption: General two-step synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Cyclocondensation Reaction

Question 1: My cyclocondensation of 3-amino-5-methylpyrazole with diethyl malonate is low-yielding. What are the common causes and how can I improve it?

Answer:

Low yields in the cyclocondensation step often stem from incomplete reaction, side reactions of the starting materials, or suboptimal reaction conditions. The reaction involves the nucleophilic attack of the amino group of the pyrazole onto the carbonyl carbons of diethyl malonate, followed by cyclization and elimination of ethanol.

Common Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Base A base, such as sodium ethoxide, is crucial to deprotonate the pyrazole nitrogen, increasing its nucleophilicity, and to drive the equilibrium by reacting with the ethanol byproduct.Use at least a stoichiometric amount of a strong base like sodium ethoxide. For sluggish reactions, a slight excess may be beneficial.
Low Reaction Temperature The reaction typically requires elevated temperatures to overcome the activation energy for both the initial condensation and the subsequent cyclization.Ensure the reaction mixture reaches a sufficient temperature, often the reflux temperature of the solvent (e.g., ethanol). Monitor the reaction progress by TLC.
Starting Material Quality Impurities in 3-amino-5-methylpyrazole or wet diethyl malonate can interfere with the reaction.Use freshly distilled diethyl malonate and ensure the aminopyrazole is of high purity. Dry all solvents and reagents thoroughly before use.
Reaction Time The reaction may be slow to reach completion.Monitor the reaction by TLC until the starting aminopyrazole is consumed. Typical reaction times can range from a few hours to overnight.

Experimental Protocol: Optimized Cyclocondensation

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 3-amino-5-methylpyrazole.

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl malonate dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the dihydroxy product.

  • Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

Step 2: Chlorination Reaction

Question 2: I am observing significant amounts of a mono-chlorinated impurity in my final product after chlorination with POCl₃. How can I achieve complete dichlorination?

Answer:

The formation of mono-chlorinated species (5-chloro-7-hydroxy- or 7-chloro-5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine) is a common issue. It arises from incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction times. The reactivity of the two hydroxyl groups at positions 5 and 7 can also differ.

Troubleshooting Incomplete Chlorination:

CauseExplanationRecommended Solution
Insufficient POCl₃ A large excess of POCl₃ is often used to ensure complete reaction and to act as the solvent.[1][2]Use a significant excess of POCl₃ (e.g., 5-10 equivalents or as the solvent).
Low Reaction Temperature The chlorination of both hydroxyl groups requires high thermal energy.The reaction is typically performed at the reflux temperature of POCl₃ (around 105 °C).[3] Ensure this temperature is maintained.
Short Reaction Time The conversion of the second hydroxyl group may be slower than the first.Increase the reaction time and monitor the progress by quenching a small aliquot and analyzing by LC-MS or TLC.
Presence of Water Trace amounts of water will consume POCl₃, reducing its effective concentration.Ensure the dihydroxy intermediate is thoroughly dried before adding to the POCl₃.

Question 3: My reaction mixture turns very dark during the chlorination step, and I get a low yield of impure product. What is causing this decomposition?

Answer:

Darkening of the reaction mixture and low yields are indicative of decomposition, which can be caused by excessively harsh conditions. While high temperatures are necessary, prolonged exposure can lead to the breakdown of the pyrazolo[1,5-a]pyrimidine ring system.

Minimizing Decomposition:

  • Temperature Control: Do not exceed the reflux temperature of POCl₃. Use a well-calibrated heating mantle and a thermometer.

  • Reaction Time: While a sufficient reaction time is needed for complete dichlorination, avoid unnecessarily long heating periods. Optimize the reaction time through careful monitoring.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to color formation.

Question 4: I suspect the formation of a Vilsmeier-Haack type side product. How does this happen and how can I prevent it?

Answer:

If N,N-dimethylformamide (DMF) is present in the reaction, either as a co-solvent or an impurity, it can react with POCl₃ to form the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.[4][5] This is a potent formylating agent that can attack the electron-rich pyrazolo[1,5-a]pyrimidine ring, leading to formylated impurities.

Vilsmeier-Haack Side Reaction Pathway:

A DMF C Vilsmeier Reagent A->C Formation B POCl3 B->C Formation E Formylated Impurity C->E Electrophilic Attack D Pyrazolo[1,5-a]pyrimidine (electron-rich) D->E Electrophilic Attack

References

Technical Support Center: Purification of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Product No. 754211-02-4).[1] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows.[2] As a key building block in the development of novel therapeutics, particularly kinase inhibitors, achieving high purity is paramount for reliable downstream applications and data integrity.[3]

This guide provides field-proven insights, detailed protocols, and troubleshooting solutions structured in a practical question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered after synthesizing this compound?

The synthesis of this compound typically involves the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4] Based on this pathway, the primary impurities include:

  • Unreacted Starting Material: 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. This impurity is significantly more polar than the desired product.

  • Mono-chlorinated Intermediate: 5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (or the 7-chloro-5-ol isomer). This is a common process-related impurity if the reaction does not go to completion.

  • Hydrolyzed Product: If the crude product is exposed to moisture before quenching is complete, one or both chlorine atoms can revert to hydroxyl groups.

  • Residual Reagents: Phosphorus-based byproducts from the decomposition of POCl₃.

Properly quenching the reaction (typically with ice water) and performing an aqueous work-up is the first critical step to remove the bulk of phosphorus-based residues.

Q2: Which purification technique—recrystallization or column chromatography—should I try first?

Your initial choice depends on the preliminary purity of your crude product, which should be assessed by Thin Layer Chromatography (TLC).

  • Recrystallization is the preferred method if the crude material is relatively clean (estimated >90% purity on TLC) and crystalline. It is faster, more scalable, and generally more economical than chromatography.

  • Flash Column Chromatography is necessary when the crude product is an oil or contains multiple impurities with polarities close to the desired product.[5] It offers superior separation power for complex mixtures.

The following workflow provides a general decision-making framework.

G crude Crude Product (Post-Work-up) tlc TLC Analysis (e.g., 30% EtOAc/Hexane) crude->tlc decision Purity Assessment tlc->decision re_xtal Recrystallization decision->re_xtal >90% Pure Crystalline Solid chrom Flash Column Chromatography decision->chrom <90% Pure Oily or Multiple Impurities final_product Pure Product (>99%) re_xtal->final_product chrom->final_product

Caption: Initial Purification Strategy Decision Tree.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: My product fails to crystallize from the chosen solvent.

This is a common issue related to supersaturation and nucleation.

Possible Causes & Solutions:

Cause Scientific Rationale & Solution
Solution is not supersaturated The compound's concentration is below its saturation point. Solution: Evaporate some of the solvent under reduced pressure or a gentle stream of nitrogen to increase the concentration.[6]
Compound is too soluble The chosen solvent is too effective, even when cold. Solution: Add an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent.[6] Add the anti-solvent dropwise to the warm solution until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve and allow to cool slowly. A common anti-solvent for ethyl acetate or dichloromethane would be hexanes.
Lack of nucleation sites Crystal growth requires an initial seed or surface to begin. Solution: 1) Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. Microscopic glass fragments provide nucleation sites. 2) Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed") to the cooled, supersaturated solution.
Rapid cooling Cooling the solution too quickly can cause the compound to "crash out" as an oil or amorphous solid, trapping impurities. Solution: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.
Issue 2: Column chromatography provides poor separation between my product and a key impurity.

Effective chromatographic separation relies on the differential partitioning of compounds between the stationary and mobile phases.[7]

Possible Causes & Solutions:

  • Suboptimal Solvent System (Eluent): The polarity of your eluent is not ideal for resolving the components.

    • Troubleshooting Workflow: The goal is to find a solvent system where your product has an Rf value of ~0.3-0.4 on TLC.

      • If spots are too high (Rf > 0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% EtOAc/Hexane to 20% EtOAc/Hexane).

      • If spots are too low (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.

      • If spots are smeared or tailing: This can indicate an interaction with the silica gel, which is slightly acidic. Adding a very small amount of a modifier like triethylamine (~0.1-0.5%) to the eluent can resolve tailing for basic compounds. For acidic compounds, a drop of acetic acid may help.

      • If spots are unresolved: Try a different solvent system entirely. Sometimes a switch in solvent class (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol) can alter the selectivity and improve separation.[8]

  • Improper Column Packing or Loading:

    • Channeling: Voids or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to broad bands and poor separation. Ensure the silica is packed as a uniform, homogenous slurry and is never allowed to run dry.

    • Overloading: Too much crude material was loaded onto the column. As a rule of thumb, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10g silica column).

    • Poor Sample Loading Technique: The initial sample band should be as narrow and concentrated as possible. Dissolve the crude in a minimal amount of the eluent or a stronger, volatile solvent (like DCM), adsorb it onto a small amount of silica gel ("dry loading"), and carefully add the dried powder to the top of the column.[5]

G start Poor Separation on Column tlc Optimize Eluent via TLC (Target Rf ~0.3) start->tlc decision1 Resolution Improved? tlc->decision1 loading Review Loading Technique (Dry Load / Concentrated Band) decision1->loading No success Successful Purification decision1->success Yes decision2 Resolution Improved? loading->decision2 gradient Implement Gradient Elution (e.g., 10% to 40% EtOAc/Hex) decision2->gradient No decision2->success Yes gradient->success failure Consider Alternative Stationary Phase (e.g., Alumina, C18)

Caption: Troubleshooting Poor Column Chromatography Separation.

Issue 3: My final product is a pale yellow/off-white solid, not pure white.

This indicates the presence of persistent, colored impurities.

Solution: Decolorization with Activated Charcoal.

If the colored impurity is non-polar and present in trace amounts, it may co-crystallize with your product. Activated charcoal has a high surface area and can adsorb these types of colored organic molecules.

Protocol:

  • Dissolve your impure, colored product in the minimum amount of a suitable hot recrystallization solvent (e.g., isopropanol or ethyl acetate).

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass; adding too much will adsorb your product and reduce yield).

  • Keep the solution hot and swirl for 2-5 minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Allow the hot, clear, and now colorless filtrate to cool slowly to induce crystallization.[6]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system. A good starting point for this compound is 20-30% Ethyl Acetate in Hexane .

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a ~0.5 cm layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final silica bed should be uniform and level. Add another ~0.5 cm layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~500 mg) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

    • Add ~1-2 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Begin eluting the column, collecting fractions in test tubes.

    • If using a gradient, start with a less polar mixture (e.g., 10% EtOAc/Hexane) and incrementally increase the polarity (e.g., to 20%, then 30%) to elute compounds of increasing polarity.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (see table below) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

Solvent Class Comments
IsopropanolPolar ProticOften a good choice for heterocyclic compounds.
AcetonitrilePolar AproticCan provide good solubility differential.
Ethyl AcetatePolar AproticGood general-purpose solvent. Often used with hexanes as an anti-solvent.
DioxanePolar AproticReported for similar pyrazolopyrimidine derivatives, but has a high boiling point and is a peroxide former. Use with caution.[9][10]
  • Procedure:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a steam bath or heating mantle). Continue adding solvent until the solid just dissolves.

    • If the solution is colored, this is the point to perform decolorization with charcoal (see Troubleshooting Issue 3).

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from their surface.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Optimizing Suzuki Coupling for Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this privileged core structure in modern drug discovery. Pyrazolo[1,5-a]pyrimidines are central to a wide range of biologically active molecules, including potent kinase inhibitors.[1][2] However, their successful functionalization via Suzuki coupling is often non-trivial due to the unique electronic nature of this nitrogen-rich heterocycle.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic insights, helping you navigate the common pitfalls and unlock the full synthetic potential of this scaffold.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the setup of Suzuki coupling reactions with pyrazolo[1,5-a]pyrimidine halides.

Q1: I'm starting a new project with a 3-bromopyrazolo[1,5-a]pyrimidine. Which palladium catalyst system should I try first?

For nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrimidines, standard catalysts such as Pd(PPh₃)₄ are often inefficient and can lead to significant side reactions.[3][4] Your primary concern is balancing catalytic activity with the suppression of common side reactions like dehalogenation.

Recommendation: Start with a modern palladium(II) precatalyst featuring a bulky, electron-rich phosphine ligand.

  • First Choice: An XPhos-based precatalyst (e.g., XPhos Pd G2 or G3). These have demonstrated high efficacy in preventing the debromination of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones.[5][6]

  • Alternative: An SPhos-based precatalyst is also an excellent choice, known for its high activity in challenging couplings.

  • Rationale: The bulky nature of ligands like XPhos and SPhos promotes the desired reductive elimination step of the catalytic cycle, outcompeting pathways that lead to catalyst decomposition and side product formation.[7] For heteroaryl substrates, the choice of ligand can be decisive in controlling the reaction outcome.[8]

Q2: My reaction is plagued by debromination, giving me the simple pyrazolo[1,5-a]pyrimidine starting material. Why is this happening and how do I fix it?

This is the most common failure mode for this class of compounds. The initial oxidative addition of the palladium catalyst to your 3-bromo-pyrazolo[1,5-a]pyrimidine forms an Ar-Pd(II)-Br intermediate. If the subsequent steps (transmetalation and reductive elimination) are slow, this intermediate can be intercepted by various pathways, including protonolysis (cleavage by a proton source) or β-hydride elimination if an appropriate hydride source is available, leading to the debrominated product.

Primary Cause: The catalytic cycle is inefficient, often due to a suboptimal catalyst/ligand combination. An initial experiment using PdCl₂(PPh₃)₂ with Na₂CO₃ on a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one resulted in 91% undesired debrominated product.[4]

Immediate Solutions:

  • Switch to a High-Performance Catalyst: As mentioned in Q1, immediately switch to a catalyst system known to mitigate this issue. A tandem catalyst system of XPhosPdG2/XPhos has been explicitly reported to avoid the debromination reaction in this scaffold.[6][9]

  • Use a Stronger, Non-Hydroxide Base: Switch to potassium phosphate (K₃PO₄). It is highly effective for couplings with nitrogen heterocycles and can accelerate the desired transmetalation step.[3][10]

  • Consider Microwave Irradiation: Microwave-assisted protocols can dramatically shorten reaction times, which often helps the desired productive coupling outcompete the slower decomposition/debromination pathways.[6][9]

Q3: I suspect my boronic acid is decomposing (protodeboronation). What are the tell-tale signs and preventative measures?

Protodeboronation is the replacement of the C-B bond with a C-H bond, consuming your nucleophile and generating the corresponding arene as a byproduct. It is a frequent problem, especially with electron-rich or other heteroaromatic boronic acids.[3]

Signs of Protodeboronation:

  • Formation of the corresponding arene/heteroarene from your boronic acid (e.g., benzene from phenylboronic acid).

  • Stalled reaction with recovery of your pyrazolo[1,5-a]pyrimidine starting material, even with a potent catalyst.

  • The issue worsens with longer reaction times or higher temperatures.

Preventative Strategies:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[3] They act as a slow-release source of the boronic acid under the reaction conditions.

  • Minimize Water: While Suzuki reactions often benefit from a small amount of water, excess water can accelerate protodeboronation. Ensure your solvents are dry if you are using a boronic acid.[3]

  • Optimize the Base: Strong hydroxide bases can promote this side reaction. Using bases like K₃PO₄, Cs₂CO₃, or CsF is often a better choice.[3]

Q4: Which base and solvent combination is a reliable starting point for pyrazolo[1,5-a]pyrimidines?

The base and solvent system is critical for solubilizing the reagents and facilitating the transmetalation step, which is often rate-limiting.[11]

Recommended System:

  • Base: Potassium Phosphate (K₃PO₄) is a robust and highly effective base for challenging Suzuki couplings of nitrogen heterocycles.[12] Use 2-3 equivalents.

  • Solvent: A mixture of an ethereal solvent and water is standard. A good starting point is 1,4-Dioxane/Water (e.g., 4:1 or 10:1 v/v) .[10][12] Toluene/water is also a common alternative.[13]

Rationale: K₃PO₄ is a strong enough base to facilitate the formation of the boronate species required for transmetalation without being overly harsh, which can promote side reactions. The water in the solvent mixture is crucial for dissolving the inorganic base and assisting in the transmetalation step.

Troubleshooting Guides: From Problem to Solution

Problem 1: Low to No Conversion with Starting Materials Recovered

You've set up your reaction, but after 24 hours, TLC or LC-MS analysis shows only your starting pyrazolo[1,5-a]pyrimidine halide and boronic acid.

Troubleshooting Workflow

G start Low / No Conversion (Starting Materials Recovered) q1 Was the reaction rigorously degassed and run under an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Common Oversight q2 Is the Palladium(0) species forming? (Using a Pd(II) precatalyst?) a1_yes->q2 sol1 Action: Repeat reaction. Ensure flask is flame-dried. Use Schlenk line for 3x vacuum/ backfill cycles with Argon/N₂. a1_no->sol1 a2_yes Likely q2->a2_yes a2_no Possible Issue q2->a2_no q3 Is the catalyst known to be effective for N-heterocycles? a2_yes->q3 sol2 Action: Use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3) that forms the active species reliably. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No (e.g., Pd/C, PdCl₂ alone) q3->a3_no q4 Is the base strong enough and soluble? a3_yes->q4 sol3 Action: Switch to a system with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ + XPhos, or an XPhos/SPhos precatalyst). a3_no->sol3 sol4 Action: Switch to K₃PO₄ or Cs₂CO₃. Ensure a small amount of water is present in the solvent system (e.g., Dioxane/H₂O 10:1). q4->sol4

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Analysis and Causality
  • Oxygen Contamination: The active catalyst in the Suzuki cycle is a Palladium(0) species.[14] This species is readily oxidized to inactive Pd(II) by trace oxygen in the reaction mixture, which irreversibly poisons the catalyst. Rigorous degassing (e.g., three vacuum/inert gas backfill cycles) is not optional; it is critical for success.[3]

  • Catalyst Activation Failure: If you use a Palladium(II) source like Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to Pd(0) to enter the catalytic cycle.[15] This reduction step can be sluggish or fail entirely, especially at lower temperatures. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern precatalyst that cleanly generates the active L-Pd(0) species upon mild heating, is a much more reliable strategy.

  • Catalyst Poisoning by Substrate: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[12] This is why bulky, electron-rich phosphine ligands are crucial. They create a sterically hindered and electron-rich environment around the palladium, which disfavors coordination by the heterocycle and keeps the catalyst active.[16]

  • Base/Solubility Issues: The transmetalation step requires the formation of a boronate species, typically by reaction of the boronic acid with the base.[17] If the base is too weak or is not soluble in the reaction medium, this activation cannot occur, and the cycle stalls. K₃PO₄ in a dioxane/water mixture provides an excellent balance of basicity and solubility to drive the reaction forward.[12]

Problem 2: Optimizing Around Side Reactions: A Deeper Dive

When dealing with pyrazolo[1,5-a]pyrimidines, the desired C-C bond formation is in direct competition with dehalogenation and protodeboronation. Success hinges on accelerating the productive catalytic cycle so that it outpaces these off-cycle, destructive pathways.

The Suzuki Catalytic Cycle and Key Failure Points

Suzuki_Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X (Oxidative Addition) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar' (Transmetalation) OA_Complex->TM_Complex Transmetalation Dehalogenation Dehalogenation (Side Reaction) OA_Complex->Dehalogenation Slow TM/RE (Wrong Ligand) TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') TM_Complex->Product ArX Pyrazolo[1,5-a]pyrimidine-X ArX->OA_Complex ArB Ar'-B(OR)₂ ArB->TM_Complex Protodeboronation Protodeboronation (Side Reaction) ArB->Protodeboronation Excess H₂O (Wrong Base) Base Base (e.g., K₃PO₄) Base->TM_Complex

References

Technical Support Center: Functionalization of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging heterocyclic scaffold. Here, we move beyond simple protocols to address the common pitfalls and troubleshooting scenarios encountered in the lab, providing explanations grounded in mechanistic principles to empower your synthetic strategy.

Understanding the Core Reactivity of the Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, often serving as a core component in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Its reactivity is governed by the electron-deficient nature of the pyrimidine ring, which is further activated by the two chloro-substituents, making it susceptible to nucleophilic attack. The pyrazole portion of the fused ring system is comparatively electron-rich.

A critical concept for functionalizing this molecule is regioselectivity . The two chlorine atoms at the C5 and C7 positions exhibit differential reactivity. Due to the electronic influence of the adjacent pyrazole ring and the N1 nitrogen, the C7 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C5 position. However, this selectivity is not absolute and can be influenced by reaction conditions, nucleophile choice, and steric factors.

Inherent Reactivity Profile

Caption: Differential electrophilicity of the C5 and C7 positions.

Troubleshooting Guide & FAQs by Reaction Type

Section A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common initial strategy for functionalizing this scaffold.[1] It allows for the introduction of a wide variety of amine, alcohol, and thiol nucleophiles.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine is slow or stalls completely. What are the first things to check?

A1:

  • Base Strength: For amine nucleophiles, a common issue is insufficient base strength to deprotonate the amine or neutralize the HCl generated in situ. If using a mild base like Et₃N or DIPEA, consider switching to a stronger, non-nucleophilic base like NaH (for alkoxides) or a carbonate base like K₂CO₃ or Cs₂CO₃ for amines, especially if the amine is not very nucleophilic.[1]

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature, slowly increasing the heat is the most effective first step. Microwave irradiation can also significantly reduce reaction times.

  • Solvent Choice: Aprotic polar solvents like DMF, DMAc, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and withstand high temperatures.[4] Ensure your solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydroxylation byproducts.

  • Nucleophile Reactivity: Highly hindered or electron-poor amines are less reactive. You may need more forcing conditions (higher temperature, stronger base, longer reaction time) for these substrates.

Q2: I'm getting a mixture of C5 and C7 substituted products. How can I improve regioselectivity for the C7 position?

A2: Achieving high C7 selectivity is a common goal.

  • Lower the Temperature: The activation energy for substitution at C7 is lower than at C5. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 40-60 °C) will favor the kinetically preferred C7 product.

  • Use a Bulky Nucleophile: Steric hindrance around the C5 position is slightly greater. Using a sterically demanding nucleophile can further bias the reaction towards the more accessible C7 position.

  • Control Stoichiometry: Use of ~1.0-1.1 equivalents of the nucleophile is critical. An excess of the nucleophile, especially at higher temperatures, will inevitably lead to disubstitution at both C5 and C7. Monitor the reaction carefully by TLC or LC-MS to stop it after the starting material is consumed but before significant formation of the disubstituted product.

Q3: Can I selectively functionalize the C5 position?

A3: Yes, this typically requires a two-step approach. First, perform a selective SNAr at the C7 position under kinetic control (as described in Q2). Isolate the mono-substituted 7-amino-5-chloro product. This product can then be subjected to a second SNAr reaction, often under more forcing conditions (higher temperature, stronger base), to substitute the C5 chloro group. Palladium-catalyzed cross-coupling reactions are also a viable alternative for the second step.

Section B: Palladium-Catalyzed Cross-Coupling Reactions

For introducing carbon-based fragments (aryl, alkyl, alkynyl groups), palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are indispensable.

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki reaction is excellent for forming C-C bonds with aryl or vinyl boronic acids/esters.

Q1: My Suzuki reaction is giving low yield, and I see a lot of starting material dehalogenation (protodehalogenation). What's wrong?

A1: Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom.

  • Choice of Base: The base is crucial. Strong aqueous bases like K₂CO₃ or K₃PO₄ are common, but if dehalogenation is an issue, consider using a non-aqueous, milder base like CsF or K₃PO₄ in an anhydrous solvent. The base's role is to activate the boronic acid, but overly harsh conditions can promote side reactions.[5]

  • Catalyst/Ligand System: For electron-rich heterocyclic chlorides, standard Pd(PPh₃)₄ can be sluggish. More electron-rich and bulky phosphine ligands are often required to promote the difficult oxidative addition step.[6] Consider using ligands like SPhos, XPhos, or RuPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7][8]

  • Water Management: While many Suzuki protocols use aqueous bases, the amount of water can be critical. Too much water can facilitate protodeboronation of the boronic acid and dehalogenation of the substrate. Try using a biphasic system (e.g., Toluene/Water) or an anhydrous solvent with a soluble base.

  • Degassing: Thoroughly degassing the solvent to remove oxygen is critical to prevent oxidative degradation of the palladium catalyst and phosphine ligands.[5]

G start Low Yield / Dehalogenation in Suzuki Coupling check_degas Is the reaction mixture thoroughly degassed? start->check_degas check_base What base is being used? check_degas->check_base Yes solution_degas Degas solvent/reagents via N2/Ar sparging or freeze-pump-thaw check_degas->solution_degas No check_ligand What catalyst/ligand system is in use? check_base->check_ligand Mild/Anhydrous solution_base Switch to a milder or anhydrous base (e.g., K3PO4, CsF) check_base->solution_base Strong/Aqueous solution_ligand Use bulky, electron-rich ligands (XPhos, SPhos) with a Pd(0) or Pd(II) source check_ligand->solution_ligand Pd(PPh3)4

References

Technical Support Center: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation.

Introduction

This compound is a critical intermediate in organic synthesis, particularly in the development of kinase inhibitors and other pharmaceutical compounds.[1] Its unique structure, featuring two reactive chlorine atoms, offers significant synthetic versatility. However, this reactivity also presents stability challenges that require careful consideration in experimental design and execution. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] For long-term storage, it is advisable to keep it in a cool, dry place.[2]

Q2: What are the primary known instabilities of this compound?

Q3: Is this compound sensitive to pH?

A3: Based on the behavior of analogous chlorinated heterocyclic compounds like chlorpyrifos, this compound is expected to be more stable in acidic to neutral conditions and more prone to hydrolysis as the pH increases.[5]

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent will depend on the specific application. For reactions, aprotic solvents are generally preferred to minimize the risk of solvolysis. For analytical purposes, solvents like acetonitrile and methanol are commonly used.[6] It is crucial to use dry solvents, especially for reactions where the compound's integrity is critical.

Q5: What are the expected degradation products?

A5: The most probable degradation products are the mono- and di-hydroxylated derivatives resulting from the hydrolysis of the chlorine atoms. Under certain conditions, other nucleophiles present in the reaction mixture could also displace the chlorine atoms.

Troubleshooting Guide

This section addresses common problems that researchers may encounter during their experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Low yield in nucleophilic substitution reactions (e.g., Suzuki, Buchwald-Hartwig). 1. Degradation of starting material: The compound may have degraded due to improper storage or handling. 2. Hydrolysis: Presence of water in the reaction mixture can lead to the formation of the less reactive hydroxylated species. 3. Side reactions: The highly reactive nature of the compound can lead to undesired side reactions.1. Verify starting material purity: Use a fresh batch of the compound or verify the purity of the existing stock by HPLC or NMR. 2. Use anhydrous conditions: Ensure all solvents and reagents are dry. Consider using a glove box or Schlenk line for sensitive reactions. 3. Optimize reaction conditions: Adjust temperature, reaction time, and catalyst loading to favor the desired reaction pathway.
Appearance of unexpected peaks in HPLC or LC-MS analysis. 1. Hydrolysis: Formation of 5-chloro-7-hydroxy- or 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine. 2. Solvolysis: Reaction with the solvent (e.g., methanol to form a methoxy derivative). 3. Photodegradation: Exposure to light may have caused degradation.1. Analyze for expected degradation products: Compare the mass of the unexpected peaks with the calculated masses of potential hydrolysis products. 2. Use aprotic solvents for analysis: If solvolysis is suspected, switch to a non-reactive solvent for sample preparation and analysis. 3. Protect from light: Store the compound and prepare samples in amber vials or under low-light conditions.
Inconsistent reaction outcomes. 1. Variability in reagent quality: The purity of this compound can vary between batches or suppliers. 2. Presence of residual catalysts from synthesis: Trace amounts of catalysts from the manufacturing process could interfere with subsequent reactions.1. Standardize reagent qualification: Always qualify a new batch of the reagent by a standard analytical method before use in critical experiments. 2. Purify the starting material: If residual catalysts are suspected, consider recrystallization or chromatographic purification of the compound before use.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-UV

This protocol outlines a method to assess the stability of this compound under various conditions.

Objective: To monitor the degradation of the compound over time when exposed to acidic, basic, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (for acidic conditions)

  • Ammonium hydroxide (for basic conditions)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Condition Samples:

    • Acidic: Dilute the stock solution with 0.1 M HCl in 50:50 water:acetonitrile to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH in 50:50 water:acetonitrile to a final concentration of 100 µg/mL.

    • Photolytic: Expose a solution of the compound in a quartz cuvette to light in a photostability chamber.

  • Time Points: Analyze the samples at t=0, 2, 4, 8, and 24 hours.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify major degradation products.

Protocol 2: Safe Handling and Personal Protective Equipment (PPE)

Given the chlorinated nature of the compound, appropriate safety precautions are essential.

Objective: To provide guidelines for the safe handling of powdered this compound.

Guidelines:

  • Engineering Controls: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[7]

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]

    • Lab Coat: A standard lab coat should be worn.

    • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

  • Spill and Waste Disposal:

    • In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

    • Dispose of waste according to local, state, and federal regulations for chlorinated organic compounds.

Visualizing Stability and Workflows

Degradation Pathway

The primary anticipated degradation pathway for this compound is hydrolysis.

A This compound B 5-Chloro-7-hydroxy-2-methyl- pyrazolo[1,5-a]pyrimidine A->B Hydrolysis (Position 7) C 5,7-Dihydroxy-2-methyl- pyrazolo[1,5-a]pyrimidine B->C Hydrolysis (Position 5) cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Stress Apply Stress Conditions (pH, Light, Temp) Stock->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC-UV / LC-MS Analysis Sampling->HPLC Quant Quantify Parent Compound HPLC->Quant Degradants Identify Degradants HPLC->Degradants Report Generate Stability Report Quant->Report Degradants->Report

References

Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section is formatted as a series of common problems you might encounter in the lab, followed by a step-by-step approach to resolving them.

Q1: My pyrazolo[1,5-a]pyrimidine derivative has precipitated out of my aqueous buffer during my kinase assay. What's my first step?

A1: Immediate precipitation in an aqueous buffer is a classic sign of a compound exceeding its thermodynamic solubility limit. The first and most straightforward approach is to determine if a simple formulation adjustment can solve the problem without requiring chemical modification of your lead compound.

Initial Triage: Co-solvents

The underlying principle of co-solvency is to reduce the polarity of the aqueous solvent system, thereby making it more favorable for a lipophilic solute.[1][2][3] This is often the quickest method to try at the bench.

**dot graph TD { A[Start: Compound Precipitates] --> B{Is a small % of organic solvent tolerated in the assay?}; B -- Yes --> C[Prepare a 10 mM stock solution in 100% DMSO]; C --> D[Serially dilute the stock in your aqueous assay buffer]; D --> E{Does it still precipitate at the final concentration?}; E -- No --> F[Proceed with assay. Note the final % DMSO]; E -- Yes --> G[Try a different co-solvent: e.g., PEG 400, Propylene Glycol]; G --> D; B -- No --> H[Move to pH modification or complexation];

} DOT Caption: Workflow for addressing compound precipitation using co-solvents.

Experimental Protocol: Co-solvent Screening

  • Primary Stock Preparation: Prepare a high-concentration stock solution of your pyrazolo[1,5-a]pyrimidine derivative (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Create a series of working solutions by diluting the primary stock into your final aqueous buffer. Aim for final DMSO concentrations of 5%, 2%, 1%, 0.5%, and 0.1%.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • Assay Compatibility Check: Crucially, run a control experiment to ensure that the final concentration of the co-solvent does not interfere with your assay's performance (e.g., enzyme activity, cell viability).

Co-solventTypical Starting ConcentrationAdvantagesDisadvantages
DMSO< 1%High solubilizing power for many organics.Can be toxic to cells at higher concentrations; may affect some enzyme assays.
Ethanol< 5%Less toxic than DMSO for many cell-based assays.More volatile; may not be as effective for highly lipophilic compounds.
Polyethylene Glycol (PEG 400)5-20%Low toxicity; frequently used in parenteral formulations.[3]Can increase the viscosity of the solution.
Propylene Glycol5-20%Good safety profile.[3]May have a stabilizing or destabilizing effect on proteins.
Q2: I've tried co-solvents, but my compound is still not soluble enough, or the required solvent concentration is interfering with my biological assay. What's next?

A2: If co-solvents are not a viable option, the next logical steps involve exploring pH modification (if your molecule has ionizable groups) or complexation.

Strategy 2: pH Modification

Many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, contain nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.

  • Expertise & Experience: The key is to identify the pKa of your compound's most basic center. If the pKa is in a physiologically relevant range, you can often achieve a significant increase in solubility by adjusting the buffer pH to be at least 1-2 units below the pKa.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to pH 8.0 in 0.5 unit increments).

  • Add an excess of your solid pyrazolo[1,5-a]pyrimidine derivative to a small volume of each buffer.

  • Equilibrate the samples for a set period (e.g., 24 hours) with agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[4][5] They can encapsulate poorly soluble "guest" molecules, like your pyrazolo[1,5-a]pyrimidine derivative, forming an inclusion complex that has greatly enhanced aqueous solubility.[5] This has been shown to be highly effective for the related pyrazolo[3,4-d]pyrimidine scaffold, increasing solubility by 100 to 1000-fold.[6][7]

  • Trustworthiness: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used and has a strong safety profile, making it a reliable choice for in vitro and even in vivo studies.[4][6]

**dot graph TD { A[Start: Poorly Soluble Compound] --> B(Pyrazolo[1,5-a]pyrimidine); B --> C[HPβCD]; C -- Forms --> D[Inclusion Complex]; D --> E[Increased Aqueous Solubility];

} DOT Caption: Encapsulation of a pyrazolo[1,5-a]pyrimidine within a cyclodextrin.

Experimental Protocol: Phase Solubility Study with HPβCD

  • Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add an excess amount of your solid compound to each HPβCD solution.

  • Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions through a 0.22 µm filter to remove undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of the dissolved pyrazolo[1,5-a]pyrimidine derivative against the concentration of HPβCD. The slope of this line can be used to determine the stability constant and the stoichiometry of the complex.

Frequently Asked Questions (FAQs)

Q3: What structural features of pyrazolo[1,5-a]pyrimidines contribute to their poor solubility?

A3: The pyrazolo[1,5-a]pyrimidine core is a fused aromatic heterocyclic system. This planarity and aromaticity can lead to strong crystal lattice energy, meaning the molecules pack tightly together in a solid state, making it difficult for solvent molecules to break them apart and solvate them.[8] Additionally, many derivatives are designed as kinase inhibitors, often incorporating lipophilic groups to bind to hydrophobic pockets in the target protein, which inherently decreases water solubility.[9]

Q4: Can I improve the solubility of my compound by modifying its chemical structure?

A4: Absolutely. This is a key strategy in medicinal chemistry, often referred to as lead optimization. The goal is to append functional groups that increase polarity and/or disrupt crystal packing without sacrificing biological activity.

  • Expertise & Experience: Structure-activity relationship (SAR) studies have shown that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact solubility.[9][10] Introducing substituents that can extend into the solvent and form hydrogen bonds with water is a common and effective strategy.[10]

Key Strategies for Structural Modification:

  • Introduce Polar Groups: Add groups like hydroxyl (-OH), amino (-NH2), or morpholine moieties. A morpholine group, for instance, can improve selectivity and solubility.[11]

  • Disrupt Planarity: Introduce bulky or non-planar groups to disrupt the crystal packing. This can lower the melting point, which often correlates with increased solubility.[8]

  • Ionizable Groups: Incorporate acidic or basic functionalities to enable salt formation, which is a very powerful method for increasing solubility.[12][13]

Q5: My compound is intended for in vivo studies. Which solubility enhancement techniques are most suitable?

A5: For in vivo applications, both the efficacy of the solubilization method and the toxicology of the excipients are critical.

  • Co-solvents: Formulations using co-solvents like PEG 400, propylene glycol, and ethanol are common for parenteral administration, but the concentration must be kept within safe limits.[3]

  • Cyclodextrins: HPβCD is a preferred choice due to its low toxicity and high solubilizing capacity. It is used in several FDA-approved drug formulations.

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) can improve the oral bioavailability of poorly soluble drugs by enhancing their dissolution rate in the gastrointestinal tract.[13][14]

  • Nanosuspensions: Reducing particle size to the nanometer range can dramatically increase the dissolution rate and is a viable strategy for oral and parenteral delivery.[12]

Q6: Are there high-throughput methods to screen for better formulations?

A6: Yes, miniaturized screening methods are becoming more common. For example, polymer-drug microarrays can be used to rapidly screen a large number of polymer-based formulations using only micrograms of your compound.[14][15] This involves using an inkjet printer to dispense nanoliter volumes of your drug and various polymers into a microplate, followed by a rapid assessment of apparent solubility.[15] This approach can quickly identify promising formulations for further development.

References

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. As researchers, we understand that unexpected results are a part of the scientific process. This resource aims to equip you with the knowledge to troubleshoot these issues effectively, saving you valuable time and resources.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering step-by-step protocols for resolution.

Issue 1: My reaction is producing a mixture of two regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is the most common byproduct issue in pyrazolo[1,5-a]pyrimidine synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds (e.g., β-ketoesters). The reaction proceeds via condensation of the 5-aminopyrazole with the dicarbonyl compound. The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is attacked by the exocyclic amino group of the pyrazole and which is attacked by the endocyclic nitrogen.

The key to controlling regioselectivity lies in the differing electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Generally, the more electrophilic (less sterically hindered and more electron-deficient) carbonyl will be preferentially attacked by the more nucleophilic exocyclic amino group of the 5-aminopyrazole.[1]

Controlling Factors and Recommended Protocols:
  • Choice of 1,3-Dicarbonyl Compound:

    • β-Ketoesters (e.g., ethyl acetoacetate): The ketone carbonyl is significantly more electrophilic than the ester carbonyl. Therefore, the exocyclic amino group of the 5-aminopyrazole will preferentially attack the ketone, leading to the formation of pyrazolo[1,5-a]pyrimidin-7-ones.

    • Unsymmetrical 1,3-Diketones: The regioselectivity will depend on the electronic and steric nature of the substituents on the diketone. A carbonyl flanked by an electron-withdrawing group will be more electrophilic. For instance, in 1-phenyl-1,3-butanedione, the carbonyl adjacent to the phenyl group is more electrophilic than the one adjacent to the methyl group.

  • Reaction Conditions:

    • Acid Catalysis: In acidic conditions (e.g., acetic acid, H₂SO₄), the reaction is often under thermodynamic control. The more stable regioisomer will be the major product. It is crucial to perform small-scale experiments to determine the optimal acid catalyst and temperature for your specific substrates.

    • Base Catalysis: Basic conditions (e.g., piperidine, sodium ethoxide) can also influence regioselectivity, often favoring the kinetically controlled product. The choice of base and solvent can significantly impact the outcome.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve regioselectivity by promoting a specific reaction pathway due to rapid heating.[1]

Experimental Protocol for Enhancing Regioselectivity:
  • Reagent Selection: If your desired regioisomer is the pyrazolo[1,5-a]pyrimidin-7-one, utilize a β-ketoester. For the 5-one isomer, a different synthetic strategy or a carefully selected unsymmetrical diketone might be necessary.[2]

  • Catalyst Screening:

    • Acidic: Start with glacial acetic acid as the solvent and catalyst. If a mixture is still obtained, try adding a catalytic amount of a stronger acid like H₂SO₄.

    • Basic: For base-catalyzed reactions, begin with a catalytic amount of piperidine in ethanol.

  • Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the effect on the isomeric ratio.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time for the formation of the desired product and to minimize the formation of the undesired isomer.

  • Purification: If a mixture is unavoidable, careful column chromatography is often required to separate the regioisomers. Characterization by 2D NMR techniques (NOESY or HMBC) can be invaluable for unambiguous structure determination of the isomers.

Issue 2: My reaction is yielding a complex mixture and significant tar formation. What is causing this and how can I prevent it?

Answer:

Complex mixtures and tar formation often indicate competing side reactions or product degradation under the reaction conditions. The highly reactive nature of the starting materials, particularly under harsh conditions (strong acid/base, high temperatures), can lead to polymerization, decomposition, or other unwanted pathways.

Potential Causes and Solutions:
  • Excessive Heat or Reaction Time: Prolonged heating can lead to the decomposition of starting materials and products.

    • Solution: Run the reaction at the lowest effective temperature and monitor it closely to stop it as soon as the starting material is consumed. Microwave synthesis can be advantageous here as it often requires shorter reaction times.[1]

  • Inappropriate Catalyst Concentration: Too much acid or base can catalyze side reactions.

    • Solution: Use only a catalytic amount of the acid or base. Perform a catalyst loading study to find the optimal concentration.

  • Oxygen Sensitivity: Some intermediates or products may be sensitive to oxidation, especially at high temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reactive Functional Groups: The presence of other reactive functional groups on your starting materials can lead to undesired side reactions.

    • Solution: Consider using protecting groups for sensitive functionalities that are not involved in the desired cyclization.

Troubleshooting Workflow:

G start Complex Mixture / Tar Formation Observed temp Reduce Reaction Temperature start->temp time Shorten Reaction Time start->time catalyst Optimize Catalyst Loading start->catalyst inert Run Under Inert Atmosphere start->inert protect Consider Protecting Groups start->protect solvent Screen Different Solvents start->solvent purify Careful Purification of Desired Product temp->purify time->purify catalyst->purify inert->purify protect->purify solvent->purify

Caption: Troubleshooting workflow for complex reaction mixtures.

Issue 3: I am not getting the expected pyrazolo[1,5-a]pyrimidine, but another heterocyclic system. Why is this happening?

Answer:

The reaction of 5-aminopyrazoles with 1,3-bielectrophiles can sometimes lead to the formation of other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, depending on the specific reactants and reaction conditions. This is due to alternative cyclization pathways.

For instance, in a three-component reaction involving a 5-aminopyrazole, an aldehyde, and a β-diketone, the initial intermediates can cyclize in different ways, leading to different scaffolds. The choice of catalyst and reaction temperature can be used to selectively favor one pathway over another.[3]

Guidance:
  • Confirm Starting Materials: Ensure the purity and identity of your starting materials. An incorrect starting material is a simple but common source of unexpected products.

  • Review the Literature: For the specific combination of reactants you are using, check the literature for precedents of alternative cyclization pathways.

  • Catalyst and Temperature Control: As demonstrated in the literature, the catalyst (e.g., acid vs. base) and temperature can be critical in directing the reaction towards a specific isomeric product.[3] A systematic screening of these parameters is recommended.

  • Spectroscopic Analysis: Thoroughly analyze the spectroscopic data (¹H NMR, ¹³C NMR, MS) of your product. The chemical shifts and coupling constants, particularly of the aromatic protons, will be distinct for different heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?

A1: The most prevalent methods include the condensation of 5-aminopyrazoles with β-dicarbonyl compounds (like 1,3-diketones and β-ketoesters), reactions with α,β-unsaturated ketones (chalcones), and multi-component reactions.[1][4] Microwave-assisted synthesis is also increasingly popular for its efficiency.[1]

Q2: How does the substitution on the 5-aminopyrazole affect the reaction?

A2: Substituents on the 5-aminopyrazole can influence the nucleophilicity of the amino groups and the overall reactivity. Electron-donating groups can increase the reaction rate, while electron-withdrawing groups may slow it down. Steric hindrance from bulky substituents can also affect the rate and, in some cases, the regioselectivity of the reaction.

Q3: What is the general mechanism for the formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-diketones?

A3: The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl groups of the 1,3-diketone, forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.

G cluster_0 General Reaction Mechanism 5-Aminopyrazole 5-Aminopyrazole Vinylogous Amide Intermediate Vinylogous Amide Intermediate 5-Aminopyrazole->Vinylogous Amide Intermediate + 1,3-Diketone (Nucleophilic Attack) Cyclized Intermediate Cyclized Intermediate Vinylogous Amide Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclized Intermediate->Pyrazolo[1,5-a]pyrimidine - H₂O (Dehydration)

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Q4: Are there any green chemistry approaches for this synthesis?

A4: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing ultrasound or microwave irradiation to reduce energy consumption and reaction times, and using solvent-free reaction conditions.[1][5]

Data Summary

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes general trends observed in the synthesis of pyrazolo[1,5-a]pyrimidines.

ParameterConditionExpected Outcome on Yield and PurityRationale
Catalyst Acetic AcidGenerally good yields, can influence regioselectivity.Provides a mildly acidic medium for condensation and dehydration.
Stronger Acid (e.g., H₂SO₄)Can increase reaction rate but may also promote side reactions/tarring if not optimized.Stronger protonation of carbonyls increases their electrophilicity.
Base (e.g., Piperidine)Effective for certain substrates, can alter regioselectivity compared to acid catalysis.Promotes enolate formation and can catalyze condensation steps.
Temperature Room Temperature to RefluxHigher temperatures generally increase reaction rates but can also lead to more byproducts.Provides activation energy for the reaction; higher temps can overcome energy barriers for side reactions.
Heating Method Conventional HeatingStandard method, but can lead to longer reaction times and thermal degradation.Slower, less uniform heating.
Microwave IrradiationOften leads to higher yields, shorter reaction times, and fewer byproducts.[1]Rapid and uniform heating can favor the desired reaction pathway.
Solvent Ethanol/Acetic AcidCommon and effective solvents for this reaction.Good solubility for reactants and facilitate the reaction mechanism.
Solvent-freeCan be a greener alternative, sometimes leading to cleaner reactions.[5]Reactants are in high concentration, potentially accelerating the reaction.

References

Technical Support Center: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

The synthesis of this pyrazolo[1,5-a]pyrimidine core is a critical step in the development of various therapeutic agents, including selective PI3Kδ inhibitors and other kinase inhibitors.[1][2] The most prevalent synthetic route involves the cyclocondensation of 5-amino-3-methylpyrazole with a malonate derivative to form the dihydroxy intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, followed by a crucial chlorination step.[1] This guide focuses primarily on optimizing this chlorination reaction, which is often the source of experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable protocols.

Issue 1: Low or No Yield of Dichloro Product

Question: My reaction yield for this compound is consistently low or negligible. What are the common causes and how can I improve it?

Answer: A low yield is the most common issue and can stem from several factors, from the quality of your reagents to the reaction conditions and workup procedure.

Root Causes & Solutions:

  • Purity of the Starting Material: The precursor, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, must be pure and completely dry. The presence of residual solvents or moisture can consume the chlorinating agent and lead to side reactions.

    • Validation: Ensure the diol is thoroughly dried under a high vacuum before proceeding. Confirm its purity via NMR or melting point analysis.

  • Quality of Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphoric acid and HCl. Degraded POCl₃ will have significantly lower activity.

    • Validation: Use a fresh bottle of POCl₃ or distill older stock before use. Ensure the reagent is handled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Reaction Temperature: The chlorination of the two hydroxyl groups requires sufficient thermal energy. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can cause product degradation.

    • Protocol: The reaction is typically performed by heating the diol precursor in excess POCl₃. A temperature range of 100-120°C is reported to be effective.[3][4] Refluxing is a common technique.[1][5]

  • Insufficient Reaction Time: The conversion of the diol to the dichloro product is not instantaneous. Short reaction times will leave unreacted starting material and mono-chlorinated intermediates.

    • Protocol: Reaction times can vary significantly based on scale and temperature, with reports ranging from 2-3 hours to 24 hours.[3][4][5] It is crucial to monitor the reaction's progress.

  • Inefficient Workup: The product can be lost during the quenching and extraction phases if not performed carefully.

    • Protocol: The highly reactive excess POCl₃ must be quenched. This is typically done by slowly and carefully pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[4] The product usually precipitates as a solid which can be filtered, or it can be extracted with an organic solvent like ethyl acetate or dichloromethane.

Issue 2: Incomplete Chlorination (Presence of Mono-chloro or Hydroxy Impurities)

Question: My final product is contaminated with mono-chlorinated species or unreacted diol. How can I drive the reaction to completion?

Answer: The presence of these impurities indicates that the chlorination reaction has not gone to completion. This is a common optimization challenge. The reactivity of the chlorine atom at position 7 is higher, meaning the 5-chloro-7-hydroxy intermediate is a likely byproduct if conditions are not optimal.[1]

Root Causes & Solutions:

  • Stoichiometry of POCl₃: While the reaction is typically run with POCl₃ serving as both the reagent and the solvent, ensuring a sufficient excess is critical for driving the equilibrium towards the dichloro product.

    • Protocol: Use at least a 10-fold molar excess of POCl₃ relative to the diol precursor.

  • Reaction Kinetics: As mentioned, time and temperature are key. An incomplete reaction is often a result of stopping the reaction too early or not reaching the required activation energy.

    • Optimization Workflow: Start with a baseline of 110°C for 3 hours. Monitor the reaction every hour using Thin Layer Chromatography (TLC) or by taking small aliquots, quenching them, and analyzing via LC-MS. If starting material or the mono-chloro intermediate persists, extend the reaction time. If the reaction still does not proceed, consider increasing the temperature in 5-10°C increments.

  • Use of Catalytic Additives: In some chlorination reactions involving POCl₃, a tertiary amine base like N,N-dimethylaniline or pyridine can act as a catalyst.[6] It activates the hydroxyl groups, making them better leaving groups.

    • Advanced Protocol: If extending time and temperature does not suffice, consider adding a catalytic amount (0.1-0.2 equivalents) of N,N-dimethylaniline to the reaction mixture. However, be aware this can sometimes increase the formation of dark-colored impurities if not carefully controlled.

Issue 3: Product Degradation or Dark-Colored Reaction Mixture

Question: The reaction mixture turns black, and I isolate a dark, impure product. What is causing this degradation?

Answer: A dark-colored reaction mixture is a clear sign of product degradation or the formation of polymeric side products. This is typically caused by overly harsh reaction conditions.

Root Causes & Solutions:

  • Excessive Temperature or Prolonged Heating: The pyrazolo[1,5-a]pyrimidine core, while aromatic, can be susceptible to decomposition under strongly acidic and high-temperature conditions for extended periods.

    • Mitigation: Do not exceed 120°C unless necessary and monitored. Once TLC or LC-MS analysis shows full conversion, proceed immediately to the workup. Do not leave the reaction heating unnecessarily.

  • Presence of Moisture: As noted, water reacts exothermically with POCl₃. This can create localized hot spots, leading to charring and decomposition.

    • Mitigation: Ensure all glassware is flame-dried or oven-dried before use. Conduct the reaction under a dry, inert atmosphere.

Troubleshooting Workflow Diagram

G start Low Yield of Dichloro Product check_diol 1. Verify Purity & Dryness of Diol Precursor start->check_diol check_pocl3 2. Use Fresh or Distilled POCl₃ check_diol->check_pocl3 check_conditions 3. Analyze Reaction Conditions check_pocl3->check_conditions incomplete_rxn Reaction Incomplete? (TLC/LC-MS) check_conditions->incomplete_rxn degradation Degradation Observed? (Dark Color) check_conditions->degradation check_workup 4. Review Workup & Isolation success Yield Optimized check_workup->success incomplete_rxn->check_workup No increase_time Increase Reaction Time (Monitor Hourly) incomplete_rxn->increase_time Yes degradation->incomplete_rxn No reduce_temp_time Reduce Temperature and/or Time degradation->reduce_temp_time Yes increase_temp Increase Temperature (100-120°C) increase_time->increase_temp increase_temp->incomplete_rxn inert_atm Ensure Inert Atmosphere reduce_temp_time->inert_atm inert_atm->check_conditions

Caption: A troubleshooting workflow for optimizing reaction yield.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination reaction with POCl₃? The reaction proceeds via the conversion of the hydroxyl groups into better leaving groups. Each hydroxyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of a chlorophosphate species and subsequent attack by a chloride ion to replace the oxygen with chlorine. The process occurs twice to form the 5,7-dichloro product. The Vilsmeier-Haack reagent (POCl₃/DMF) is well-known for formylation, but in the absence of DMF, POCl₃ is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chlorides.[6][7]

Q2: What is the optimal temperature and reaction time for the chlorination step? There is no single "optimal" set of conditions, as it depends on the scale and specific setup. However, a well-documented starting point is heating the mixture at 100-120°C for 2-5 hours .[3][4] It is always recommended to monitor the reaction's progress to determine the optimal time for your specific conditions and avoid degradation from prolonged heating.

Q3: Is a solvent necessary for the reaction with POCl₃? No, a solvent is generally not required. The reaction is most often performed using an excess of POCl₃ which acts as both the chlorinating reagent and the solvent.[5] Some procedures may mention the use of a high-boiling inert solvent like acetonitrile, but this is less common for this specific transformation.[1]

Q4: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (202.04 g/mol for C₇H₅Cl₂N₃) and isotopic pattern characteristic of two chlorine atoms.[8]

  • Thin Layer Chromatography (TLC) / Liquid Chromatography (LC-MS): To assess purity and monitor reaction progress.

  • Melting Point: To compare with literature values as a measure of purity.

Q5: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive, toxic, and reacts violently with water.

  • Always handle POCl₃ in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Ensure all glassware is completely dry to prevent violent reactions.

  • The quenching process is highly exothermic and releases HCl gas. Add the reaction mixture to ice/water very slowly and in small portions in the fume hood.

Part 3: Data Summary & Reaction Visualization

Table 1: Summary of Reported Chlorination Conditions
PrecursorChlorinating AgentTemperature (°C)Time (h)Yield (%)Reference
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃Reflux2461[1]
3-phenylpyrazolo[1,5-a]pyrimidinonePOCl₃Reflux367[5]
Pyrazolo[4,3-d]pyrimidine-5,7-dionePOCl₃100342-75[3]
4H,5H-Pyrazolo[1,5-a]pyrimidine-5-onePOCl₃120280[4]

Note: Yields are highly dependent on the specific substrate, scale, and purification method.

Reaction Pathway Diagram

Caption: The chlorination step from the diol to the target compound.

References

Technical Support Center: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Your Reagent

5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its privileged scaffold is foundational for synthesizing a range of potent kinase inhibitors and other targeted therapeutics.[1][2][3] However, the very features that make this compound an excellent electrophile for synthesis—the two activated chlorine atoms—also render it susceptible to decomposition under common experimental conditions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and FAQs to ensure the stability and integrity of this compound throughout its storage and use. By understanding the underlying chemical principles of its potential degradation, you can design more robust experiments and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The most common degradation pathway is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced. The primary culprit in a typical lab environment is hydrolysis from ambient moisture or residual water in solvents, which replaces a chloro group with a hydroxyl group.[4][5] The compound is also sensitive to other nucleophiles (e.g., amines, alcohols) and reductive conditions that can lead to dehalogenation.[6]

Q2: How should I properly store this compound?

A2: While some suppliers suggest room temperature storage, we recommend more stringent conditions to maximize shelf life.[7] Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry location such as a desiccator. This minimizes exposure to moisture and light, which are key drivers of degradation.

Q3: Can I dissolve the compound in protic solvents like methanol or ethanol?

A3: It is strongly advised to avoid preparing stock solutions in protic solvents for long-term storage. While the compound may be soluble, the solvent itself can act as a nucleophile, leading to slow substitution of the chloro groups over time, especially at the more reactive C7 position.[8] For reactions, if a protic solvent is required, it should be anhydrous, and the solution should be used immediately. Aprotic solvents like anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are preferred for stock solutions.

Q4: I see a new spot on my TLC plate after my reaction. What could it be?

A4: A new, more polar spot (lower Rf) often indicates hydrolysis, resulting in the formation of 5-chloro-7-hydroxy- or 7-chloro-5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine. If the new spot is less polar, it could indicate dehalogenation, where one of the chloro groups has been replaced by hydrogen.[5] LC-MS analysis is the best method to quickly identify these common byproducts.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Reaction mixture turns dark or forms a precipitate unexpectedly.
  • Plausible Cause: This often indicates significant decomposition, potentially caused by an incompatible base or a reaction temperature that is too high. Strong, hard bases like NaOH or KOH can aggressively promote hydrolysis and other side reactions.

  • Solution:

    • Reagent Choice: Switch to a non-nucleophilic, hindered organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) for reactions requiring a base.[9]

    • Temperature Control: Run the reaction at the lowest effective temperature. If you suspect thermal decomposition, perform a test reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for progress.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to exclude moisture.

  • Verification: Analyze a sample of the discolored mixture by LC-MS to identify the masses of potential degradation products.

Issue 2: NMR analysis shows reduced purity or unexpected signals compared to the starting material.
  • Plausible Cause: The compound may have degraded in the NMR tube. Common NMR solvents like DMSO-d6 are hygroscopic and often contain enough water to cause slow hydrolysis. Methanol-d4 is a protic solvent and can directly react with the compound.

  • Solution:

    • Solvent Selection: Use a fresh ampule of a dry, aprotic NMR solvent such as Chloroform-d (CDCl₃) or Acetonitrile-d₃.

    • Prompt Analysis: Acquire the spectrum immediately after preparing the sample. Do not let the sample sit for an extended period before analysis.

    • Moisture Prevention: Use an NMR tube that has been oven-dried or stored in a desiccator to minimize water contamination.

  • Verification: If hydrolysis is suspected, look for the appearance of a broad singlet corresponding to an -OH proton and shifts in the aromatic signals.

Issue 3: Reaction yields are low and inconsistent, with starting material recovered.
  • Plausible Cause: This could be a sign of deactivation of your starting material through partial degradation before the reaction even begins, or it could be due to reductive quenching from an incompatible reagent.

  • Solution:

    • Purity Check: Always verify the purity of your this compound by NMR or LC-MS before use. If it is degraded, purify it by recrystallization or column chromatography.

    • Avoid Reductive Reagents: Be cautious of reagents that can cause dehalogenation, such as certain metal catalysts (in the presence of a hydrogen source), or strong reducing agents, unless this is the desired transformation.[6][10]

    • Solvent Purity: Use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Verification: Run a control reaction with a freshly opened, certified pure batch of the starting material to see if yields improve.

Key Decomposition Pathways

Understanding the chemical transformations that lead to impurity formation is critical for prevention. The primary pathways are illustrated below.

DecompositionPathways main 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine hydrolysis Monohydroxylated Impurity (e.g., 5-Chloro-7-hydroxy-) main->hydrolysis H₂O (Moisture, Wet Solvents) substitution Nucleophilic Substitution Product (e.g., with R-NH2, R-OH) main->substitution Nu-H (Amines, Alcohols, etc.) reduction Monodechlorinated Impurity (e.g., 5-Chloro-2-methyl-) main->reduction [H] (Reducing Agents, e.g., Zn/H⁺)

Caption: Primary decomposition pathways for this compound.

Core Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for a tight seal.

  • Aliquoting: If you will not use the entire bottle at once, aliquot the material into smaller, single-use vials inside a glovebox or under a stream of inert gas. This prevents repeated exposure of the bulk material to the atmosphere.

  • Primary Storage: Place the primary container and any aliquots inside a secondary container (e.g., a sealed bag) with a desiccant.

  • Location: Store this package in a cool, dark, and dry environment. A refrigerator (2-8 °C) is acceptable, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Dispensing: When weighing the compound, do so quickly in a low-humidity environment. Do not leave the bottle open on the bench.

Protocol 2: Workflow for Assessing Compound Stability

This forced degradation workflow helps determine the compound's sensitivity to your specific reaction conditions.

StabilityWorkflow start Prepare Stock Solution in Anhydrous ACN control T₀ Control: Analyze Immediately (LC-MS, NMR) start->control stress_acid Condition 1: Acidic (e.g., 0.1M HCl in ACN/H₂O) start->stress_acid stress_base Condition 2: Basic (e.g., 0.1M NaOH in ACN/H₂O) start->stress_base stress_light Condition 3: Photolytic (Expose to UV/White Light) start->stress_light stress_heat Condition 4: Thermal (Heat at 60 °C) start->stress_heat analyze Analyze All Samples After 24h stress_acid->analyze stress_base->analyze stress_light->analyze stress_heat->analyze compare Compare Results to T₀ Control Identify Degradants analyze->compare

Caption: Experimental workflow for a forced degradation study.

Data Summary Tables

Table 1: Physicochemical and Storage Information

ParameterValueSource
CAS Number 754211-02-4[7][11][12]
Molecular Formula C₇H₅Cl₂N₃[7]
Molecular Weight 202.04 g/mol [7]
Recommended Storage 2-8 °C, under inert gas, desiccated, protected from light(Best Practice)
Appearance Off-white to brown solid[8][13]

Table 2: Chemical Compatibility Quick Guide

Reagent/Condition ClassCompatibilityRationale & Key Considerations
Protic Solvents (H₂O, MeOH, EtOH) Avoid for Storage Can act as nucleophiles, causing solvolysis/hydrolysis. Use anhydrous grade and consume immediately if required for a reaction.[4][5]
Aprotic Solvents (DCM, THF, ACN, DMF) Compatible Ensure solvents are anhydrous. DMF should be used with caution as it can contain amine impurities.
Strong Mineral Acids (HCl, H₂SO₄) Caution Can catalyze hydrolysis.
Strong Bases (NaOH, KOH, NaH) Incompatible Promotes rapid hydrolysis and other decomposition pathways.
Organic Bases (TEA, DIPEA) Compatible Non-nucleophilic bases are preferred for controlling reaction pH.[9]
Reducing Agents (NaBH₄, Zn, H₂/Pd) Incompatible Can cause dehalogenation (reduction of C-Cl to C-H).[6][10]
Light (UV and Strong Visible) Avoid Prolonged Exposure Chlorinated heterocycles can be susceptible to photodegradation. Conduct reactions in foil-wrapped flasks.[14]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer treatment.[1][2] The title compound, 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, is a crucial synthetic intermediate in the development of these potentially life-saving drugs.[3] Its value lies in the strategic placement of chloro-substituents at the 5 and 7 positions, which are reactive sites amenable to further chemical modification, such as nucleophilic substitution, to build molecular diversity.[3]

Given its role as a foundational building block, the unequivocal structural confirmation and purity assessment of this compound are not mere procedural formalities; they are prerequisites for the integrity of the entire drug discovery cascade. Any ambiguity in its structure or the presence of impurities could lead to the synthesis of incorrect final compounds, resulting in misleading biological data and significant wasted resources.[4]

This guide provides an in-depth, experience-driven approach to the Nuclear Magnetic Resonance (NMR) analysis of this key intermediate. We will move beyond a simple recitation of data to explore the rationale behind the analytical choices, interpret the expected spectral data with insights from closely related structures, and contextualize NMR's role alongside other essential analytical techniques.

Part 1: Molecular Structure & Predictive NMR Analysis

Before stepping into the lab, a robust analysis begins with a theoretical prediction. Understanding the expected NMR spectrum allows for more efficient data interpretation and rapid identification of any unexpected signals or impurities.

The structure of this compound is shown below, with the standard IUPAC numbering for the bicyclic system.

Caption: Structure of this compound.
¹H NMR Predictions

The proton NMR spectrum is expected to be relatively simple, containing three distinct signals:

  • Methyl Protons (2-CH₃): This will appear as a sharp singlet, integrating to 3 protons. Its chemical shift will be in the aliphatic region, likely around δ 2.5-2.7 ppm .

  • H-3 Proton: This proton is on the five-membered pyrazole ring. Based on extensive studies of this scaffold, it is expected to be a singlet (no adjacent protons) in the aromatic region, predicted around δ 6.6-6.8 ppm .[5][6]

  • H-6 Proton: This proton is on the six-membered pyrimidine ring, situated between two carbon atoms bearing chlorine and a nitrogen atom. This environment is strongly electron-withdrawing, shifting this proton significantly downfield. It will appear as a singlet, predicted around δ 7.2-7.4 ppm .

¹³C NMR Predictions

The proton-decoupled ¹³C NMR spectrum should display all 7 carbon signals of the molecule. Predicting these shifts relies on data from related pyrazolo[1,5-a]pyrimidine systems and considering the substituent effects of the methyl and chloro groups.[5][6]

  • Methyl Carbon (2-CH₃): This aliphatic carbon will be found far upfield, typically around δ 15-18 ppm .

  • C-3: This carbon, bonded to a proton, is expected around δ 98-102 ppm .

  • C-6: Also a CH carbon, its chemical shift will be influenced by the adjacent chlorinated carbon and nitrogen, placing it around δ 112-116 ppm .

  • Quaternary Carbons (C-2, C-3a, C-5, C-7): These carbons, lacking directly attached protons, will generally have lower intensity peaks. Their prediction is more complex:

    • C-2: Attached to the methyl group. Expected around δ 150-153 ppm .

    • C-3a: The bridgehead carbon. Expected around δ 145-148 ppm .

    • C-5 & C-7: These carbons are directly bonded to electronegative chlorine atoms, which will deshield them significantly, pushing their chemical shifts far downfield. C-7 is typically slightly more deshielded than C-5 in this system. We can predict them in the range of δ 155-160 ppm .

Part 2: A Validated Experimental Protocol

Trustworthy data comes from a meticulously planned and executed experiment. The following protocol is designed to yield high-quality, unambiguous NMR data for structural verification.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-15 mg of sample B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve sample in ~0.6 mL of solvent in NMR tube B->C D Vortex until fully dissolved C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C{¹H} Spectrum G->H I (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Calibrate spectra (Ref: residual solvent peak) K->L M Integrate ¹H signals L->M N Assign peaks based on predicted values & 2D data M->N

Caption: Standard workflow for NMR analysis of a small molecule intermediate.
Step-by-Step Methodology

  • Solvent Selection (The Causality): The choice of solvent is critical. While CDCl₃ is common, chlorinated aromatic compounds can sometimes have limited solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, demonstrating broad solvency for many heterocyclic compounds.[7] Furthermore, its residual proton peak (a pentet at ~2.50 ppm) and carbon peaks (~39.5 ppm) are well-defined and serve as reliable internal references for calibration.[8] For this guide, we will proceed with DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound into a clean, dry vial.

    • Transfer the solid to a standard 5 mm NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.

  • Spectrometer Setup and Data Acquisition (≥ 400 MHz):

    • A spectrometer with a field strength of 400 MHz or higher is recommended to ensure good signal dispersion, especially for the aromatic region of the ¹³C spectrum.

    • Insert the sample into the spectrometer.

    • Lock: The spectrometer will "lock" onto the deuterium signal of the solvent, ensuring field stability during the experiment.

    • Tuning/Matching: The probe is tuned to the specific sample to maximize signal sensitivity.

    • Shimming: The magnetic field homogeneity is optimized across the sample volume to achieve sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.

  • Acquisition Parameters:

    • ¹H Spectrum:

      • Pulse Angle: 30-45 degrees (a smaller flip angle allows for faster repetition without saturating the signals).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 2-5 seconds (ensures quantitative integration).

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • ¹³C Spectrum:

      • Technique: Proton-decoupled (¹³C{¹H}) to produce singlets for all carbons, simplifying the spectrum.

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed. A range of 512 to 2048 scans is typical and may require 30-90 minutes of acquisition time.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to ensure accurate peak shapes and integrals.

    • Calibrate the spectra. For the ¹H spectrum, set the residual DMSO-d₆ pentet to δ 2.50 ppm. For the ¹³C spectrum, set the DMSO-d₆ septet to δ 39.52 ppm.[9]

    • Integrate the signals in the ¹H spectrum. The relative integrals should correspond to the number of protons for each signal (3H, 1H, 1H).

Part 3: Data Interpretation and Comparative Analysis

The processed NMR data provides the primary evidence for structural confirmation.

Expected Spectral Data Summary
Assignment Predicted ¹H Chemical Shift (δ ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (δ ppm)
2-CH₃2.5 – 2.7Singlet3H15 – 18
H-36.6 – 6.8Singlet1H98 – 102
H-67.2 – 7.4Singlet1H112 – 116
C-2---150 – 153
C-3a---145 – 148
C-5---155 – 160
C-7---155 – 160

Table 1: Predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆.

The simplicity of the ¹H spectrum is highly diagnostic. The presence of three sharp singlets with the correct integration (3:1:1) and in the predicted chemical shift regions is strong evidence for the target structure. The absence of any spin-spin coupling confirms the isolated nature of the methyl group and the two aromatic protons.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive analysis for drug development relies on a suite of orthogonal techniques that provide complementary information.[10]

Technique Information Provided Comparison with NMR
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), confirming the molecular weight. High-resolution MS (HRMS) can confirm the elemental composition. Fragmentation patterns can offer structural clues.MS confirms the molecular formula, while NMR reveals the precise atomic connectivity and 3D structure. The two are highly complementary. For our target, ESI-MS should show a prominent [M+H]⁺ ion at m/z ≈ 202, with a characteristic isotopic pattern for two chlorine atoms.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound by separating it from impurities. Provides a quantitative measure of purity (e.g., >99% by peak area).HPLC is the primary technique for purity assessment, whereas NMR is for structural confirmation.[11] NMR can detect and help identify impurities if they are present at sufficient concentration (>1%), but HPLC is far more sensitive for quantitative purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups based on the absorption of infrared radiation.FTIR can confirm the presence of C-Cl bonds, C=N, and C=C bonds within the heterocyclic system. However, it provides a much less detailed structural picture than NMR.[10] It is a rapid, confirmatory technique.
Elemental Analysis (CHN) Determines the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample.Provides experimental confirmation of the empirical formula. A successful CHN analysis that matches the theoretical values for C₇H₅Cl₂N₃ is strong evidence of sample purity and correct elemental composition.

In a professional drug development setting, a batch of this compound would not be released for further synthesis without a complete set of data: NMR for identity, HPLC for purity, and MS for molecular weight confirmation.

Conclusion

The NMR analysis of this compound is a straightforward yet critical task. A predictive approach, based on established data from the pyrazolo[1,5-a]pyrimidine family, allows for a confident and efficient interpretation of the experimental data.[5][6] The expected ¹H and ¹³C NMR spectra are simple and highly diagnostic. By following a robust experimental protocol and interpreting the results within the context of complementary analytical techniques like MS and HPLC, researchers can ensure the structural integrity and purity of this vital building block. This analytical rigor is fundamental to the principles of scientific integrity and is non-negotiable in the pursuit of novel therapeutics.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine. As a key heterocyclic building block in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors, its purity is not merely a quality metric but a foundational pillar for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Part 1: Foundational Principles & Method Selection Rationale

The selection of an analytical method is not arbitrary; it is a deliberate choice dictated by the physicochemical properties of the analyte. This compound is a fused heterocyclic compound, possessing a rigid, planar structure with two chlorine substituents. This structure confers moderate hydrophobicity, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Why RP-HPLC is the Method of Choice:

RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18 or C8) and a polar mobile phase. For pyrimidine derivatives, RP-HPLC is the most widely applied and successful chromatographic technique.[4] The analyte partitions between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column. By modulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can achieve fine control over the retention and separation of the target compound from its potential impurities.

Alternative Methodologies:

  • Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase. While less common for this class of compounds, NP-HPLC can be advantageous for separating highly polar impurities or isomers that are difficult to resolve using RP-HPLC.[5]

  • Chiral HPLC: This compound itself is not chiral. However, if it were used in a synthesis that could introduce chiral impurities, a specialized chiral stationary phase (CSP) would be necessary to separate the enantiomers.[6][7]

Our focus will remain on RP-HPLC as it represents the most robust, versatile, and commonly employed technique for this application.

Part 2: Comparative Analysis of RP-HPLC Methodologies

The success of a purity analysis hinges on selecting the optimal combination of column and mobile phase to resolve the main component from all potential process-related and degradation impurities. Below, we compare two robust RP-HPLC methods.

Method A represents a universal starting point for method development—an unbuffered system that is simple and effective for initial screening. Method B introduces a buffered mobile phase, a critical enhancement for ensuring method robustness and reproducibility, especially for compounds with basic nitrogen atoms that may exhibit pH-dependent ionization.[8]

ParameterMethod A: General ScreeningMethod B: High-Robustness, Stability-Indicating
Stationary Phase (Column) C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mm
Rationale The 250 mm length provides high resolving power, ideal for initial separation of unknown impurities. The 5 µm particle size is a standard for good efficiency and moderate backpressure.A shorter column with smaller particles offers faster analysis times and higher efficiency, suitable for a validated, routine QC method.
Mobile Phase A Deionized Water20 mM Potassium Phosphate Monobasic, pH adjusted to 4.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Rationale A simple water/ACN system is easy to prepare and sufficient for many non-ionizable compounds.A buffered mobile phase at pH 4.0 ensures that the basic nitrogens on the pyrazolopyrimidine ring are consistently protonated, leading to sharp, symmetrical peaks and highly reproducible retention times.[8]
Elution Mode Gradient: 30% B to 90% B over 20 minGradient: 30% B to 90% B over 15 min
Rationale A longer gradient helps to visualize the full impurity profile, including any late-eluting, highly hydrophobic species.An optimized, faster gradient is possible due to the higher efficiency of the column and is desirable for higher throughput.
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) scanning 200-400 nm
Rationale 254 nm is a common wavelength for aromatic and heterocyclic compounds.DAD provides more comprehensive data, allowing for peak purity assessment and the identification of impurities that may have different UV maxima, which is critical for a stability-indicating method.
Pros Simple, easy to set up, good for initial development.High reproducibility, robust against pH fluctuations, faster run time, provides peak purity information.
Cons Susceptible to peak shape issues and retention time shifts if the analyte is ionizable.More complex mobile phase preparation.

Part 3: Detailed Experimental Protocol (Method B)

This section provides a complete, step-by-step protocol for the high-robustness, stability-indicating HPLC method.

Workflow Overview

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Test (SST) B->E C Sample Solution Preparation F Sample Injection & Run C->F D->E E->F G Chromatogram Integration F->G H Purity Calculation (% Area) G->H I Generate Report H->I

Caption: High-level workflow for HPLC purity analysis.

Reagent & Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile (ACN).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

Standard & Sample Preparation
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

HPLC System & Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 3.5 µm, 4.6 x 150 mm, maintained at 30 °C.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.2 mL/min.

  • DAD Settings: Detection wavelength at 254 nm, with spectral data collected from 200-400 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 30
    12.0 90
    15.0 90
    15.1 30

    | 20.0 | 30 |

System Suitability & Analysis Sequence
  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution.

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Inject a blank (diluent), followed by the sample solutions in duplicate.

  • Calculate the purity by the area percent method, excluding peaks from the blank and any peaks below the limit of quantitation.

Part 4: Method Validation - The Cornerstone of Trustworthiness

An unvalidated analytical method provides data without context or assurance of reliability. Validation is a formal process that provides documented evidence that the method is fit for its intended purpose.[9][10] All validation experiments must be conducted according to a pre-approved protocol, with acceptance criteria based on International Council for Harmonisation (ICH) guidelines.[11][12]

Validation_Parameters center Reliable Method spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec rob Robustness center->rob spec->acc spec->prec loq LOQ spec->loq range Range lin->range prec->acc lod LOD loq->lod

Caption: Inter-relationship of HPLC method validation parameters.

Key Validation Parameters & Experimental Design
ParameterPurposeExperimental ApproachAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]Forced Degradation Study: Subject the sample to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, UV/Vis light) to induce degradation (aim for 5-20%).[14][15] Analyze the stressed samples to ensure the main peak is resolved from all degradation products (Peak Purity > 990).The analyte peak should be free from co-eluting peaks. Peak purity index should be greater than the threshold.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response over a defined range.Prepare at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Derived from the linearity, accuracy, and precision studies.Typically 80-120% of the test concentration for assay.[13]
Accuracy The closeness of the test results to the true value.Spike/Recovery: Analyze a sample spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): Analyze a minimum of six sample preparations at 100% concentration or nine preparations covering the specified range.[9] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or based on the standard deviation of the response and the slope of the linearity curve.[11]Precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).System suitability parameters must still be met. Peak areas should not significantly change.

Conclusion

The purity determination of this compound is a critical analytical task that demands a robust and reliable HPLC method. While a simple C18 column with an unbuffered mobile phase can serve for initial screening, a fully validated, stability-indicating method utilizing a buffered mobile phase and a diode-array detector is essential for ensuring the quality and consistency required in pharmaceutical development. The protocol and validation framework detailed in this guide provide a comprehensive roadmap for establishing a method that is not only scientifically sound but also compliant with stringent regulatory expectations. By understanding the causality behind each experimental choice, scientists can confidently develop and implement HPLC methods that guarantee the integrity of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its fused heterocyclic system offers a versatile template for designing potent and selective therapeutic agents. A key determinant of the biological activity of these compounds is the substitution pattern around the core, leading to various isomers with distinct pharmacological profiles.[1][2] This guide provides a comparative analysis of the biological activities of different pyrazolo[1,5-a]pyrimidine isomers, with a focus on their applications as kinase inhibitors in cancer therapy and as anti-inflammatory agents.

The Significance of Isomerism in Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core has several positions where substituents can be introduced, primarily at the 2-, 3-, 5-, and 7-positions. The specific placement of these substituents dramatically influences the molecule's interaction with biological targets.[2] This structure-activity relationship (SAR) is crucial for optimizing drug candidates, as even minor positional changes can switch a compound from an inactive to a highly potent agent or alter its selectivity profile.[1][2]

Comparative Analysis of Biological Activities

Kinase Inhibition in Cancer Therapy

Pyrazolo[1,5-a]pyrimidines are particularly prominent as protein kinase inhibitors, a critical class of drugs in targeted cancer therapy.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[1]

The Trk family of receptor tyrosine kinases are important targets in cancers with NTRK gene fusions. Notably, two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus.[3][4]

  • SAR Insights: The development of Trk inhibitors has provided significant insights into the SAR of the pyrazolo[1,5-a]pyrimidine scaffold. For instance, substitutions at the C7 position with a substituted pyrazole ring are often crucial for potent Trk inhibition.

Pim-1 is a serine/threonine kinase that has emerged as an attractive target in oncology due to its role in abnormal cell growth.[5][6]

  • Isomer Comparison: Studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors have demonstrated that the substitution pattern is key to achieving high potency and selectivity.[6] For example, the introduction of an amino group at the C5 position and an aryl group at the C3 position can lead to potent Pim-1 inhibitors with nanomolar activity.[6] A comparative study highlighted that while the pyrazolo[1,5-a]pyrimidine core is selective for Pim-1, modifications can introduce dual inhibitory activity against other kinases like Flt-3.[6]

Compound/Isomer Target Kinase IC50 (nM) Key Structural Features Reference
Compound 9a Pim-1<105-amino, 3-aryl substitution[6]
Compound 11a Pim-1<105-amino, 3-aryl substitution[6]
SGI-1776 Pim-17First-generation inhibitor[6]
Compound 23 TRKA0.1Macrocycle-based analog[3]
Compound 24 TRKA0.2Macrocycle-based analog[3]

CDK9 is a transcription-regulating kinase and a target of interest for cancer drug development.[7]

  • Lead Optimization: Research starting from a multi-kinase inhibitor, PIK-75, led to the development of a series of pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors. The lead compound from this series showed greater selectivity for CDK9 over other kinases like PI3Kα.[7]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a priority. Pyrazolo[1,5-a]pyrimidines have shown promise in this area.[8]

  • SAR Insights: A study on a series of pyrazolo[1,5-a]pyrimidin-7-ones revealed that structural modifications at the C2 position significantly impact their anti-inflammatory properties.[8] The nature of the substituent at this position appears to influence the compound's ability to inhibit leukotriene and/or prostaglandin biosynthesis with varying selectivity.[8]

Compound Key Structural Feature In vivo Activity (Carrageenan-induced rat paw edema) In vitro Activity (Superoxide production) Reference
FPP028 2-phenylModerateWeak[8]
Compound 7c 2-(2-thienyl)PotentPotent[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: Pim-1)

This protocol outlines a typical method for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine isomers against a target kinase.

Principle: The assay measures the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. This is often detected using a fluorescent or luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds (isomers) in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the substrate peptide, and ATP.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Addition: Initiate the reaction by adding the Pim-1 kinase to each well (except the negative control).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that specifically binds to the phosphorylated substrate, generating a signal.

  • Data Analysis: Measure the signal intensity and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine isomers for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., Pim-1, CDK9) Receptor->Kinase_Cascade Proliferation Cell Proliferation Survival Cell Survival Kinase_Cascade->Proliferation Kinase_Cascade->Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Isomer Inhibitor->Kinase_Cascade

Caption: Inhibition of a kinase cascade by a pyrazolo[1,5-a]pyrimidine isomer.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds 1. Prepare Serial Dilutions of Isomers Add_Inhibitor 3. Add Isomers to Plate Prep_Compounds->Add_Inhibitor Prep_Reagents 2. Prepare Reaction Mix (Buffer, Substrate, ATP) Prep_Reagents->Add_Inhibitor Add_Kinase 4. Initiate with Kinase Add_Inhibitor->Add_Kinase Incubate 5. Incubate at 30°C Add_Kinase->Incubate Detect_Signal 6. Add Detection Reagent Incubate->Detect_Signal Read_Plate 7. Measure Signal Detect_Signal->Read_Plate Calculate_IC50 8. Determine IC50 Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a highly versatile and valuable framework in modern drug discovery. The biological activity of its derivatives is exquisitely sensitive to the isomeric substitution pattern. A thorough understanding of the structure-activity relationships is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. Future research will likely focus on further exploring the chemical space around this scaffold to identify novel inhibitors for a broader range of biological targets.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: The Pyrazolo[1,5-a]pyrimidine Core and Its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine building block and its resulting scaffold against other prominent kinase inhibitor scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the chemical synthesis, mechanism of action, target diversity, and clinical significance of these crucial molecular frameworks. We will explore the causality behind experimental designs and present validated protocols for assessing inhibitor performance.

Introduction: The Central Role of Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and at the heart of these inhibitors lies the "scaffold"—a core chemical structure responsible for anchoring the molecule within the kinase's ATP-binding pocket.[3] A "privileged scaffold" is one that demonstrates versatility, allowing for the development of inhibitors against multiple targets through strategic chemical modification.[4][5]

The pyrazolo[1,5-a]pyrimidine nucleus is one such privileged scaffold.[1][5] Its remarkable success is exemplified by multiple FDA-approved drugs.[6][7] This guide begins by examining a key synthetic precursor, this compound, and expands to a comparative analysis of the broader pyrazolo[1,5-a]pyrimidine class against other foundational scaffolds in kinase drug discovery.

Section 1: The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine framework has garnered significant attention for its ability to be elaborated into potent and selective inhibitors for a wide array of kinases.[1][2] Its fused bicyclic structure provides a rigid and chemically versatile foundation for interacting with the hinge region of the kinase ATP-binding site.[8][9]

The Foundational Building Block: this compound

The journey to complex, clinically-relevant inhibitors often begins with a versatile chemical intermediate. This compound serves this exact role, acting as a key precursor in the synthesis of numerous kinase inhibitors.[9][10][11] Its synthesis is typically achieved through a multi-step process starting from 5-amino-3-methylpyrazole.[10]

The strategic value of this intermediate lies in its two chlorine atoms at the C5 and C7 positions. These halogens serve as reactive handles for introducing diverse functional groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[9][10] Notably, the chlorine at the C7 position exhibits greater reactivity, allowing for sequential and controlled functionalization of the scaffold.[10] This chemical tractability is fundamental to the construction of large compound libraries for structure-activity relationship (SAR) studies.[2][9]

cluster_0 Synthesis of a Key Intermediate A 5-Amino-3-methylpyrazole + Diethyl Malonate B 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->B Cyclocondensation (e.g., EtONa) C This compound B->C Chlorination (POCl₃) D Functionalized Kinase Inhibitors C->D Sequential Functionalization (e.g., Buchwald-Hartwig, Suzuki Coupling)

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine inhibitors.

Mechanism of Action and Broad Target Space

Pyrazolo[1,5-a]pyrimidine-based inhibitors typically function as Type I, ATP-competitive inhibitors.[2][5] They occupy the ATP-binding pocket, with the heterocyclic nitrogen atoms of the core scaffold forming critical hydrogen bonds with the "hinge region" of the kinase domain.[8][9] This interaction mimics the binding of the adenine ring of ATP, effectively blocking substrate phosphorylation and downstream signaling.

The true power of this scaffold is its proven adaptability. Modifications to the groups attached at the C5 and C7 positions (and others) allow for the fine-tuning of potency and selectivity against a diverse range of kinases.[2][6] This has led to the development of inhibitors for targets including:

  • Tropomyosin Receptor Kinases (Trk) [6][7]

  • Cyclin-Dependent Kinases (CDK1, CDK2, CDK9) [12][13][14]

  • Casein Kinase 2 (CK2) [9]

  • Epidermal Growth Factor Receptor (EGFR) [2][12]

  • B-Raf and MEK Kinases [2][12]

  • Phosphoinositide 3-kinases (PI3K) [10]

cluster_0 Kinase ATP-Binding Site Kinase Kinase Domain Substrate Protein Substrate Kinase->Substrate Phosphorylates Hinge Hinge Region Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ATP ATP ATP->Kinase Binds ADP ADP ATP->ADP Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds & Blocks Scaffold Pyrazolo[3,4-d]pyrimidine Scaffold Phenylaminopyrimidine Scaffold Quinoline / Quinazoline Scaffold Aminopyridine

References

A Comparative Guide to Structural Analogs of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine: Synthesis, Kinase Inhibitory Profile, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of structural analogs of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a privileged scaffold in medicinal chemistry. We will delve into the synthesis, comparative biological activity, and structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. Our focus will be on the strategic modifications of this core structure and their impact on kinase inhibition, a critical aspect of targeted cancer therapy.[1][2]

The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of protein kinase inhibitors due to its structural versatility and ability to effectively interact with the ATP-binding pocket of various kinases.[1][2] Dysregulation of protein kinases is a well-established driver of oncogenesis, making them prime targets for therapeutic intervention.[1] This guide will explore how systematic structural modifications of the 5,7-dichloro-2-methyl derivative influence its biological activity, providing a framework for the rational design of more potent and selective kinase inhibitors.

The Core Scaffold: Synthesis and Chemical Properties

The parent compound, this compound, serves as a crucial intermediate for the synthesis of a diverse library of analogs.[3] Its synthesis is typically achieved through a cyclocondensation reaction followed by chlorination. The chlorine atoms at positions 5 and 7 are highly susceptible to nucleophilic substitution, providing convenient handles for introducing a wide range of functional groups and building structural diversity.[4]

General Synthetic Workflow

The construction of the pyrazolo[1,5-a]pyrimidine scaffold generally involves the reaction of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.[2] This is followed by a chlorination step to yield the dichloro intermediate.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product A 3-Amino-5-methylpyrazole C Cyclocondensation A->C B Malonic Acid Derivative (e.g., Diethyl malonate) B->C E 5,7-Dihydroxy-2-methyl- pyrazolo[1,5-a]pyrimidine C->E Formation of dihydroxy intermediate D Chlorination (e.g., POCl3) F 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine D->F Formation of dichloro intermediate E->D

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a common two-step synthesis of the title compound.

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

  • To a solution of 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent such as ethanol, add a solution of diethyl malonate (1.1 equivalents) and a base like sodium ethoxide.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.

Step 2: Synthesis of this compound

  • Suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (excess).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline.

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Analogs and Comparative Biological Activity

The versatility of the this compound scaffold allows for systematic modifications at the 2, 5, and 7-positions to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against various protein kinases.

Modifications at the C5 and C7 Positions

The chloro groups at C5 and C7 are the most common sites for modification via nucleophilic aromatic substitution. This allows for the introduction of a wide array of substituents, including amines, ethers, and aryl groups, significantly impacting the compound's biological profile.

Table 1: Comparative Inhibitory Activity of C5 and C7-Substituted Analogs

Compound IDR⁵ SubstituentR⁷ SubstituentTarget KinaseIC₅₀ (nM)Cell Line (Cytotoxicity)IC₅₀ (µM)Reference
Parent ClCl-----
Analog 1 Cl4-AminocyclohexanolPim-1294--[5]
Analog 2 3-Aryl4-AminocyclohexanolPim-127MOLM-14-[5]
Analog 3 Cl4-BromophenylCDK2-HCT-1160.45[6]
Analog 4 Cl2,4-DichlorophenylCDK2-HCT-116-[6]
Analog 5 -4-Bromophenyl--HCT-1160.45[6]
Analog 6 -1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-ylCDK218HCT-1160.09[6]
Analog 7 AnilinoPhenylCDK2230RFX 393-[7]
Analog 8 Anilino4-ChlorophenylCDK290RFX 393-[7]
Analog 9 2,5-Difluorophenyl-substituted pyrrolidinePicolinamide at C3TrkA1.7--[8]

Note: The table presents a selection of data from various sources to illustrate the impact of substitutions. Direct comparison should be made with caution due to variations in assay conditions.

The data clearly indicates that substitutions at the C5 and C7 positions have a profound effect on kinase inhibitory activity. For instance, the introduction of a 4-aminocyclohexanol group at the C7 position significantly enhances Pim-1 inhibitory potency.[5] Furthermore, the nature of the aryl group at C7 can be fine-tuned to achieve high potency against CDK2.[6]

Structure-Activity Relationship (SAR) Insights
  • C7 Position: This position is often crucial for establishing key interactions within the ATP-binding pocket. Bulky and hydrogen-bond-donating/accepting groups are generally well-tolerated and can enhance potency.

  • C5 Position: Modifications at this position can influence selectivity and pharmacokinetic properties. The introduction of various aryl or heteroaryl groups can lead to potent inhibitors of kinases like B-Raf.[9]

  • C2-Methyl Group: While less frequently modified in the cited literature, alterations at this position can also impact activity and selectivity.

SAR cluster_scaffold Pyrazolo[1,5-a]pyrimidine Core cluster_modifications Key Modification Sites cluster_impact Impact on Biological Activity Scaffold R2 R² (Methyl) Potency Potency R2->Potency Selectivity Selectivity R2->Selectivity R5 R⁵ (Chloro) R5->Potency R5->Selectivity PK Pharmacokinetics R5->PK R7 R⁷ (Chloro) R7->Potency R7->Selectivity R7->PK

Caption: Key modification sites and their impact on biological properties.

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives typically act as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases.[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. For example, inhibitors of kinases like B-Raf, MEK, and EGFR disrupt the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.[1]

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a B-Raf inhibitor.

Experimental Protocols for Biological Evaluation

To assess the efficacy of newly synthesized analogs, standardized in vitro assays are employed.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ value of a compound against a specific kinase.

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time. f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

  • Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of compounds.

  • Cell Culture: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. Strategic modifications at the C5 and C7 positions have yielded compounds with significant activity against a range of cancer-relevant kinases. Future research in this area should focus on:

  • Exploring Novel Substitutions: Investigating a wider range of chemical moieties at all positions of the pyrazolo[1,5-a]pyrimidine core to identify novel SAR.

  • Improving Selectivity: Designing analogs with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.

  • In Vivo Evaluation: Advancing the most promising in vitro candidates to in vivo models to assess their efficacy and pharmacokinetic properties.

  • Tackling Drug Resistance: Developing next-generation inhibitors that can overcome acquired resistance to existing targeted therapies.

By leveraging the insights from comparative studies like this, the scientific community can continue to advance the design and development of innovative pyrazolo[1,5-a]pyrimidine-based therapeutics for the treatment of cancer and other diseases.

References

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its versatile structure has been adeptly exploited to generate potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[1] This guide provides a comprehensive comparison of the efficacy of several prominent classes of pyrazolo[1,5-a]pyrimidine-based inhibitors, supported by experimental data and detailed protocols for their evaluation. Our focus is on providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance their own research endeavors.

The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Core

The significance of the pyrazolo[1,5-a]pyrimidine nucleus in drug discovery stems from its ability to act as a bioisostere of purines, enabling it to effectively compete with ATP for the binding pocket of numerous kinases.[2] This foundational characteristic has led to the development of several FDA-approved drugs and numerous clinical candidates.[3] The scaffold's amenability to diverse chemical modifications allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, addressing challenges such as drug resistance and off-target effects.[1]

Comparative Efficacy Analysis: A Focus on Key Kinase Targets

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is best illustrated by its successful application in targeting a range of kinases implicated in oncology. Here, we compare the efficacy of inhibitors against Tropomyosin Receptor Kinases (TRK), Cyclin-Dependent Kinases (CDK), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.

Tropomyosin Receptor Kinase (TRK) Inhibitors

The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical for neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of solid tumors. Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated remarkable success in this area, with Larotrectinib and Entrectinib being notable FDA-approved examples.

The following table summarizes the in vitro efficacy of several pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, highlighting their potent and often nanomolar-range activity.

Compound/Drug NameTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Reference Compound
Larotrectinib1.22.12.1N/A
Compound 321.93.12.3Larotrectinib[4]
Compound 333.25.53.3Larotrectinib[4]
Compound 341.84.12.3Larotrectinib[4]
Compound 352.53.12.6Larotrectinib[4]
Compound 361.42.41.9Larotrectinib[4]
Compound 81.7--N/A[3]
Compound 91.7--N/A[3]
Compound 100.2--N/A
Compound 110.4--N/A
Compound 6s0.23 µM--Larotrectinib (0.07 µM)[5]
Compound 6t0.45 µM--Larotrectinib (0.07 µM)[5]

Note: IC₅₀ values are presented as nanomolar (nM) or micromolar (µM) as reported in the source literature. A direct comparison between studies should be made with caution due to potential variations in assay conditions.

The data clearly indicates that novel pyrazolo[1,5-a]pyrimidine derivatives can achieve potency comparable to, and in some cases exceeding, that of the approved drug Larotrectinib. Structure-activity relationship (SAR) studies have revealed that modifications at the 3 and 5-positions of the pyrazolo[1,5-a]pyrimidine ring are crucial for potent TRK inhibition.[3]

The binding of neurotrophins to TRK receptors triggers their dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal for cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine inhibitors act by blocking the ATP-binding site within the kinase domain, thereby preventing this initial phosphorylation event and shutting down these oncogenic signals.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK TRK Receptor RAS_RAF RAS-RAF-MAPK Pathway TRK->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRK Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: TRK Signaling Pathway and Point of Inhibition.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell cycle. Aberrant CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been effectively utilized to develop potent inhibitors of various CDKs.

The following table presents a comparison of the in vitro efficacy of several pyrazolo[1,5-a]pyrimidine-based CDK inhibitors.

Compound NameCDK2 IC₅₀ (nM)Other CDKs IC₅₀ (nM)Reference Compound
Roscovitine140-N/A[6]
BS-194 (4k)3CDK1 (30), CDK9 (90)N/A[7][8]
Compound 13g450-Roscovitine (70)[6]
Compound 21c90-Roscovitine (70)[6]
Compound 6s450-Ribociclib (70)[5]
Compound 6t90-Ribociclib (70)[5]
Compound 1381-Sorafenib (184)[2]
Compound 1457-Sorafenib (184)[2]
Compound 15119-Sorafenib (184)[2]

Note: IC₅₀ values are presented in nanomolar (nM). Reference compounds and their IC₅₀ values are provided for context as reported in the respective studies.

These findings demonstrate the potential of pyrazolo[1,5-a]pyrimidine derivatives as highly potent CDK inhibitors, with some compounds like BS-194 exhibiting single-digit nanomolar efficacy against CDK2.[7][8] The selectivity profile of these inhibitors can be modulated through chemical modifications, allowing for the targeting of specific CDKs or the development of pan-CDK inhibitors.

CDK2, in association with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication. Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine compounds leads to cell cycle arrest, preventing cancer cells from progressing through the cell cycle and ultimately inducing apoptosis.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE Activates S S Phase (DNA Replication) CDK2_CyclinA CDK2/Cyclin A S->CDK2_CyclinA Activates G2_M G2/M Phase CDK2_CyclinE->S Promotes Transition Arrest Cell Cycle Arrest CDK2_CyclinE->Arrest CDK2_CyclinA->G2_M Promotes Progression CDK2_CyclinA->Arrest Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

Caption: CDK2 in Cell Cycle and Point of Inhibition.

Pim Kinase Inhibitors

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are constitutively active and regulated at the transcriptional level. They play a significant role in cancer cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been identified as a promising scaffold for the development of potent and selective Pim-1 inhibitors.

Compound NamePim-1 IC₅₀ (nM)Flt-3 IC₅₀ (nM)Selectivity (Pim-1 vs Flt-3)
Compound 91624015-fold
Compound 9a13282.2-fold
Compound 11a7152.1-fold
Compound 11b5204-fold

Data extracted from a study on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, demonstrating dual activity against Flt-3 kinase.[9]

The lead compound from this series, 11b, demonstrated high selectivity against a panel of 119 oncogenic kinases, underscoring the potential of the pyrazolo[1,5-a]pyrimidine core for developing highly selective inhibitors.[9]

Key Experimental Protocols for Efficacy Evaluation

The reliable comparison of inhibitor efficacy hinges on robust and standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (TRK & CDK)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Prepare the ATP and substrate (e.g., a generic tyrosine kinase substrate for TRK or Histone H1 for CDK2) solution in Kinase Assay Buffer. The final concentration will depend on the Kₘ of the specific kinase.

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in the appropriate buffer (e.g., 1% DMSO).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the inhibitor solution or vehicle (DMSO) to the appropriate wells.

    • Add the diluted kinase enzyme (e.g., recombinant TrkA or CDK2/Cyclin A) to all wells except the blank control.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (blank wells).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Inhibitor, Kinase, ATP/Substrate) Start->Prep Reaction Set up Kinase Reaction in 96-well plate Prep->Reaction Incubate Incubate at 30°C Reaction->Incubate Terminate Terminate Reaction & Deplete ATP Incubate->Terminate Detect Add Detection Reagent & Measure Luminescence Terminate->Detect Analyze Analyze Data (Calculate IC₅₀) Detect->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of a living cell.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations or with a vehicle control (DMSO).

    • Incubate the cells to allow for compound uptake and target binding.

  • Heat Shock:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. One set of aliquots is left at room temperature as a control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein in the soluble fraction using a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • For each temperature, quantify the band intensity (Western blot) or signal (ELISA) of the target protein.

    • Plot the amount of soluble protein against the temperature to generate a melting curve for both the vehicle-treated and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Start Start Treat Treat Cells with Inhibitor or Vehicle Start->Treat Heat Heat Cell Aliquots at Various Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Quantify Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Quantify Analyze Plot Melting Curves & Assess Thermal Shift Quantify->Analyze End End Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In Vivo Tumor Xenograft Model

Evaluating the efficacy of an inhibitor in a living organism is a critical step in preclinical development.

Step-by-Step Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Subcutaneously implant human cancer cells known to be driven by the target kinase (e.g., a cell line with an NTRK fusion for a TRK inhibitor).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Regimen:

    • Randomize the mice into treatment and control groups.

    • Administer the pyrazolo[1,5-a]pyrimidine inhibitor via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Monitoring:

    • Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., twice a week).

    • Monitor the general health and behavior of the animals.

  • Endpoint and Analysis:

    • The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Tumor samples can be used for pharmacodynamic studies (e.g., Western blotting to assess target inhibition).

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of potent and selective kinase inhibitors. The comparative efficacy data presented herein for TRK, CDK, and Pim inhibitors highlight the remarkable potential of this heterocyclic system. The provided experimental protocols offer a robust framework for the evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.

Future research will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects, enhancing their pharmacokinetic properties for improved clinical utility, and developing next-generation compounds that can overcome acquired resistance mechanisms. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core promises to yield even more effective and safer targeted therapies for cancer and other diseases.

References

A Senior Application Scientist's Guide to In Vitro Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, to an in-depth exploration of in vitro assays for the characterization of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to move beyond mere protocols, offering a strategic framework for selecting and executing assays that will rigorously evaluate the therapeutic potential of this versatile chemical scaffold. The pyrazolo[1,em]pyrimidine core is a privileged structure in medicinal chemistry, renowned for its ability to potently and selectively inhibit a range of protein kinases, making it a focal point in the development of targeted cancer therapies.[1][2][3]

Our journey will be guided by the principles of scientific integrity, ensuring that each experimental choice is justified and every protocol is self-validating. We will delve into the causality behind our assay selections, grounding our discussion in the established biological activities of pyrazolo[1,5-a]pyrimidines as potent anticancer agents.[4][5][6][7][8]

The Central Role of Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated remarkable efficacy as ATP-competitive inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[9][10][11][12] Therefore, a robust in vitro evaluation must begin with a direct assessment of a compound's ability to inhibit its intended kinase target(s).

Biochemical Kinase Inhibition Assays: The First Line of Inquiry

To quantify the direct inhibitory effect of a pyrazolo[1,5-a]pyrimidine derivative on its target kinase, a biochemical assay is indispensable. The Z'-LYTE™ Kinase Assay is a powerful, fluorescence-based platform that offers a non-radioactive and high-throughput compatible method for determining inhibitor potency (IC50 values).[13][14][15]

Experimental Workflow: Z'-LYTE™ Kinase Assay

Z_LYTE_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Plate cluster_detection Data Acquisition & Analysis prep_kinase Kinase Dilution kinase_reaction Kinase Reaction: Compound + Kinase + Peptide/ATP (Incubate 1 hr, RT) prep_kinase->kinase_reaction prep_peptide Peptide/ATP Mixture prep_peptide->kinase_reaction prep_compound Compound Serial Dilution prep_compound->kinase_reaction development Development Reaction: Add Development Reagent (Incubate 1 hr, RT) kinase_reaction->development stop_reaction Stop Reaction: Add Stop Reagent development->stop_reaction read_plate Read Plate (FRET) stop_reaction->read_plate calculate Calculate % Phosphorylation & IC50 read_plate->calculate

Caption: Workflow for the Z'-LYTE™ Kinase Assay.

Table 1: Comparative Kinase Inhibition Profile of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Citation
Compound 21c CDK218Roscovitine140[5]
Compound 6t CDK290Ribociclib70[10][16]
Compound 6s TRKA450Larotrectinib70[10][16]
Compound 12 TrkA<100N/AN/A[9][17]
Compound 54 PI3Kδ20N/AN/A[11]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Cellular Assays: From Target Engagement to Phenotypic Outcomes

While biochemical assays are crucial for confirming direct target inhibition, they do not fully recapitulate the complex cellular environment. Therefore, the next logical step is to assess the effects of our pyrazolo[1,5-a]pyrimidine derivatives in a cellular context.

Assessing Cell Viability and Proliferation: The MTT Assay

A fundamental question for any potential anticancer agent is its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[18] This assay measures the metabolic activity of cells, which in most cases correlates with cell number.[19][20]

Signaling Pathway: Impact of Kinase Inhibition on Cell Proliferation

Cell_Proliferation_Pathway cluster_pathway Simplified Cell Proliferation Pathway cluster_inhibition Inhibition by Pyrazolo[1,5-a]pyrimidines GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., TRKA) GF->RTK binds PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates CDK CDK/Cyclin Complexes (e.g., CDK2) AKT->CDK activates Rb Rb Phosphorylation CDK->Rb phosphorylates Proliferation Cell Proliferation Rb->Proliferation promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->CDK

Caption: Inhibition of key signaling nodes by pyrazolo[1,5-a]pyrimidines.

Table 2: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 21c HCT-116Colon0.09Roscovitine0.07[5]
Compound 13g HCT-116Colon0.45Roscovitine0.07[5]
Compound 12b A549Lung40.54DoxorubicinNot Specified[21]
Compound 12b Caco-2Colon29.77DoxorubicinNot Specified[21]
Compound 14b HepG-2LiverPotentDoxorubicinLess Potent[8]
Compound 14h MCF-7BreastPotentDoxorubicinLess Potent[8]
Induction of Apoptosis: The Caspase-Glo® 3/7 Assay

A desirable characteristic of many anticancer drugs is the ability to induce programmed cell death, or apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[22][23][24][25] An increase in caspase 3/7 activity is a hallmark of apoptosis.[26]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Glo_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_detection Data Acquisition seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells add_reagent Add Caspase-Glo® 3/7 Reagent treat_cells->add_reagent incubate Incubate at RT add_reagent->incubate read_luminescence Read Luminescence incubate->read_luminescence

Caption: A streamlined "add-mix-measure" protocol for the Caspase-Glo® 3/7 Assay.

Detailed Experimental Protocols

For the sake of reproducibility and scientific rigor, detailed protocols for the aforementioned assays are provided below.

Z'-LYTE™ Kinase Assay Protocol (General)
  • Prepare Reagents :

    • Prepare a 4X stock of the test compound in 1X Kinase Buffer.

    • Prepare a 2X Peptide/ATP mixture by diluting the Z'!-LYTE™ Peptide and ATP in 1X Kinase Buffer.[13] The optimal ATP concentration should be empirically determined but is often near the Km for the specific kinase.[27]

    • Prepare a 4X kinase solution in 1X Kinase Buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the 4X compound solution.

    • Add 5 µL of the 2X Peptide/ATP mixture.

    • Initiate the reaction by adding 2.5 µL of the 4X kinase solution.

    • Shake the plate for 30 seconds and incubate at room temperature for 1 hour.[28]

  • Development Reaction :

    • Add 5 µL of the Development Reagent Solution to each well.[28]

    • Shake the plate for 30 seconds and incubate at room temperature for 1 hour.

  • Stop and Read :

    • Add 5 µL of Stop Reagent to each well.

    • Read the plate on a fluorescence plate reader, measuring the emission at 445 nm and 520 nm with an excitation of 400 nm.[13]

  • Data Analysis :

    • Calculate the emission ratio and subsequently the percent phosphorylation. Plot the percent phosphorylation against the compound concentration to determine the IC50 value.[15]

MTT Cell Viability Assay Protocol
  • Cell Seeding :

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment :

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired time period (e.g., 48 or 72 hours).[20]

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Formazan Solubilization :

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

    • Mix thoroughly by gentle shaking.

  • Absorbance Measurement :

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC50 value.[19]

Caspase-Glo® 3/7 Assay Protocol
  • Cell Seeding and Treatment :

    • Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of culture medium.

    • After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24 hours).

  • Reagent Preparation :

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[24]

  • Assay Procedure :

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[22][23]

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.[22][23]

  • Luminescence Measurement :

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis :

    • Plot the luminescence signal against the compound concentration to determine the EC50 for apoptosis induction.

Conclusion and Future Directions

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. By systematically evaluating their biochemical potency, cellular efficacy, and mechanism of action, researchers can confidently identify promising lead candidates for further preclinical development. Future studies should aim to elucidate the selectivity profile of these compounds across a broader panel of kinases and explore their effects on downstream signaling pathways in more detail. The ultimate goal is to leverage the unique chemical properties of the pyrazolo[1,5-a]pyrimidine scaffold to develop next-generation targeted therapies that are both highly effective and well-tolerated.

References

A Comparative Guide to the Characterization of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine and a Key Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors, crucial in the fields of oncology and immunology.[1] Molecules built around this heterocyclic system have demonstrated significant therapeutic potential, with several derivatives advancing into clinical trials and approved drugs.[2][3][4] This guide provides a detailed look at the characterization of a key building block, 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine , and offers a direct comparison with its synthetically derived analogue, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine .

The strategic placement of chloro-substituents at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core renders it an exceptionally versatile intermediate. These positions are primed for nucleophilic substitution, allowing for the introduction of a diverse array of functional groups to modulate biological activity, selectivity, and pharmacokinetic properties. Understanding the precise physicochemical and spectroscopic characteristics of this foundational molecule is paramount for any research program aimed at leveraging its synthetic potential.

Physicochemical and Spectroscopic Properties

A thorough characterization of any novel compound is the bedrock of its utility in a research and development setting. Below is a comparative summary of the known properties of this compound and its morpholine-substituted derivative.

Table 1: Physicochemical Properties

PropertyThis compound4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine
Molecular Formula C₇H₅Cl₂N₃C₁₁H₁₂ClN₄O
Molecular Weight 202.04 g/mol [5]253.70 g/mol
CAS Number 754211-02-4[6][7]Not available in search results
Appearance Off-white solidData not available in search results
Melting Point Data not available in search resultsData not available in search results
Purity Typically >95-99%[5][6][7]Dependent on purification

Table 2: Spectroscopic Data

TechniqueThis compound4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine
¹H NMR Predicted shifts based on related structures.Specific data would be found in the supplementary information of the synthesis publication.
¹³C NMR Predicted shifts based on related structures.Specific data would be found in the supplementary information of the synthesis publication.
Mass Spec (ESI) Predicted m/z for [M+H]⁺: 201.99333Specific data would be found in the supplementary information of the synthesis publication.
IR Spectroscopy Characteristic peaks for aromatic C-H, C=C, and C-Cl bonds are expected.In addition to the core scaffold peaks, C-O-C and C-N stretching from the morpholine ring would be present.

The Synthetic Pathway: From Dichoro- to Morpholino-

The conversion of the dichloro- intermediate to a more functionalized molecule is a common and critical step in the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors. The following workflow illustrates this transformation, which underpins the comparative analysis of these two compounds.

Synthesis_Workflow Start 5-Amino-3-methylpyrazole Step1 React with Diethyl Malonate (EtONa, reflux) Start->Step1 Intermediate1 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol Step1->Intermediate1 Step2 Chlorination (POCl₃, reflux) Intermediate1->Step2 Target This compound Step2->Target Step3 Nucleophilic Substitution (Morpholine, K₂CO₃, Acetone, RT) Target->Step3 Comparator 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine Step3->Comparator Characterization_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-TOF) Sample->MS IR FT-IR Spectroscopy Sample->IR MP Melting Point Analysis Sample->MP Purity HPLC/UPLC Analysis Sample->Purity Data Compiled Characterization Data NMR->Data MS->Data IR->Data MP->Data Purity->Data

References

A Comparative Guide to the Spectroscopic Characterization of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Significance of a Dichloro Intermediate

The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and steric arrangement make it a cornerstone for developing a wide array of biologically active agents, including kinase inhibitors for oncology, antiviral compounds, and anti-inflammatory drugs.[1][2] Furthermore, derivatives of this scaffold are being explored as advanced fluorophores for optical applications.[3]

Within this important class of molecules, 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine serves as a crucial and versatile intermediate.[1][4] The two chlorine atoms at the 5 and 7 positions of the pyrimidine ring are excellent leaving groups, enabling chemists to perform selective nucleophilic substitution reactions. The reactivity of the chlorine at the C7 position is particularly high, allowing for sequential and controlled diversification of the core structure.[1] This makes the molecule a gateway to novel libraries of compounds for drug discovery and development.

An unambiguous and thorough spectroscopic characterization of this intermediate is therefore paramount to ensure the identity and purity of subsequent, more complex molecules. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, contextualized through a comparison with its parent scaffold and a non-halogenated analogue. We will delve into the "why" behind experimental choices and provide robust, self-validating protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Fingerprints

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key features of this compound are a fused bicyclic aromatic system, a methyl group on the pyrazole ring, and two chlorine substituents on the pyrimidine ring.

Caption: Structure of this compound with atom numbering.

Based on this structure, we can predict the key features for each spectroscopic technique:

  • ¹H NMR: We expect three distinct signals: a singlet for the methyl group (C2-CH₃), and two singlets for the aromatic protons at the C3 and C6 positions. Due to the electron-withdrawing nature of the adjacent chlorine atoms and nitrogen atoms, the C6-H proton is expected to be significantly downfield.

  • ¹³C NMR: Seven carbon signals are anticipated. The methyl carbon will be the most upfield signal. The carbons attached to the chlorine atoms (C5 and C7) will be deshielded. The remaining aromatic carbons will appear in the typical aromatic region.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1, a definitive signature for dichlorination.[5]

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by aromatic C-H and C=C/C=N stretching vibrations. A key feature to look for would be the C-Cl stretching bands, typically found in the 1000-600 cm⁻¹ region.[6]

  • UV-Visible Spectroscopy: As a conjugated aromatic system, the molecule is expected to absorb UV light. The specific wavelength of maximum absorbance (λ_max) will be influenced by the electronic effects of the chloro and methyl substituents.[3][7]

Experimental Data Acquisition: A Self-Validating Workflow

To ensure the generation of high-quality, reproducible data, a systematic workflow is essential. Each step is designed not just to acquire data, but to provide internal cross-checks for validation.

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Comparison Sample Intermediate Sample (Purity >95% by TLC/LC) MS High-Resolution MS (ESI-TOF) - Confirm Molecular Formula - Verify Isotopic Pattern (Cl2) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Confirm Connectivity - Assign Protons/Carbons Sample->NMR IR FT-IR Spectroscopy - Identify Functional Groups (C-Cl) - Fingerprint Confirmation Sample->IR UV UV-Vis Spectroscopy - Determine λmax - Confirm Chromophore Sample->UV Compare Compare with Literature & Analogue Data MS->Compare NMR->Compare IR->Compare UV->Compare Final Final Structure Confirmation & Purity Assessment Compare->Final

Caption: A self-validating workflow for spectroscopic characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[8] Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (typically >1024) should be acquired to achieve a good signal-to-noise ratio.[9]

    • (Optional but Recommended) Perform 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign all proton and carbon signals.

Protocol 2: Mass Spectrometry (MS)
  • Rationale: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which minimizes fragmentation and preserves the molecular ion.[10]

  • Methodology:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

    • Analyze the resulting spectrum for the [M+H]⁺ ion and its isotopic distribution. Compare the measured m/z with the theoretical value calculated for C₇H₆Cl₂N₃⁺.

Protocol 3: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
  • Rationale: These techniques provide complementary information about functional groups and the electronic system. Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid samples. For UV-Vis, a polar solvent like ethanol is often used to solvate the molecule without interfering with its electronic transitions.[6][11]

  • Methodology (IR):

    • Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

    • Apply pressure to ensure good contact.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Methodology (UV-Vis):

    • Prepare a stock solution of the compound in spectroscopic grade ethanol of a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution.

    • Record the absorbance spectrum from 200 to 700 nm using a dual-beam spectrophotometer with pure ethanol in the reference cuvette.[12]

Spectroscopic Data for this compound

While detailed experimental spectra for this specific intermediate are not widely published, its fundamental properties and predicted mass spectrometric data are well-established.

PropertyDataSource
Molecular Formula C₇H₅Cl₂N₃[4][13]
Molecular Weight 202.04 g/mol [4]
Monoisotopic Mass 200.98605 Da[13]
Predicted [M+H]⁺ (m/z) 201.99333[13]
Predicted [M+Na]⁺ (m/z) 223.97527[13]

Comparative Spectroscopic Analysis

To understand the spectroscopic signatures of this compound, it is instructive to compare its expected data with that of related, well-characterized compounds.

G cluster_target Target Compound cluster_comparators Comparator Compounds Target This compound (Predicted Data) Parent Pyrazolo[1,5-a]pyrimidine (Parent Scaffold) Parent->Target Effect of -CH₃ and -Cl groups Dimethyl Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Non-halogenated Analogue) Dimethyl->Target Effect of -Cl vs -CH₃

Caption: Logical relationship for comparative spectroscopic analysis.

Comparator 1: Pyrazolo[1,5-a]pyrimidine (The Parent Scaffold)

The unsubstituted parent compound provides the baseline chemical shifts for the core ring system. A study of its NMR spectra provides crucial reference points.[14]

ProtonChemical Shift (δ, ppm)Multiplicity
H-28.13d
H-36.64d
H-58.92dd
H-66.94dd
H-78.56dd
Note: Data from general studies on the pyrazolo[1,5-a]pyrimidine system.[14][15]

Analysis: Compared to this parent structure, the methyl group at C2 in our target compound will replace H-2, and the two chlorine atoms at C5 and C7 will replace H-5 and H-7. The powerful electron-withdrawing, deshielding effect of the chlorine atoms is expected to shift the signal for the remaining C6 proton significantly downfield from its 6.94 ppm position in the parent compound.

Comparator 2: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This compound is an excellent comparator as it has substituents at the same 5 and 7 positions, but with electron-donating methyl groups instead of electron-withdrawing chloro groups.[16]

AssignmentChemical Shift (δ, ppm)
¹H NMR
H-28.50 (s)
H-67.08 (s)
7-CH₃2.69 (s)
5-CH₃2.56 (s)
¹³C NMR
C2143.1
C398.4
C3a149.3
C5158.7
C6110.1
C7148.5
5-CH₃17.5
7-CH₃25.1
Note: Data extracted from literature for the dimethyl analogue; ester group signals omitted for clarity.[16]

Analysis:

  • ¹H NMR: The H-6 proton in the dimethyl analogue appears at 7.08 ppm. In our target compound, replacing the electron-donating methyl groups with highly electronegative chlorine atoms will cause a significant downfield shift of the H-6 signal, likely well above 7.5 ppm.

  • ¹³C NMR: The carbons directly attached to the methyl groups (C5 and C7) in the comparator resonate at 158.7 and 148.5 ppm. While chlorine is also deshielding, the effect on carbon chemical shifts (the "heavy atom effect") can be complex. However, we can confidently predict that the C5 and C7 signals in the dichloro compound will be in a significantly different region than the C-H carbons of the pyrimidine ring, allowing for clear identification. The methyl carbons at 17.5 and 25.1 ppm provide a reference for our target's C2-methyl group, which should appear in a similar upfield region.

Conclusion

This compound is a cornerstone intermediate for chemical synthesis. Its identity and purity are best confirmed through a multi-faceted spectroscopic approach. The key identifiers are:

  • Mass Spectrometry: A definitive isotopic pattern corresponding to two chlorine atoms.

  • ¹H NMR: Three singlet signals, with the C6-H proton expected at a significantly downfield chemical shift due to the influence of the adjacent chloro and nitro groups.

  • ¹³C NMR: Seven distinct carbon signals, including one upfield methyl carbon and two halogenated carbons.

By employing the robust protocols outlined in this guide and leveraging comparative data from related structures, researchers can confidently characterize this vital building block, ensuring the integrity and success of their synthetic campaigns in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The synthesis of derivatives such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a critical starting point for the development of novel pharmaceuticals. This guide provides an in-depth comparison of synthetic methodologies, complete with experimental protocols and validation insights, to empower your research and development endeavors.

I. The Benchmark Synthesis: A Two-Step Approach to this compound

The most established and widely documented method for the synthesis of this compound is a robust two-step process. This approach is favored for its reliability and scalability, providing a solid foundation for further derivatization.

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

The initial step involves the cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a strong base, typically sodium ethoxide. This reaction constructs the pyrazolo[1,5-a]pyrimidine core, yielding the dihydroxy intermediate.

Causality of Experimental Choices:

  • Sodium Ethoxide: This strong base is crucial for deprotonating the active methylene group of diethyl malonate, facilitating its nucleophilic attack on the aminopyrazole.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the cyclization reaction, driving it to completion.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To this solution, add 5-amino-3-methylpyrazole and diethyl malonate.

  • Reflux the reaction mixture for 24 hours.[4][5]

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Expected Yield: 89%[4][5]

Step 2: Chlorination to this compound

The diol intermediate is then subjected to a chlorination reaction using phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms. This step is critical as it activates the 5 and 7 positions for subsequent nucleophilic substitution reactions.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ serves as both the chlorinating agent and, in many procedures, the solvent.[6] Its aggressive nature is required to convert the relatively unreactive hydroxyl groups into good leaving groups and then displace them with chloride ions.

  • Reflux Conditions: The high temperature ensures the reaction proceeds at a reasonable rate.

Experimental Protocol:

  • To a flask containing 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, carefully add phosphorus oxychloride.

  • Reflux the mixture for 24 hours.[4][5]

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, evaporate the solvent, and purify the crude product to obtain this compound.

Expected Yield: 61%[4][5]

II. Comparative Analysis of Synthetic Methodologies

While the two-step method is reliable, several alternative strategies for constructing the pyrazolo[1,5-a]pyrimidine core offer potential advantages in terms of efficiency, atom economy, and environmental impact.

MethodologyDescriptionAdvantagesDisadvantages
Two-Step Synthesis Sequential cyclocondensation and chlorination.Well-established, reliable, good yields for the initial step.Multi-step process, use of hazardous POCl₃, long reaction times.
One-Pot Synthesis Combination of multiple reaction steps in a single flask without isolation of intermediates.Reduced work-up, less solvent waste, improved time efficiency.Optimization can be challenging, potential for side reactions.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.Significantly reduced reaction times, often higher yields, improved energy efficiency.Requires specialized equipment, scalability can be a concern.
Three-Component Reactions Condensation of an aminopyrazole, an aldehyde, and an active methylene compound.High atom economy, rapid generation of molecular diversity.May not be suitable for all substitution patterns, regioselectivity can be an issue.

III. Validating the Synthesis: A Self-Validating System

The trustworthiness of any synthetic protocol hinges on the rigorous validation of the final product. For this compound, a combination of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. Key expected signals in the ¹H NMR spectrum would include a singlet for the methyl group, and distinct signals for the protons on the pyrimidine and pyrazole rings. The absence of signals corresponding to the hydroxyl protons of the starting diol is a key indicator of a successful chlorination.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

  • X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction can be employed, providing precise information on bond lengths, bond angles, and stereochemistry.

IV. Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 5-Amino-3-methylpyrazole C {NaOEt, EtOH | Reflux, 24h} A->C B Diethyl Malonate B->C D 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol C->D E 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol D->E Isolation F {POCl3 | Reflux, 24h} E->F G This compound F->G

Caption: Workflow for the two-step synthesis of this compound.

V. Alternative Synthetic Pathways: A Conceptual Overview

Alternative_Syntheses cluster_methods Synthetic Methodologies A Starting Materials (e.g., Aminopyrazole, β-dicarbonyl) C Two-Step Synthesis A->C D One-Pot Synthesis A->D E Microwave-Assisted A->E F Multi-Component Reaction A->F B Pyrazolo[1,5-a]pyrimidine Core C->B D->B E->B F->B

Caption: Conceptual overview of alternative synthetic routes to the pyrazolo[1,5-a]pyrimidine core.

VI. Conclusion

The synthesis of this compound via the two-step method provides a reliable and well-characterized route to this important building block. However, for laboratories seeking to optimize efficiency and reduce environmental impact, exploring one-pot or microwave-assisted methodologies for the construction of the pyrazolo[1,5-a]pyrimidine scaffold is a worthwhile endeavor. The choice of synthetic route will ultimately depend on the specific research goals, available equipment, and desired scale of production. Rigorous analytical validation remains paramount to ensure the integrity of the synthesized compounds and the reliability of subsequent biological data.

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have made it a cornerstone in the development of targeted therapeutics, particularly as potent protein kinase inhibitors in oncology.[1][2][3][4] Several marketed drugs, such as the hypnotic Zaleplon and the anticancer agent Dinaciclib, feature this core structure, highlighting its clinical significance.[5] For researchers and drug development professionals, selecting the optimal synthetic route to access novel pyrazolo[1,5-a]pyrimidine analogues is a critical decision that impacts library diversity, scalability, and overall project timelines.

This guide provides a comparative analysis of the most prominent synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core. We will delve into the mechanistic underpinnings of each route, compare their efficiencies with supporting experimental data, and provide detailed protocols for key methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of pyrazolo[1,5-a]pyrimidines predominantly relies on the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic partner. The choice of this partner and the reaction conditions dictate the substitution pattern, yield, and regioselectivity of the final product. We will compare the following key approaches:

  • The Classic Condensation: 5-Aminopyrazoles with β-Dicarbonyl Compounds

  • Multicomponent Reactions: A One-Pot Approach to Complexity

  • Modern Methodologies: Microwave and Ultrasound-Assisted Syntheses

The Classic Condensation: 5-Aminopyrazoles with β-Dicarbonyl Compounds

This is arguably the most traditional and widely employed method for synthesizing pyrazolo[1,5-a]pyrimidines.[1] The reaction involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, such as a 1,3-diketone, β-ketoester, or malondialdehyde, typically under acidic or basic conditions.

Mechanism and Rationale

The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1] The regioselectivity of the reaction with unsymmetrical β-dicarbonyl compounds is a key consideration and can often be controlled by tuning the reaction conditions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 5-Aminopyrazole enamine Enamine Intermediate aminopyrazole->enamine Nucleophilic Attack dicarbonyl β-Dicarbonyl Compound dicarbonyl->enamine cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization product Pyrazolo[1,5-a]pyrimidine cyclized->product Dehydration

Caption: General mechanism of pyrazolo[1,5-a]pyrimidine synthesis via condensation.

Comparative Performance

The classical condensation method is valued for its reliability and the ready availability of starting materials. However, it can sometimes require harsh conditions and long reaction times.

Starting MaterialsConditionsYieldReference
5-Amino-3-methylpyrazole and diethyl malonateSodium ethanolate89%[6]
5-Aminopyrazole and 2-arylmalondialdehydesAcidic conditions40-60%[5]
5-Aminopyrazoles and chalconesDMF, KOH (catalytic)Good to excellent[5]
Substituted 5-aminopyrazoles and 1,3-diketones/keto estersH₂SO₄, AcOH87-95%[7]
Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [6]
  • To a solution of sodium ethanolate, add 5-amino-3-methylpyrazole and diethyl malonate.

  • Reflux the reaction mixture for the appropriate time, monitoring by TLC.

  • After completion, cool the reaction mixture and acidify to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the dihydroxy-heterocycle.

Three-Component Reactions

Three-component reactions offer a streamlined approach to synthesizing highly substituted pyrazolo[1,5-a]pyrimidines in a single step.[1] This method typically involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound like malononitrile or ethyl cyanoacetate.

Mechanism and Rationale

This one-pot reaction is believed to proceed through the initial formation of an imine intermediate from the aldehyde and the aminopyrazole. This is followed by a nucleophilic attack from the activated methylene compound and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core. This approach is highly efficient in building molecular complexity from simple starting materials.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 3-Amino-1H-pyrazole imine Imine Intermediate aminopyrazole->imine aldehyde Aldehyde aldehyde->imine methylene Activated Methylene Compound adduct Nucleophilic Adduct methylene->adduct imine->adduct product Substituted Pyrazolo[1,5-a]pyrimidine adduct->product Cyclization

Caption: General workflow for three-component synthesis of pyrazolo[1,5-a]pyrimidines.

Comparative Performance

The primary advantage of three-component reactions is their atom economy and operational simplicity. They allow for the rapid generation of a library of analogues by varying each of the three components.

Component 1Component 2Component 3ConditionsYieldReference
5-AminopyrazolesAromatic aldehydesSteroidal/nonsteroidal ketonesKOtBu, EtOH, refluxGood[5]
3-Amino-1H-pyrazolesAldehydesMalononitrile/Ethyl cyanoacetateVariesGenerally good[1]
Experimental Protocol: Multi-component Synthesis of Steroid-fused Pyrazolo[1,5-a]pyrimidines [5]
  • To a solution of potassium tert-butoxide in ethanol, add the 5-aminopyrazole, aromatic aldehyde, and the steroidal/nonsteroidal ketone.

  • Reflux the mixture until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Modern Methodologies: Microwave and Ultrasound-Assisted Syntheses

To address the limitations of classical methods, such as long reaction times and the need for high temperatures, modern energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines.[1][3][8]

Rationale and Advantages

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave irradiation to dramatically accelerate reaction rates. This often leads to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating.[1][3] Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.[8]

Comparative Performance
Reaction TypeConditionsTimeYieldReference
Cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazolesMicrowave, solvent-freeShortHigh[1][3]
Cyclocondensation of β-enaminones with NH-5-aminopyrazolesMicrowave, 180°C, solvent-free2 min88-97%[9]
Acid-catalyzed cyclocondensation of aminopyrazoles with acrylophenonesUltrasoundShorter duration than conventional heatingGood[8]
Experimental Protocol: Microwave-Assisted Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines [9]
  • In a microwave vial, mix the β-enaminone and the NH-5-aminopyrazole.

  • Irradiate the solvent-free mixture in a microwave reactor at 180°C for 2 minutes.

  • After cooling, collect the product by adding a mixture of ethanol-water.

  • Filter the solid product and wash to obtain the desired pyrazolo[1,5-a]pyrimidine.

Conclusion

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established field with a variety of reliable methods.

  • Classical condensation reactions remain a robust and versatile approach, particularly for generating foundational scaffolds.

  • Three-component reactions excel in rapidly building molecular complexity and are ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • Microwave and ultrasound-assisted methods offer significant advantages in terms of reaction time, yield, and sustainability, making them highly attractive for modern drug discovery efforts.

The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired throughput. By understanding the comparative advantages and limitations of each method, researchers can make informed decisions to efficiently advance their drug development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for Drug Development Professionals

As a Senior Application Scientist, my primary objective extends beyond the initial application of our chemical compounds; it encompasses the entire lifecycle, including their safe and compliant disposal. 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic building block pivotal in the synthesis of novel pharmaceutical compounds, particularly in kinase inhibitor research.[1] Its biological activity necessitates a disposal protocol grounded in rigorous safety standards and regulatory compliance. This guide provides the essential, immediate safety and logistical information for the proper handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is not merely an inert chemical; it is a biologically active molecule whose full toxicological profile may not be completely understood. Therefore, we must treat it with the caution it deserves. The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" management approach.[2][3]

The known hazards associated with this compound are summarized below. The causality for stringent disposal procedures stems from these classifications: it is harmful if ingested and causes significant irritation upon contact.[4] Furthermore, as a chlorinated heterocyclic compound, its thermal decomposition can release highly toxic and corrosive gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[5][6]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CodeDescriptionRationale for Disposal Protocol
Acute Toxicity, OralH302Harmful if swallowed.[4]Prevents environmental contamination and accidental poisoning.
Skin IrritationH315Causes skin irritation.[4]Mandates use of gloves and proper decontamination of surfaces.
Eye IrritationH319Causes serious eye irritation.[4]Requires eye and face protection during handling and disposal.
Respiratory IrritationH335May cause respiratory irritation.[4]Necessitates handling in a well-ventilated area and avoiding dust.
Incompatible MaterialsN/AStrong oxidizing agents, strong acids, strong bases.[5][6]Requires strict segregation from other chemical waste streams.

Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol demands that personnel are shielded from all potential routes of exposure. The following PPE is mandatory when handling this compound, including during all disposal-related activities.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationJustification
Hand Protection Nitrile or neoprene gloves.Prevents skin contact, as the compound is a known skin irritant.[4]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash risk.Protects against dust particles and accidental splashes, preventing severe eye irritation.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a chemical fume hood. For spill cleanup outside a hood, an N95 dust mask or a NIOSH-approved respirator may be necessary.Prevents inhalation of airborne dust, which can cause respiratory tract irritation.[4]

Immediate Action: Spill Management Protocol

Accidents happen, but a robust protocol ensures they do not escalate into safety incidents. For small spills of solid this compound, follow these steps immediately.

Step-by-Step Spill Cleanup Methodology:

  • Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full PPE outlined in Table 2.

  • Prevent Dust Generation: Do NOT use a dry brush or create air currents. Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.

  • Collect Spilled Material: Using non-sparking tools (e.g., plastic scoops), carefully collect the absorbent material and spilled compound.

  • Containerize Waste: Place the collected material into a clearly labeled, sealable hazardous waste container. The label must read "Hazardous Waste" and include the full chemical name.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue.

    • Follow with a thorough wash using a laboratory detergent and water.

    • All cleaning materials (wipes, cloths) are considered hazardous waste and must be placed in the same container.[7]

  • Final Steps: Wash hands thoroughly with soap and water after the cleanup is complete. Report the spill to your institution's Environmental Health & Safety (EHS) office.

Standard Operating Procedure: Bulk Disposal

Disposal of unused or waste this compound must be handled as regulated hazardous waste. On-site chemical neutralization is not recommended due to the compound's stability and the potential for generating hazardous byproducts. The only acceptable method is through a licensed hazardous waste management facility.

Step-by-Step Bulk Disposal Protocol:

  • Waste Characterization: This compound must be classified as hazardous chemical waste. Your institution's EHS office can provide the specific waste codes required by the EPA.[8][9]

  • Containerization:

    • Place the solid waste in a robust, sealable container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).

    • Ensure the container is securely closed when not in use.[10]

  • Waste Segregation (Critical):

    • Store the waste container in a designated satellite accumulation area or central accumulation area.[10]

    • Crucially, ensure the container is physically segregated from incompatible materials , such as strong acids, strong bases, and powerful oxidizing agents, to prevent dangerous reactions.[5][6]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date accumulation started.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and transport.[8]

    • Ensure the disposal company is registered with the EPA and has the necessary permits to handle and transport this type of chemical waste.[2][10]

Workflow for Decontamination of Laboratory Equipment

Equipment (glassware, spatulas, etc.) that has come into contact with the compound must be thoroughly decontaminated before being returned to general use.

Step-by-Step Decontamination Methodology:

  • Initial Dry Decontamination: While wearing appropriate PPE, use a disposable wipe to physically remove as much solid residue as possible. This wipe must be disposed of as hazardous waste.

  • Solvent Rinse: Rinse the equipment with a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol) to dissolve residual compound. The resulting solvent rinse (rinsate) is hazardous waste and must be collected in a designated, labeled container.

  • Detergent Wash: Wash the equipment with warm water and a laboratory-grade detergent.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or place it in a drying oven.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the safe and compliant disposal of this compound.

DisposalWorkflow start Waste Generation: This compound assessment Assess Waste Type start->assessment spill Small Spill (<1g) assessment->spill Spill bulk Bulk Waste / Contaminated Debris assessment->bulk Bulk / Routine spill_protocol Execute Spill Management Protocol (Section 3) spill->spill_protocol containerize Place in Approved, Labeled Hazardous Waste Container bulk->containerize spill_protocol->containerize segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) containerize->segregate contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor segregate->contact_ehs

Caption: Disposal Decision Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.